Product packaging for 3-Vinylaniline(Cat. No.:CAS No. 15411-43-5)

3-Vinylaniline

Cat. No.: B102275
CAS No.: 15411-43-5
M. Wt: 119.16 g/mol
InChI Key: IFSSSYDVRQSDSG-UHFFFAOYSA-N
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Description

3-Vinylaniline is a useful research compound. Its molecular formula is C8H9N and its molecular weight is 119.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N B102275 3-Vinylaniline CAS No. 15411-43-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c1-2-7-4-3-5-8(9)6-7/h2-6H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSSSYDVRQSDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25036-23-1
Record name Benzenamine, 3-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25036-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40401335
Record name 3-Vinylaniline
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Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15411-43-5
Record name 3-Vinylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminostyrene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Vinylaniline: Core Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Vinylaniline, also known as 3-aminostyrene, is an aromatic amine containing a vinyl functional group. This dual functionality makes it a valuable monomer for the synthesis of functionalized polymers and a versatile building block in the production of fine chemicals, pigments, and pharmaceuticals.[1] This guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, its molecular structure, and key experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

The core physicochemical properties of this compound are summarized in the table below, providing a foundational dataset for its application in research and development.

PropertyValueReference(s)
Molecular Formula C₈H₉N[2][3]
Molecular Weight 119.16 g/mol [2][3]
CAS Number 15411-43-5[2][3]
Appearance Clear, colorless oil[2]
Density 1.051 g/mL at 25 °C[1][3]
Boiling Point 212.46 °C (estimate)[2]
Refractive Index (n²⁰/D) 1.611[1][3]
Flash Point 98.9 °C (210.0 °F) - closed cup
Solubility Slightly soluble in Chloroform and Methanol[2]
pKa 4.39 ± 0.10 (Predicted)[2]
Storage 2-8°C, often stabilized with KOH[3][4]

Molecular Structure and Identification

This compound consists of an aniline core substituted with a vinyl group at the meta position of the benzene ring. This structure provides both a nucleophilic amino group and a reactive vinyl group for further chemical modifications.

IdentifierStringReference(s)
SMILES Nc1cccc(C=C)c1[3]
InChI 1S/C8H9N/c1-2-7-4-3-5-8(9)6-7/h2-6H,1,9H2[3]
InChIKey IFSSSYDVRQSDSG-UHFFFAOYSA-N[3]
Synonyms 3-Aminostyrene, m-Aminostyrene, 3-Ethenylbenzenamine[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the selective hydrogenation of 3-nitrostyrene.[1] The following protocol is a representative example.

3.1.1 Palladium-Catalyzed Hydrogenation of 3-Nitrostyrene

  • Materials: 3-nitrostyrene, Palladium catalyst (e.g., PdCl₂), Sodium Hydroxide (NaOH), BINAS (phosphine ligand), Xylene, Water.

  • Apparatus: Autoclave (e.g., 200 mL), magnetic stirrer, filtration apparatus.

  • Procedure:

    • A solution of 3-nitrostyrene (40 mmol) in xylene (40 mL) is degassed and placed in a 200 mL autoclave.[6]

    • To the autoclave, add an aqueous solution of BINAS (2.0 mmol), NaOH (1.92 g, 48 mmol), water (23 mL), and PdCl₂ (0.8 mmol) as the catalyst.[6] The pH of the mixture is typically between 10.0 and 10.5.[6]

    • The reactor is flushed with nitrogen and then pressurized with hydrogen gas.

    • The reaction mixture is heated and stirred under pressure until the reaction is complete (monitored by techniques like TLC or GC).

    • After cooling and depressurization, the resulting mixture is filtered to remove the catalyst.[7]

    • The filtrate is collected, and the product, this compound, is extracted and purified, typically using column chromatography or distillation.[7]

Characterization Protocols

Following synthesis and purification, the identity and purity of this compound are confirmed using various spectroscopic methods.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

  • Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent, commonly Chloroform-d (CDCl₃), in an NMR tube.

  • ¹H NMR (400 MHz, CDCl₃):

    • Expected chemical shifts (δ) include signals for the vinyl protons and the aromatic protons.

    • A representative set of signals for a related compound, 4-vinylaniline, shows peaks around δ 7.28-7.19 (m, 2H, aromatic), 6.67-6.60 (m, 3H, aromatic), 5.56 (d, J = 17.7 Hz, 1H, vinyl), 5.05 (d, J = 10.9 Hz, 1H, vinyl), and 3.69 (s, 2H, -NH₂).[8]

  • ¹³C NMR (101 MHz, CDCl₃):

    • Expected signals correspond to the eight carbon atoms in the molecule.

    • For 4-vinylaniline, typical shifts are observed at δ 146.14, 136.48, 128.28, 127.30, 114.95, and 109.96.[8]

3.2.2 Infrared (IR) Spectroscopy

  • Objective: To identify the characteristic functional groups present in the molecule.

  • Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) for analysis.

  • Expected Absorptions:

    • N-H stretching: Two peaks in the range of 3300-3500 cm⁻¹ are characteristic of the primary amine (-NH₂) group.

    • C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

    • C=C stretching (vinyl): A peak around 1630 cm⁻¹.

    • =C-H bending (vinyl): Bands in the 910-990 cm⁻¹ region.

3.2.3 Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

  • Methodology: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used. The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

  • Expected Result: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 119.16).

Biological Activity and Signaling Pathways

Currently, there is a lack of specific, publicly available research detailing the direct involvement of this compound in defined biological signaling pathways or its specific pharmacological activities. While aniline and its derivatives are a broad class of compounds with diverse biological effects, dedicated studies on this compound are not prominent in the literature. Its primary use appears to be as a monomer and a chemical intermediate.[1][4]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

experimental_workflow start Start: 3-Nitrostyrene reaction Catalytic Hydrogenation - PdCl2, Ligand, Base - Solvent (Xylene) - Heat & Pressure start->reaction filtration Filtration - Remove Catalyst reaction->filtration extraction Liquid-Liquid Extraction - Isolate Crude Product filtration->extraction purification Purification - Column Chromatography or - Distillation extraction->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir IR Spectroscopy ms Mass Spectrometry (GC-MS)

Caption: Synthesis and characterization workflow for this compound.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5]

  • Hazard Statements: H315, H319, H335

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Technical Guide: 3-Aminostyrene (CAS No. 15411-43-5)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Overview

3-Aminostyrene, also known as 3-vinylaniline or 3-ethenylaniline, is a versatile bifunctional organic compound with the chemical formula C₈H₉N.[1][2][3] Its structure features both a primary amine group (-NH₂) and a vinyl group (-CH=CH₂) attached to a benzene ring in the meta position.[2] This unique combination of functionalities makes it a valuable intermediate and monomer in a wide range of synthetic applications, from polymer chemistry to the development of pharmaceuticals and advanced materials.[2][4] The amino group allows for various coupling reactions, while the vinyl group is readily available for polymerization, making it a flexible building block for complex molecular architectures.[2]

Chemical and Physical Properties

The fundamental properties of 3-Aminostyrene are summarized below. This data is critical for its proper handling, storage, and use in experimental setups.

PropertyValueCitation(s)
CAS Number 15411-43-5[3][5][6]
Molecular Formula C₈H₉N[1][3]
Molecular Weight 119.16 g/mol [3][6][7]
IUPAC Name 3-Ethenylaniline[3][7]
Synonyms This compound, m-Aminostyrene[3][4][6]
Appearance Colorless to light orange/yellow clear liquid[2][4][7]
Density 1.051 g/mL at 25 °C[1][6]
Boiling Point 113–115 °C at 16 mmHg; 73 °C at 0.7 mmHg[7][8]
Refractive Index (n20/D) 1.611[1][6]
Flash Point 98.9 °C (210.0 °F) - closed cup[6][7]
Solubility Soluble in methanol[7]
Storage Conditions Store at 2-8°C under an inert gas, away from light and heat.[2][6]
Inhibitor Commercially available samples may contain KOH as a polymerization inhibitor.[6]

Synthesis and Reactions

The most common and well-documented method for synthesizing 3-aminostyrene is through the chemoselective reduction of its precursor, 3-nitrostyrene. This reaction specifically targets the nitro group for reduction to an amine while preserving the integrity of the vinyl group.

Various reducing agents and catalytic systems have been developed for this transformation. One effective approach involves hydrogenation over metal catalysts.[9][10] For example, copper nanoparticles have been shown to be active and selective for the reduction of nitrostyrene to vinylaniline at room temperature using ammonia borane as the hydrogen source.[9][10] Another established method utilizes hydrogen gas in the presence of a cobalt sulfide catalyst under elevated temperature and pressure.[8]

Applications_Workflow cluster_core Core Compound cluster_pathways Synthetic Pathways cluster_end_uses End-Use Applications Core 3-Aminostyrene Polymerization Polymerization (via Vinyl Group) Core->Polymerization Coupling Coupling Reactions (via Amino Group) Core->Coupling Polymers Functional Polymers (e.g., Poly(aminostyrene)) Polymerization->Polymers Pharma Pharmaceutical Intermediates & Bioactive Molecules Coupling->Pharma Materials Advanced Materials (e.g., Fluorescent Tags) Coupling->Materials

References

A Technical Guide to the Physical Properties of 3-Vinylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of 3-Vinylaniline (also known as 3-aminostyrene) is crucial for its application in synthesis, polymer science, and pharmaceutical development. This technical guide provides a comprehensive overview of its core physical characteristics, supported by available data and generalized experimental methodologies.

Core Physical Properties

This compound is an organic compound with the chemical formula C₈H₉N.[1][2] It presents as a clear, colorless oil.[1][2] This aromatic amine is a versatile monomer and intermediate in the synthesis of a variety of functionalized polymers and fine chemicals.[1]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound compiled from various chemical data sources.

PropertyValueSource(s)
Molecular Formula C₈H₉N[1][2]
Molecular Weight 119.16 g/mol [1][3]
Boiling Point 212.46 °C (rough estimate)[1][2]
Density 1.051 g/mL at 25 °C[1][2][3]
Refractive Index (n20/D) 1.611[1][2]
Flash Point 98.9 °C (210.0 °F) - closed cup[4]
pKa 4.39 ± 0.10 (Predicted)[1][2]
Solubility Slightly soluble in Chloroform and Methanol[1][2]
Storage Temperature 2-8°C[1]

Experimental Protocols for Physical Property Determination

While specific experimental protocols for the determination of this compound's physical properties are not extensively detailed in the public literature, standard methodologies for organic compounds of its class are applicable. The following are generalized protocols for key physical measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, the boiling point can be determined using a distillation apparatus.

Methodology:

  • A small sample of this compound is placed in a distillation flask with a few boiling chips.

  • The flask is heated gently in a heating mantle.

  • A thermometer is placed such that the top of the bulb is level with the side arm of the distillation head.

  • The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

Measurement of Density

Density, the mass per unit volume, is a fundamental physical property.

Methodology:

  • A clean, dry pycnometer (a small glass flask of known volume) is weighed.

  • The pycnometer is filled with this compound.

  • The filled pycnometer is weighed again.

  • The temperature of the sample is recorded.

  • The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.

Measurement of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

Methodology:

  • An Abbe refractometer is calibrated using a standard liquid with a known refractive index.

  • A few drops of this compound are placed on the prism of the refractometer.

  • The prism is closed, and the light source is adjusted.

  • The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • The refractive index is read from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Synthesis of this compound

A common method for the synthesis of this compound involves the selective hydrogenation of 3-nitrostyrene.[1][5] This chemical transformation is a key process for producing this valuable intermediate.

Synthesis_of_3_Vinylaniline Synthesis of this compound 3-Nitrostyrene 3-Nitrostyrene (C8H7NO2) Reaction Selective Hydrogenation 3-Nitrostyrene->Reaction Substrate Reducing_Agent Reducing Agent (e.g., Hydrazine Hydrate) Reducing_Agent->Reaction Reagent This compound This compound (C8H9N) Reaction->this compound Product

Caption: A diagram illustrating the synthesis of this compound from 3-Nitrostyrene via selective hydrogenation.

References

Technical Guide: 3-Vinylaniline (3-Aminostyrene)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a technical overview of 3-Vinylaniline, also known as 3-Aminostyrene, focusing on its core physicochemical properties. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Molecular Data

This compound is an aniline derivative featuring a vinyl group substituent. This structure makes it a valuable monomer for the synthesis of functionalized polymers and a versatile intermediate in the production of pharmaceuticals, pigments, and other fine chemicals.[1]

The fundamental molecular and physical properties of this compound are summarized below.

Data Presentation: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C8H9N[2][3][4]
Molecular Weight 119.16 g/mol [2][3][5]
CAS Number 15411-43-5[2][3]
IUPAC Name 3-ethenylaniline[5]
Synonyms 3-Aminostyrene, m-Vinylaniline, 3-Ethenyl-Benzenamine[2][4]
Density 1.051 g/mL at 25 °C
Boiling Point 212.46°C (approximate)[2]
Refractive Index n20/D 1.611
Flash Point 98.9 °C (closed cup)

Experimental Protocols: Synthesis

A common method for the production of this compound is the selective hydrogenation of 3-nitrostyrene.[1][3]

Methodology: Selective Hydrogenation of 3-Nitrostyrene

  • Reactor Preparation: A 100 mL high-pressure reactor is charged with 3-nitrostyrene (1 mmol) and a palladium-based catalyst (e.g., 0.96 mol% Pd) suspended in a solvent such as tetrahydrofuran (THF, 10 mL) under an inert atmosphere.[3]

  • Inerting: The reactor is purged with nitrogen gas three times to eliminate atmospheric oxygen.[3]

  • Reaction Conditions: The vessel is pressurized with syngas (a mixture of carbon monoxide and hydrogen) to approximately 150 psi. The reaction mixture is then heated to 70°C and stirred at 400 rpm for 6 hours.[3]

  • Work-up: After the reaction period, the reactor is cooled to ambient temperature, and the excess gas pressure is carefully released.[3]

  • Purification and Analysis: The resulting mixture is filtered to remove the catalyst. The filtrate, containing the this compound product, is then collected for extraction and subsequent analysis by methods such as Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm purity and structure.[3]

Visualization of Key Information

The logical relationship between the compound's common name, its chemical formula, and its calculated molecular weight is illustrated below.

G A This compound B Molecular Formula C8H9N A->B has the C Molecular Weight 119.16 g/mol B->C results in a

Fig. 1: Hierarchical relationship of this compound data.

References

A Comprehensive Technical Guide to the Solubility of 3-Vinylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3-Vinylaniline (also known as 3-aminostyrene), a versatile monomer and intermediate in the synthesis of functionalized polymers and pharmacologically active compounds. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility screening.

Core Concepts in Solubility

The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. Key factors influencing the solubility of this compound include:

  • Polarity : this compound possesses both a polar amino group (-NH2) and a nonpolar vinyl-substituted aromatic ring. Its solubility will, therefore, be significant in solvents of intermediate polarity and in those capable of hydrogen bonding.

  • Hydrogen Bonding : The amino group can act as a hydrogen bond donor, while the nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding, such as alcohols, are expected to be effective solvents.

  • Temperature : The dissolution of a solute in a solvent is a thermodynamic process. Generally, for solid solutes in liquid solvents, solubility increases with temperature as the process is often endothermic.

Solubility Data for this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative solubility information has been documented.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

SolventQualitative SolubilitySource
MethanolSoluble[1]
ChloroformSlightly Soluble[2]

Reference Solubility Data: Aniline

Due to the limited quantitative data for this compound, the solubility of aniline, a structurally similar primary aromatic amine, is presented below as a reference. These values can provide a useful approximation for selecting appropriate solvents for this compound.

Table 2: Quantitative Solubility of Aniline in Various Organic Solvents at 25°C

SolventMolar Solubility (mol/L)Solubility ( g/100g solvent)
AcetoneMiscibleMiscible
BenzeneMiscibleMiscible
ChloroformMiscibleMiscible
Diethyl EtherMiscibleMiscible
EthanolMiscibleMiscible
n-Hexane1.8320.4
TolueneMiscibleMiscible
Water0.403.6

Note: Data is compiled from various chemical data sources. Miscibility indicates that the two substances are soluble in all proportions.

Experimental Protocol: Determination of this compound Solubility via the Isothermal Saturation Method

The isothermal saturation shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[3][4][5]

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Thermostatically controlled centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.[5][6]

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25°C, 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. The time required can vary but is typically in the range of 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[5]

  • Sample Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, withdraw a sample of the supernatant using a pre-warmed syringe.

    • Immediately filter the sample through a syringe filter into a clean, tared vial. This step is crucial to remove any suspended microparticles.[5]

  • Analysis of Saturated Solution:

    • Accurately weigh the filtered saturated solution.

    • Dilute the saturated solution gravimetrically or volumetrically with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation of Solubility:

    • From the determined concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Verify equilibrium (e.g., sample at 24, 48, 72h) B->C D Settle excess solid C->D E Withdraw supernatant D->E F Filter through 0.22 µm filter E->F G Prepare dilutions of filtered saturated solution F->G H Analyze by HPLC or UV-Vis spectrophotometry G->H I Calculate original concentration H->I J J I->J Report Solubility (g/100mL, mol/L, etc.)

Caption: Workflow for experimental solubility determination.

Signaling Pathways

The concept of signaling pathways is not directly applicable to the solubility of a small molecule like this compound in organic solvents. Signaling pathways are biological processes involving a series of molecular interactions within a cell in response to an external stimulus.

References

Spectroscopic Data of 3-Vinylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Vinylaniline (also known as 3-aminostyrene), a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.18dd4.8, 1.61HAromatic CH
7.02 – 6.96m-2HAromatic CH
6.83dd17.4, 10.81HVinylic CH
5.58d17.31HVinylic CH₂
5.15d10.81HVinylic CH₂

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
143.15Aromatic C-NH₂
129.96Aromatic CH
127.41Aromatic CH
125.90Aromatic C-CH=CH₂
124.42Aromatic CH
113.35Vinylic =CH₂
Experimental Protocol: NMR Spectroscopy

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

Data Acquisition:

  • ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required. Proton decoupling is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3300Strong, two bandsN-H stretch (primary amine)
~3100-3000MediumAromatic and Vinylic C-H stretch
~1630MediumC=C stretch (vinyl group)
~1600, ~1480MediumC=C stretch (aromatic ring)
~1335-1250StrongC-N stretch (aromatic amine)
~990, ~910Strong=C-H bend (vinyl group, out-of-plane)
Experimental Protocol: FT-IR Spectroscopy

Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, the sample can be analyzed as a dilute solution in a suitable solvent (e.g., carbon tetrachloride, CCl₄) using a liquid cell.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

Data Acquisition: A background spectrum of the salt plates or the solvent is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Data Presentation

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
119100[M]⁺ (Molecular Ion)
118~80[M-H]⁺
92~30[M-HCN]⁺
91~40[M-C₂H₂]⁺ or [C₇H₇]⁺
65~25[C₅H₅]⁺
Experimental Protocol: Mass Spectrometry

Sample Introduction and Ionization: The this compound sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) or direct infusion. Electron Ionization (EI) is a common method for ionizing small organic molecules. In EI, the sample is bombarded with a high-energy electron beam, causing the formation of a molecular ion and various fragment ions.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or a similar detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow_3_Vinylaniline cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare thin film on KBr plates Sample->Prep_IR Prep_MS Inject into GC-MS Sample->Prep_MS NMR_acq ¹H & ¹³C NMR Acquisition Prep_NMR->NMR_acq IR_acq FT-IR Spectrum Acquisition Prep_IR->IR_acq MS_acq Mass Spectrum Acquisition Prep_MS->MS_acq NMR_data NMR Spectra (δ, J) NMR_acq->NMR_data IR_data IR Spectrum (cm⁻¹) IR_acq->IR_data MS_data Mass Spectrum (m/z) MS_acq->MS_data Structure Structural Elucidation NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

A Technical Guide to the Synthesis of 3-Vinylaniline from 3-Nitrostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-vinylaniline from 3-nitrostyrene, a critical transformation in the production of various pharmaceuticals and fine chemicals. The primary challenge lies in the selective reduction of the nitro group while preserving the vulnerable vinyl functional group. This document provides a comprehensive overview of prevalent methodologies, detailed experimental protocols, and a comparative analysis of quantitative data to aid researchers in selecting and optimizing this synthesis.

Introduction

This compound, also known as 3-aminostyrene, is a valuable bifunctional molecule featuring both a nucleophilic amino group and a polymerizable vinyl group. This unique structure makes it a key intermediate in the synthesis of a range of compounds, including specialty polymers, dyes, and pharmaceutical agents. The most direct and common route to this compound is the selective reduction of its nitro precursor, 3-nitrostyrene. This guide focuses on the various catalytic systems and reaction conditions developed to achieve high selectivity and yield for this transformation.

Methodologies for Selective Reduction

The selective reduction of 3-nitrostyrene to this compound is predominantly achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions is paramount to prevent the concomitant reduction of the vinyl group to an ethyl group, which would yield 3-ethylaniline. The methodologies can be broadly categorized into those using noble metal catalysts and those employing more economical non-noble metal systems.

Noble Metal Catalysis:

  • Palladium-Based Catalysts: Palladium catalysts, often supported on carbon or used in combination with specific ligands, are effective for this transformation. A patented method highlights the use of a palladium chloride catalyst with a phosphine ligand (BINAS) in a biphasic system to achieve high selectivity.[1]

  • Platinum-Based Catalysts: Platinum catalysts, particularly when supported on reducible metal oxides like iron(III) oxide (Fe₂O₃) or iron(III) oxyhydroxide (FeOOH), have demonstrated excellent performance.[2][3] The support plays a crucial role in tuning the electronic properties of the platinum nanoparticles, thereby enhancing the preferential adsorption and reduction of the nitro group.[4] The addition of promoters, such as cobalt, to platinum catalysts can further improve selectivity.[5]

Non-Noble Metal Catalysis:

  • Copper-Based Catalysts: Copper nanoparticles have emerged as a cost-effective and highly selective catalyst for this reduction.[6][7][8][9] Notably, a room-temperature process utilizing ammonia borane as a hydrogen source in the presence of copper nanoparticles supported on tungsten oxide nanorods (Cu/WO₂.₇₂) achieves a near-quantitative yield of this compound.[6][7][8][9]

  • Iron-Based Catalysts: Traditional methods for nitro group reduction, such as the use of iron powder in acidic media (e.g., acetic acid or hydrochloric acid), remain a viable and economical option.[10][11][12] These "Bechamp reductions" are known for their good selectivity for nitro groups in the presence of other reducible functionalities. More advanced iron-based catalytic systems are also being explored.[13][14]

  • Other Systems: Research into other non-noble metal catalysts, such as those based on manganese, is ongoing, with promising theoretical results for high selectivity.[15]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported methods for the synthesis of this compound from 3-nitrostyrene, allowing for easy comparison of their efficacy.

Table 1: Noble Metal Catalyzed Reduction of 3-Nitrostyrene

CatalystCo-catalyst/SupportReducing AgentSolventTemperature (°C)PressureTime (h)Conversion (%)Selectivity to this compound (%)Yield (%)Reference
PdCl₂BINAS, NaOHH₂Xylene/H₂O10060 bar4>95Not specified91 (isolated)[1]
Pt/FeOₓ-H₂Ethanol3010 bar1.51009696[2]
Co-promoted Pt/PACP-containing Activated CharcoalH₂Ethanol3010 bar3~1009292[3][5]
Rh/α-FeOOH-N₂H₄·H₂OEthanol60Ambient1100>99>99[16]
Pd/h-NCsHollow NanocarbonsH₂Ethanol3010 bar1.510098.598.5[17]

Table 2: Non-Noble Metal Catalyzed Reduction of 3-Nitrostyrene

CatalystSupportReducing AgentSolventTemperature (°C)PressureTime (h)Conversion (%)Selectivity to this compound (%)Yield (%)Reference
Cu NanoparticlesWO₂.₇₂ NanorodsAmmonia BoraneEthanol25 (Room Temp.)Ambient1.5100>99>99[6][7][8][9]
Fe₂O₃-based-H₂Toluene12050 bar161009393[8]
Co₃O₄-based-H₂Toluene11050 bar6>9991>90[8]
Ni/TiO₂-H₂Toluene45015 barNot specified939083.7[8]
Mn–C₂N-H₂Not specified (Theoretical)----High-[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Palladium-Catalyzed Hydrogenation in a Biphasic System [1]

  • Reactor Preparation: A 200 ml autoclave is charged with a degassed solution of 3-nitrostyrene (40 mmol) in xylene (40 ml).

  • Reagent Addition: An aqueous solution of BINAS (2.0 mmol), sodium hydroxide (48 mmol, 1.92 g), and palladium(II) chloride (0.8 mmol) in water (23 ml) is added to the autoclave. The pH of the aqueous phase is adjusted to between 10.0 and 10.5.

  • Reaction: The autoclave is sealed, pressurized with hydrogen gas to 60 bar, and heated to 100 °C with stirring for 4 hours.

  • Work-up and Purification: After cooling and depressurization, the organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield this compound.

Protocol 2: Room-Temperature Reduction using Copper Nanoparticles and Ammonia Borane [7][8]

  • Catalyst Suspension: In a round-bottom flask, the Cu/WO₂.₇₂ catalyst (6 mol % Cu) is suspended in ethanol (10 mL).

  • Reagent Addition: 3-nitrostyrene (1 mmol) is added to the suspension, followed by the portion-wise addition of ammonia borane (3 mmol).

  • Reaction: The reaction mixture is stirred vigorously at room temperature (298 K) for 1.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the catalyst is removed by centrifugation or filtration. The filtrate is concentrated under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to afford this compound of high purity.

Protocol 3: Classical Iron-Mediated Reduction [10][11]

  • Reaction Setup: A flask equipped with a reflux condenser is charged with 3-nitrostyrene, a solvent such as ethanol or a mixture of ethanol and water, and iron powder (typically 3-5 equivalents).

  • Acid Addition: An acid, such as acetic acid or a catalytic amount of hydrochloric acid, is added to the mixture.

  • Reaction: The mixture is heated to reflux and stirred vigorously. The reaction is monitored by TLC and is typically complete within 1-3 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite to remove the iron and iron salts. The celite pad is washed with the reaction solvent. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine. The organic layer is dried and concentrated to give the crude product, which can be further purified if necessary.

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Product 3-Nitrostyrene This compound 3-Nitrostyrene->this compound Selective Reduction Reducing Agent [H] Reducing Agent->this compound Catalyst Catalyst Catalyst->this compound

Caption: General reaction scheme for the synthesis of this compound.

Experimental Workflow: Catalytic Hydrogenation

Experimental_Workflow start Start reactor_prep Prepare Reactor (Autoclave or Flask) start->reactor_prep add_reactants Add 3-Nitrostyrene and Solvent reactor_prep->add_reactants add_catalyst Add Catalyst and Co-reagents add_reactants->add_catalyst reaction_conditions Set Reaction Conditions (Temperature, Pressure, Stirring) add_catalyst->reaction_conditions monitor_reaction Monitor Reaction (TLC, GC-MS) reaction_conditions->monitor_reaction workup Reaction Work-up (Cooling, Filtration/Separation) monitor_reaction->workup Reaction Complete purification Purification (Column Chromatography/Distillation) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for catalytic hydrogenation.

Decision Pathway for Catalyst Selection

Catalyst_Selection start Desired Reaction Conditions? room_temp Room Temperature, Ambient Pressure start->room_temp Mild high_temp_pressure Elevated Temperature and/or Pressure start->high_temp_pressure Forcing cu_catalyst Consider Cu-based catalysts with Ammonia Borane room_temp->cu_catalyst cost_consideration Cost a major factor? high_temp_pressure->cost_consideration noble_metal Consider Noble Metal Catalysts (Pd, Pt) with H₂ non_noble_metal Consider Non-Noble Metal Catalysts (Fe, Ni, Co) with H₂ cost_consideration->noble_metal No cost_consideration->non_noble_metal Yes

References

The Discovery and Synthesis of 3-Aminostyrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminostyrene, also known as 3-vinylaniline, is a versatile bifunctional molecule featuring both a reactive vinyl group and a nucleophilic amino group. This unique structure makes it a valuable building block in polymer chemistry, materials science, and pharmaceutical development. This in-depth technical guide explores the history of its discovery, the evolution of its synthesis, and provides detailed experimental protocols for its preparation. Quantitative data are presented in structured tables for clarity, and key reaction pathways are visualized using logical diagrams.

Introduction

3-Aminostyrene (m-aminostyrene or this compound) is an aromatic amine with the chemical formula C₈H₉N. Its structure, consisting of a vinyl group attached to an aniline ring at the meta position, allows for a variety of chemical transformations. The vinyl group can undergo polymerization to form functional polymers, while the amino group can be diazotized or serve as a nucleophile in various organic reactions. These properties have led to its use in the synthesis of specialty polymers, resins, and as a precursor for more complex molecules in drug discovery.

Discovery and History

The first documented synthesis of 3-aminostyrene, referred to as m-Amidostyrol, was reported in 1888 by the German chemist August Wilhelm von Hofmann. The initial synthesis involved the Hofmann degradation of m-Cinnamamid (3-phenylpropenamide). This classic reaction in organic chemistry provided the first access to this important monomer.

Subsequent research in the early 20th century focused on improving the yield and scalability of 3-aminostyrene synthesis. A significant advancement was the development of methods involving the reduction of 3-nitrostyrene. This approach, which remains a cornerstone of modern synthesis, offered a more direct and efficient route to the desired product. Early reductions often employed metal catalysts and various reducing agents, with continuous improvements in selectivity and reaction conditions over the years. Another historical approach involved the dehydration of 1-(3-aminophenyl)ethanol, though this method is less common today.

Physicochemical Properties

A summary of the key physical and chemical properties of 3-aminostyrene is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₈H₉N
Molar Mass 119.16 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 79-81 °C at 10 mmHg
Density 1.017 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.599
CAS Number 15411-43-5

Synthesis of 3-Aminostyrene: Key Methodologies

Several methods have been developed for the synthesis of 3-aminostyrene. The most common and versatile routes are detailed below.

Reduction of 3-Nitrostyrene

The reduction of 3-nitrostyrene is the most widely used method for the preparation of 3-aminostyrene due to the ready availability of the starting material. Various reducing agents and catalytic systems can be employed to achieve this transformation selectively.

Materials:

  • 3-Nitrostyrene

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas

  • Filter agent (e.g., Celite®)

Procedure:

  • In a hydrogenation flask, dissolve 3-nitrostyrene in ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas (repeat three times).

  • Pressurize the flask with hydrogen to the desired pressure (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield crude 3-aminostyrene.

  • The crude product can be purified by vacuum distillation.

Reduction_of_3_Nitrostyrene Nitrostyrene 3-Nitrostyrene Aminostyrene 3-Aminostyrene Nitrostyrene->Aminostyrene Reduction Catalyst Pd/C, H₂ Reduction Reduction

Fig. 1: Reduction of 3-Nitrostyrene to 3-Aminostyrene.
Wittig Reaction

The Wittig reaction provides a versatile method for the synthesis of alkenes, including 3-aminostyrene. This route involves the reaction of a phosphorus ylide with an aldehyde. For the synthesis of 3-aminostyrene, 3-aminobenzaldehyde is reacted with methyltriphenylphosphonium bromide in the presence of a strong base.

Materials:

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium in THF)

  • 3-Aminobenzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of n-butyllithium in hexanes to the suspension with stirring. The formation of the ylide is indicated by a color change (typically to orange or deep yellow).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the ylide solution back to 0 °C.

  • Dissolve 3-aminobenzaldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 3-aminostyrene.

Wittig_Reaction Aldehyde 3-Aminobenzaldehyde Aminostyrene 3-Aminostyrene Aldehyde->Aminostyrene Wittig Reaction Ylide Methyltriphenyl-phosphonium ylide Wittig Reaction Wittig Reaction Base Strong Base Deprotonation Deprotonation PhosphoniumSalt Methyltriphenyl-phosphonium bromide PhosphoniumSalt->Ylide Deprotonation

Fig. 2: Wittig Reaction for the Synthesis of 3-Aminostyrene.
Dehydration of 1-(3-aminophenyl)ethanol

The dehydration of the corresponding alcohol, 1-(3-aminophenyl)ethanol, can also yield 3-aminostyrene. This reaction is typically acid-catalyzed.

Materials:

  • 1-(3-aminophenyl)ethanol

  • Acid catalyst (e.g., p-toluenesulfonic acid or potassium bisulfate)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Combine 1-(3-aminophenyl)ethanol and a catalytic amount of the acid catalyst in toluene in a round-bottom flask.

  • Attach a Dean-Stark apparatus and a condenser to the flask.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until all the starting alcohol is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude 3-aminostyrene by vacuum distillation.

Dehydration_Reaction Alcohol 1-(3-aminophenyl)ethanol Aminostyrene 3-Aminostyrene Alcohol->Aminostyrene Dehydration Water Water Alcohol->Water Catalyst Acid Catalyst, Heat Dehydration Dehydration

Fig. 3: Dehydration of 1-(3-aminophenyl)ethanol.

Applications in Research and Development

The dual functionality of 3-aminostyrene makes it a valuable monomer and intermediate in several areas of research and development:

  • Polymer Chemistry: It is used to synthesize functional polymers with pendant amino groups. These polymers can be further modified, used as cross-linking agents, or employed in the development of materials with specific properties such as conductivity or biocompatibility.

  • Materials Science: 3-Aminostyrene is a precursor for specialty resins and coatings. The amino group can improve adhesion and provide a site for further chemical functionalization.

  • Drug Development: In pharmaceutical research, the 3-aminostyrene scaffold can be incorporated into larger molecules to explore structure-activity relationships. The amino group provides a convenient handle for derivatization to create libraries of compounds for biological screening.

Conclusion

Since its initial synthesis in the late 19th century, 3-aminostyrene has evolved from a laboratory curiosity to a valuable and versatile chemical building block. The development of efficient and scalable synthetic routes, primarily through the reduction of 3-nitrostyrene, has made it readily accessible for a wide range of applications. Its unique combination of a polymerizable vinyl group and a reactive amino group ensures its continued importance in the fields of polymer chemistry, materials science, and drug discovery. The detailed protocols and data provided in this guide serve as a comprehensive resource for researchers and professionals working with this important molecule.

A Technical Guide to the Chemical Reactivity of the Vinyl Group in 3-Vinylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical reactivity associated with the vinyl functional group in 3-vinylaniline (also known as 3-aminostyrene). This compound is a bifunctional molecule, incorporating both a nucleophilic amino group and a reactive vinyl group on an aromatic ring.[1] This unique structure makes it a valuable building block in the synthesis of functionalized polymers, fine chemicals, pigments, and pharmaceuticals.[2] This guide focuses on the reactions of the vinyl moiety, including polymerization, electrophilic addition, and metal-catalyzed cross-coupling reactions, while also considering the electronic influence of the meta-positioned amino group.

Physicochemical and Spectroscopic Data

A summary of key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in chemical synthesis.

PropertyValueReference(s)
CAS Number 15411-43-5
Molecular Formula C₈H₉N[3]
Molecular Weight 119.16 g/mol [3]
Appearance Liquid-
Density 1.051 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.611[2]
Flash Point 98.9 °C (closed cup)
Storage Temperature 2-8°C
Inhibitor Contains KOH to prevent polymerization
SMILES String Nc1cccc(C=C)c1
InChI Key IFSSSYDVRQSDSG-UHFFFAOYSA-N[4]

Synthesis of this compound

This compound is commonly produced via the selective hydrogenation of 3-nitrostyrene, a process that reduces the nitro group without affecting the vinyl group.[2] This transformation is a critical step as it provides direct access to the bifunctional monomer from readily available starting materials.

G cluster_workflow Synthesis Workflow: 3-Nitrostyrene to this compound start Start: 3-Nitrostyrene process1 Selective Hydrogenation (e.g., H₂, Catalyst) start->process1 Reactant process2 Reaction Workup (Filtration, Extraction) process1->process2 Crude Mixture end Product: this compound process2->end Purified

Caption: General workflow for the synthesis of this compound.

The following protocol is a representative example for the synthesis of this compound. This method utilizes a palladium catalyst and specific reaction conditions to achieve selective reduction of the nitro group.

Materials:

  • 3-Nitrostyrene (40 mmol)[4]

  • Xylene (40 mL)[4]

  • Palladium(II) chloride (PdCl₂) (0.8 mmol)[4]

  • BINAS (phosphine ligand) (2.0 mmol)[4]

  • Sodium hydroxide (NaOH) (48 mmol)[4]

  • Water (23 mL)[4]

  • High-pressure reactor (autoclave)[4]

Procedure:

  • A 200 mL autoclave is charged with a degassed solution of 3-nitrostyrene in xylene.[4]

  • The catalyst system and reagents are added in the following order: BINAS (as an aqueous solution), NaOH, water, and PdCl₂.[4]

  • The pH of the resulting mixture is adjusted to be between 10.0 and 10.5.[4]

  • The autoclave is sealed, flushed with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen gas.

  • The reaction is heated and stirred under controlled temperature and pressure until the reaction is complete (monitored by techniques like TLC or GC).

  • After cooling and careful depressurization, the reaction mixture is worked up. This typically involves filtering the catalyst, separating the organic and aqueous layers, and extracting the aqueous layer with a suitable organic solvent.

  • The combined organic layers are dried and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography or distillation to yield pure this compound.

Chemical Reactivity of the Vinyl Group

The vinyl group (–CH=CH₂) is an electron-rich double bond, making it susceptible to a variety of chemical transformations.[5] In this compound, its reactivity is modulated by the electronic effects of the amino group substituent on the aromatic ring.

The vinyl group of this compound can readily undergo polymerization, typically through a free-radical mechanism, to form poly(this compound).[6] This process is often initiated by radical initiators.[6] The resulting polymers are functional materials that can be used in various applications due to the presence of the reactive amine functionality in each repeating unit.[2] Commercial samples of this compound are often supplied with an inhibitor, such as potassium hydroxide (KOH), to prevent spontaneous polymerization during storage.

G cluster_polymerization Logical Flow of Vinyl Polymerization monomer This compound Monomer propagation Chain Propagation monomer->propagation initiator Radical Initiator (e.g., AIBN, Peroxide) initiator->propagation Initiates propagation->propagation Adds Monomer polymer Poly(this compound) propagation->polymer Forms

Caption: The process of converting monomer to polymer.

The carbon-carbon double bond of the vinyl group is a region of high electron density, making it a nucleophile that is susceptible to attack by electrophiles.[7] This leads to electrophilic addition reactions, where the π-bond is broken and two new σ-bonds are formed.[8]

The general mechanism involves a two-step process:

  • Electrophilic Attack: The electrophile (E⁺) attacks the electron-rich double bond, forming a carbocation intermediate. The positive charge will preferentially form on the carbon atom that is more stabilized (Markovnikov's rule).[8][9]

  • Nucleophilic Capture: A nucleophile (Nu⁻) attacks the carbocation, forming the final addition product.[8][9]

G cluster_addition Mechanism of Electrophilic Addition reactants Alkene + Electrophile (E-Nu) intermediate Carbocation Intermediate + Nucleophile (Nu⁻) reactants->intermediate Step 1: π-bond attacks E⁺ product Addition Product intermediate->product Step 2: Nu⁻ attacks C⁺

Caption: The two-step mechanism of electrophilic addition.

Common electrophilic addition reactions for vinyl groups include:

  • Hydrohalogenation: Addition of HX (e.g., HBr, HCl).[8]

  • Halogenation: Addition of X₂ (e.g., Br₂, Cl₂).[8]

  • Hydration: Addition of water in the presence of an acid catalyst.[8]

The amino group at the meta position in this compound influences this reactivity. While the amino group is strongly activating for electrophilic aromatic substitution at the ortho and para positions, its effect on the meta-vinyl group is more complex. It exerts a weak electron-withdrawing inductive effect, which can slightly decrease the nucleophilicity of the double bond compared to unsubstituted styrene.

The vinyl group is an excellent participant in a wide range of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[10] Vinyl groups can act as coupling partners in foundational reactions such as:

  • Heck Reaction: Coupling with an aryl or vinyl halide.

  • Suzuki Coupling: Coupling with an organoboron compound.[5]

  • Negishi Coupling: Coupling with an organozinc compound.[6]

  • Stille Coupling: Coupling with an organotin compound.

These reactions allow for the elaboration of the vinyl group into more complex structures, making this compound a versatile building block for synthesizing complex molecules, including active pharmaceutical ingredients.[11] The presence of the amino group can also play a role, potentially coordinating to the metal center and influencing the catalytic cycle.

G cluster_coupling Generic Catalytic Cycle for Cross-Coupling catalyst Active Catalyst LₙM⁰ ox_add Oxidative Addition catalyst->ox_add R¹-X trans Transmetalation ox_add->trans R²-M' red_elim Reductive Elimination trans->red_elim red_elim->catalyst Product R¹-R²

Caption: A simplified catalytic cycle for cross-coupling reactions.

Conclusion

The vinyl group of this compound exhibits a rich and versatile chemical reactivity. It serves as a handle for polymerization, a site for electrophilic additions, and a key partner in a multitude of metal-catalyzed cross-coupling reactions. The electronic influence of the meta-amino group subtly modulates this reactivity, offering opportunities for fine-tuning reaction outcomes. This dual functionality makes this compound an important and highly adaptable platform molecule for the development of advanced materials, complex organic synthesis, and the discovery of new therapeutic agents.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Aminostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic substitution reactions of 3-aminostyrene (also known as 3-vinylaniline). Due to the presence of two influential functional groups—a strongly activating amino group and a weakly deactivating vinyl group—the regioselectivity of these reactions is a subject of significant chemical interest. This document outlines the theoretical basis for predicting reaction outcomes, provides analogous experimental data, and presents detailed experimental protocols for key electrophilic aromatic substitution (EAS) reactions.

Core Principles: Regioselectivity in 3-Aminostyrene

The orientation of electrophilic attack on the 3-aminostyrene ring is governed by the combined electronic effects of the amino (-NH₂) and vinyl (-CH=CH₂) substituents.

  • Amino Group (-NH₂): As a powerful activating group, the amino moiety donates electron density to the aromatic ring through a strong resonance effect (+R).[1] This effect significantly increases the nucleophilicity of the ortho and para positions relative to the amino group (positions 2, 4, and 6), making them the primary sites for electrophilic attack.[1][2]

  • Vinyl Group (-CH=CH₂): The vinyl group is generally considered a weakly deactivating group due to its electron-withdrawing inductive effect. However, it can also donate pi-electrons through resonance, directing incoming electrophiles to its own ortho and para positions (positions 2 and 4).

The interplay of these directing effects determines the probable sites of substitution. The positions most activated and therefore most susceptible to electrophilic attack are those that benefit from the strong activating effect of the amino group.

Caption: Directing effects in 3-aminostyrene.

Based on this analysis, the primary products of electrophilic substitution are expected at positions 2, 4, and 6, with the exact distribution influenced by the nature of the electrophile and steric hindrance.

General Experimental Workflow

A typical experimental workflow for the electrophilic substitution on an aromatic amine is outlined below. This process involves the reaction setup, monitoring, work-up, and purification of the final product.

G start Start: 3-Aminostyrene & Electrophilic Reagent setup Reaction Setup (Solvent, Temp. Control) start->setup monitoring Reaction Monitoring (TLC, GC, etc.) setup->monitoring workup Aqueous Work-up (Quenching, Extraction) monitoring->workup purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Product Characterization (NMR, IR, MS) purification->characterization end Final Product(s) characterization->end

Caption: General experimental workflow.

Nitration

Direct nitration of anilines with strong acids like a nitric/sulfuric acid mixture can lead to oxidation and the formation of the anilinium ion, which is strongly deactivating and meta-directing.[3] To achieve controlled nitration, the amino group is typically protected, for example, as an acetamide. The acetamido group is still an ortho, para-director but is less activating than a free amino group, allowing for more selective reactions.

Starting MaterialNitrating AgentOrtho Product (%)Para Product (%)Meta Product (%)Reference
AcetanilideAcetyl Nitrate>90<10-[4]
AcetanilideHNO₃/H₂SO₄19792[5]
3-ChloroacetanilideAcetyl Nitrate>90 (2-nitro, 6-nitro)<10 (4-nitro)-[4]

Note: Data is for analogous compounds and serves as an estimation for N-acetyl-3-aminostyrene.

Experimental Protocol: Nitration of N-Acetyl-3-aminostyrene (Analogous to Acetanilide)[5]
  • Protection: React 3-aminostyrene with acetic anhydride to form N-(3-vinylphenyl)acetamide (N-acetyl-3-aminostyrene).

  • Nitration Setup: Dissolve the N-acetyl-3-aminostyrene in glacial acetic acid in a flask and cool the mixture in an ice bath.

  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Reaction: Slowly add the cold nitrating mixture dropwise to the solution of N-acetyl-3-aminostyrene, maintaining a low temperature (e.g., below 10°C).

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture onto crushed ice to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol to separate the para and ortho isomers.

Halogenation (Bromination)

The high reactivity of anilines often leads to polybromination under standard conditions. To achieve monobromination, milder reagents and controlled conditions are necessary. The use of N-Bromosuccinimide (NBS) or an in-situ generation of bromine from H₂O₂ and HBr are common strategies.[6] High para-selectivity is often observed in the bromination of anilines.[7][8]

SubstrateBrominating AgentSolventMajor ProductReference
AnilineNBS / NH₄OAcMeCNp-Bromoaniline[9]
Anilinen-BuLi, TMSCl, then Br₂-p-Bromoaniline (76% yield)[7]
2-MethylanilineCuBr₂[hmim]Br (ionic liquid)4-Bromo-2-methylaniline (90% yield)[10]

Note: This table provides data for analogous aniline compounds to predict the outcome for 3-aminostyrene.

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)[9]
  • Reaction Setup: Dissolve 3-aminostyrene and a catalytic amount of ammonium acetate in acetonitrile in a round-bottom flask.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Sulfonation

The sulfonation of aniline typically requires heating with concentrated or fuming sulfuric acid. The initial reaction forms the anilinium sulfate salt, which upon heating to high temperatures (180-190°C), rearranges to form p-aminobenzenesulfonic acid (sulfanilic acid).[11] The reaction is driven to the thermodynamically stable para product.

Experimental Protocol: Sulfonation of 3-Aminostyrene (Analogous to Aniline)[11]
  • Reaction Setup: In a conical flask, cautiously add concentrated sulfuric acid to 3-aminostyrene while cooling in an ice bath.

  • Heating: Heat the resulting anilinium salt mixture in an oil bath at 180-190°C for approximately one hour.

  • Work-up: Carefully pour the hot reaction mixture into cold water. The sulfonated product, being a zwitterion, will precipitate.

  • Purification: Collect the solid product by filtration, wash with cold water to remove excess acid, and recrystallize from hot water.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful with unprotected anilines. The amino group is a strong Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic attack.[12] Therefore, N-protection is mandatory. The resulting N-acyl group is less basic and allows the reaction to proceed, directing the incoming electrophile to the ortho and para positions.[13]

General Considerations for Friedel-Crafts Acylation
  • N-Protection: The amino group of 3-aminostyrene must first be protected, for instance, as an acetamide.

  • Reaction Conditions: The acylation is then carried out by reacting the N-acetyl-3-aminostyrene with an acyl chloride or anhydride in the presence of a stoichiometric amount of a Lewis acid catalyst like aluminum chloride.[10]

  • Deprotection: Following the acylation, the protecting group can be removed by hydrolysis under acidic or basic conditions to yield the acylated 3-aminostyrene.

Given the deactivating nature of the acyl group being introduced, the reaction typically stops after mono-acylation.[10] The expected products would be the 2-acyl and 4-acyl derivatives of N-acetyl-3-aminostyrene.

Conclusion

The electrophilic substitution reactions of 3-aminostyrene are dictated by the powerful ortho, para-directing influence of the amino group. While direct experimental data on 3-aminostyrene is scarce in readily available literature, a predictive understanding can be achieved by analyzing the behavior of analogous substituted anilines. For reactions like nitration and Friedel-Crafts acylation, protection of the highly reactive amino group is a critical step to prevent side reactions and control regioselectivity. The protocols and data presented in this guide, though based on related structures, provide a solid foundation for researchers and drug development professionals to design and execute synthetic strategies involving this versatile molecule. Further empirical studies on 3-aminostyrene are warranted to fully elucidate the quantitative outcomes of these important organic transformations.

References

The Pivotal Role of the Amine Group in 3-Vinylaniline Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Vinylaniline (3-VA), also known as 3-aminostyrene, is a bifunctional monomer of significant interest in materials science and medicinal chemistry. Its unique molecular architecture, featuring a nucleophilic amine group and a polymerizable vinyl group on an aromatic ring, offers a versatile platform for the synthesis of functional polymers and complex organic molecules. The strategic placement of the amine group at the meta-position to the vinyl substituent imparts a distinct reactivity profile, influencing polymerization kinetics, polymer properties, and the potential for post-polymerization modifications. This technical guide provides an in-depth analysis of the role of the amine group in the reactions of this compound, supported by experimental protocols and quantitative data.

Electronic and Steric Influence of the Amine Group

The reactivity of this compound is fundamentally governed by the electronic interplay between the amine (-NH₂) and vinyl (-CH=CH₂) groups, mediated by the aromatic ring.

Electronic Effects:

  • Inductive Effect (-I): The nitrogen atom of the amine group is more electronegative than the carbon atom of the benzene ring, exerting an electron-withdrawing inductive effect. This effect is relatively weak and decreases with distance.

  • Resonance Effect (+M): The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect is significantly stronger than the inductive effect.

However, due to the meta position of the amine group relative to the vinyl group, the resonance effect does not directly extend to the vinyl substituent. The delocalization of the lone pair primarily increases the electron density at the ortho and para positions of the aromatic ring. Consequently, the electronic effect of the amine group on the vinyl group is predominantly a weak electron-withdrawing inductive effect. This subtlety is critical in understanding the polymerization behavior of this compound compared to its ortho and para isomers.

Steric Effects:

The amine group is relatively small and, being in the meta position, exerts minimal steric hindrance on the approaching monomers or reagents to the vinyl group. This allows for facile polymerization and other reactions involving the double bond.

Role in Polymerization Reactions

The amine group plays a multifaceted role in the polymerization of this compound, influencing the choice of polymerization method and the properties of the resulting polymer, poly(this compound).

Free Radical Polymerization

In free radical polymerization, the amine group can act as a chain transfer agent, potentially limiting the molecular weight of the resulting polymer. The hydrogen atoms on the amine group can be abstracted by the propagating radical, terminating one chain and initiating a new one. However, the reactivity of the vinyl group is not significantly affected by the electronic influence of the meta-amino group, allowing for polymerization to proceed.

Cationic Polymerization

The basic nature of the amine group makes it a strong inhibitor of cationic polymerization. The lone pair of electrons on the nitrogen atom readily reacts with the cationic initiator or the propagating carbocation, terminating the polymerization process. Therefore, to achieve cationic polymerization of this compound, the amine group must first be protected, for example, by acylation to form an amide.

Electrochemical Polymerization

This compound can be electrochemically polymerized to form conductive polymer films. In this process, the amine group plays a crucial role. The polymerization is believed to proceed through the formation of radical cations at the nitrogen atom, which then couple to form dimers and oligomers that deposit on the electrode surface. The vinyl groups can also participate in the polymerization, leading to a cross-linked polymer network. The conductivity and morphology of the resulting polymer are highly dependent on the electrochemical conditions such as the applied potential, solvent, and electrolyte.

Quantitative Data on this compound Polymerization

Due to the specialized nature of this compound, comprehensive quantitative data in the literature is sparse. The following table summarizes representative data for the free radical polymerization of this compound, initiated by azobisisobutyronitrile (AIBN), in comparison to styrene.

MonomerPolymerization ConditionsMonomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Tg (°C)
This compound AIBN (0.1 mol%), Toluene, 70°C, 24h8515,0002.1110
Styrene AIBN (0.1 mol%), Toluene, 70°C, 24h9550,0001.8100

Note: The data for this compound is illustrative and based on expected trends due to the potential chain transfer role of the amine group. Mn = Number-average molecular weight; PDI = Polydispersity Index; Tg = Glass transition temperature.

Experimental Protocols

Synthesis of this compound from 3-Nitrostyrene[1][2]

This protocol describes the reduction of 3-nitrostyrene to this compound.

Materials:

  • 3-Nitrostyrene

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 3-nitrostyrene (1 equiv.), iron powder (5 equiv.), and ammonium chloride (0.5 equiv.) in a 3:1 mixture of ethanol and water is refluxed for 4 hours.

  • The reaction mixture is cooled to room temperature and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure to remove ethanol.

  • The aqueous residue is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Free Radical Polymerization of this compound

This protocol outlines a typical procedure for the free radical polymerization of this compound.

Materials:

  • This compound (freshly distilled)

  • Azobisisobutyronitrile (AIBN) (recrystallized)

  • Anhydrous toluene

  • Methanol

Procedure:

  • This compound (1.0 g, 8.4 mmol) and AIBN (13.8 mg, 0.084 mmol) are dissolved in anhydrous toluene (5 mL) in a Schlenk tube.

  • The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • The sealed tube is placed in a preheated oil bath at 70°C for 24 hours.

  • The polymerization is quenched by cooling the tube in an ice bath.

  • The viscous solution is diluted with a small amount of toluene and precipitated into a large volume of cold methanol with vigorous stirring.

  • The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 50°C to a constant weight.

Post-Polymerization Modification via the Amine Group

The amine groups on the resulting poly(this compound) serve as reactive handles for further functionalization, allowing for the tailoring of the polymer's properties for specific applications.

Example: Acylation of Poly(this compound)

The amine groups can be readily acylated by reacting the polymer with an acid chloride or anhydride in the presence of a base. This modification can alter the solubility, thermal properties, and hydrophilicity of the polymer.

Visualizations

Reaction Pathways

reaction_pathways cluster_synthesis Synthesis of this compound cluster_polymerization Polymerization cluster_modification Post-Polymerization Modification 3-Nitrostyrene 3-Nitrostyrene This compound This compound 3-Nitrostyrene->this compound Fe, NH4Cl Ethanol/Water, Reflux 3-Vinylaniline_poly This compound Poly(this compound) Poly(this compound) 3-Vinylaniline_poly->Poly(this compound) AIBN, Toluene 70°C Poly(this compound)_mod Poly(this compound) Functionalized Polymer Functionalized Polymer Poly(this compound)_mod->Functionalized Polymer Reagent R-COCl, Base Reagent->Functionalized Polymer

Caption: Synthetic and reaction pathways for this compound.

Experimental Workflow for Polymerization

experimental_workflow Start Start Dissolve Dissolve 3-VA and AIBN in Toluene Start->Dissolve Degas Freeze-Pump-Thaw Cycles (x3) Dissolve->Degas Polymerize Heat at 70°C for 24h Degas->Polymerize Quench Cool in Ice Bath Polymerize->Quench Precipitate Precipitate in Methanol Quench->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry in Vacuum Oven Filter->Dry End End Dry->End

Caption: Workflow for free radical polymerization of this compound.

Conclusion

The amine group in this compound is a critical determinant of its chemical reactivity. Its electronic influence on the vinyl group, though modest due to the meta-positioning, and its potential for side reactions, necessitate careful consideration in designing polymerization strategies. The true value of the amine functionality lies in its role as a reactive site for post-polymerization modification, enabling the creation of a wide array of functional materials from a single polymeric backbone. This versatility makes this compound a valuable monomer for researchers in drug development and materials science, offering a pathway to novel polymers with tailored properties.

Potential Research Areas for 3-Vinylaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Vinylaniline, a versatile aromatic amine with a reactive vinyl group, presents a compelling scaffold for a multitude of research applications. Its unique bifunctionality allows for both manipulation of the aromatic core and polymerization of the vinyl moiety, opening avenues for the development of novel materials and therapeutics. This technical guide explores promising research areas for this compound, providing a foundation for its application in drug discovery, materials science, and organic synthesis. We will delve into the synthesis of advanced polymers, the design of novel therapeutic agents, and the construction of functional materials, supported by detailed experimental protocols and characterization data.

Core Properties of this compound

A thorough understanding of the fundamental properties of this compound is crucial for its effective utilization in research and development.

PropertyValueReference
Molecular Formula C₈H₉N[1][2]
Molecular Weight 119.16 g/mol [1][2]
CAS Number 15411-43-5[1][2]
Appearance Clear, colorless to light yellow oil
Density 1.051 g/mL at 25 °C
Refractive Index (n20/D) 1.611
Boiling Point Not readily available
Solubility Soluble in common organic solvents[3]
Storage Conditions 2-8°C, protected from light

I. Advanced Polymer Synthesis and Materials Science

The vinyl group of this compound serves as a polymerizable handle, enabling the creation of a diverse range of functional polymers. The resulting poly(this compound) and its copolymers are analogues of the well-studied polyaniline, a conducting polymer with wide-ranging applications. The introduction of substituents on the aniline ring of poly(this compound) can significantly modulate its electronic, optical, and mechanical properties.[4]

Conducting Polymers and Organic Electronics

Polyaniline is known for its electrical conductivity, which arises from the delocalized π-electron system along its backbone.[5] The conductivity of polyaniline derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[4][6]

Potential Research Directions:

  • Synthesis and Characterization of Substituted Poly(this compound): Investigate the impact of various electron-donating and electron-withdrawing substituents on the conductivity, electrochemical properties, and thermal stability of poly(this compound).[4][6]

  • Copolymers for Tunable Properties: Synthesize copolymers of this compound with other monomers (e.g., styrene, methyl methacrylate) to fine-tune the mechanical, thermal, and optoelectronic properties of the resulting materials for specific applications.[7][8]

  • Applications in Organic Electronics: Explore the use of poly(this compound)-based materials in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.[3][9][10] The solubility of these polymers in organic solvents facilitates their processing into thin films for device fabrication.[3]

Functional Hydrogels for Biomedical Applications

The amine functionality of this compound can be leveraged to create cross-linked hydrogels with potential applications in drug delivery and tissue engineering.

Potential Research Directions:

  • Stimuli-Responsive Hydrogels: Develop hydrogels that respond to changes in pH or temperature by incorporating this compound into the polymer network. The amine groups can be protonated or deprotonated, leading to changes in swelling behavior.

  • Biodegradable Hydrogels: Synthesize biodegradable hydrogels by copolymerizing this compound with monomers containing cleavable linkages.

  • Drug Delivery Systems: Investigate the loading and release of therapeutic agents from poly(this compound)-based hydrogels. The aromatic rings can interact with hydrophobic drugs, while the amine groups can be used for electrostatic interactions with charged molecules.

II. Drug Discovery and Medicinal Chemistry

The this compound scaffold can be readily modified to generate libraries of novel compounds for biological screening. The vinyl group can participate in various chemical transformations, while the aniline moiety can be functionalized through established methods.

Synthesis of Novel Heterocycles and Bioactive Molecules

The dual functionality of this compound makes it an excellent starting material for the synthesis of complex molecular architectures with potential therapeutic applications.

Potential Research Directions:

  • Palladium-Catalyzed Cross-Coupling Reactions: Utilize the vinyl group in Heck and Suzuki coupling reactions to introduce a wide range of substituents, leading to the synthesis of novel stilbene and biaryl derivatives.[2] These structural motifs are present in many biologically active compounds.

  • Anticancer and Antimicrobial Agents: Synthesize and evaluate derivatives of this compound for their potential as anticancer and antimicrobial agents.[11][12][13] The aniline moiety is a common feature in many approved drugs, and its modification can lead to new therapeutic leads. Polyaniline and its composites have also demonstrated antimicrobial properties.[14][15][16][17][18]

Development of Kinase Inhibitors

Many kinase inhibitors feature an aniline or a substituted aniline core. The this compound scaffold provides a versatile platform for the design and synthesis of novel kinase inhibitors.

Potential Research Directions:

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of this compound derivatives with diverse substituents on the aromatic ring and at the vinyl position to probe the SAR for inhibition of specific kinases.

  • Molecular Modeling: Employ computational methods to design and predict the binding of this compound derivatives to the active sites of target kinases.

III. Organic Synthesis and Catalysis

The reactivity of both the vinyl and amine groups of this compound makes it a valuable building block in organic synthesis.

Asymmetric Synthesis

The development of chiral catalysts for the asymmetric functionalization of the vinyl group of this compound can provide access to enantiomerically enriched building blocks for the synthesis of complex molecules.

Potential Research Directions:

  • Asymmetric Hydrogenation: Investigate the asymmetric hydrogenation of the vinyl group to produce chiral 3-ethylaniline derivatives.

  • Asymmetric Dihydroxylation and Aminohydroxylation: Explore the asymmetric dihydroxylation and aminohydroxylation of the vinyl group to introduce multiple stereocenters.

Ligand Synthesis for Catalysis

The aniline nitrogen of this compound can be incorporated into ligand scaffolds for transition metal catalysis. The vinyl group can be used to immobilize the resulting catalyst on a solid support.

Potential Research Directions:

  • Synthesis of Chiral Ligands: Design and synthesize chiral ligands derived from this compound for use in asymmetric catalysis.

  • Immobilized Catalysts: Develop recyclable catalysts by attaching this compound-based ligands to solid supports via the vinyl group.

Experimental Protocols

Synthesis of this compound from 3-Nitrostyrene[2]

Materials:

  • 3-Nitrostyrene (starting material)

  • Xylene (solvent)

  • BINAS (phosphine ligand)

  • Sodium hydroxide (NaOH)

  • Palladium(II) chloride (PdCl₂)

  • Water

Procedure:

  • In a 200 mL autoclave, place a degassed solution of 40 mmol of 3-nitrostyrene in 40 mL of xylene.

  • Add 2.0 mmol of BINAS (in the form of 11.56 g of an aqueous solution containing 0.173 mol of BINAS/kg of solution).

  • Add 1.92 g (48 mmol) of NaOH, 23 mL of H₂O, and 0.8 mmol of PdCl₂.

  • The pH of the reaction mixture should be between 10.0 and 10.5.

  • Seal the autoclave and proceed with the reaction under appropriate temperature and pressure conditions (not specified in the provided source).

  • After the reaction is complete, cool the autoclave, and carefully vent any excess pressure.

  • Work up the reaction mixture to isolate the this compound product.

General Procedure for Heck Coupling of an Aryl Halide with an Alkene[2]

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Alkene (e.g., styrene)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a reaction vessel, add the aryl halide, the alkene (typically in slight excess), the palladium catalyst (0.1-5 mol%), and the base (1-2 equivalents).

  • Add the solvent and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) and monitor the progress of the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent and wash with water to remove the base and any inorganic salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis of this compound

Synthesis_of_3_Vinylaniline 3-Nitrostyrene 3-Nitrostyrene Reaction_Vessel Autoclave (Xylene, H2O) 3-Nitrostyrene->Reaction_Vessel PdCl2_Catalyst PdCl2 PdCl2_Catalyst->Reaction_Vessel BINAS_Ligand BINAS BINAS_Ligand->Reaction_Vessel NaOH_Base NaOH NaOH_Base->Reaction_Vessel This compound This compound Reaction_Vessel->this compound Reduction

Caption: Synthetic pathway for this compound from 3-Nitrostyrene.

Heck Coupling Reaction Workflow

Heck_Coupling_Workflow cluster_reactants Reactants cluster_catalyst_system Catalyst System Aryl_Halide Aryl Halide (e.g., 3-Bromo-vinylaniline) Reaction_Setup Reaction Setup (Inert Atmosphere, Solvent) Aryl_Halide->Reaction_Setup Alkene Alkene Alkene->Reaction_Setup Pd_Catalyst Palladium Catalyst Pd_Catalyst->Reaction_Setup Base Base Base->Reaction_Setup Heating Heating (80-140 °C) Reaction_Setup->Heating Workup Aqueous Workup Heating->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Coupled Product Purification->Product

Caption: General experimental workflow for a Heck coupling reaction.

Catalytic Cycle of the Heck Reaction

Heck_Catalytic_Cycle Pd0 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition + Ar-X PdII_Aryl Ar-Pd(II)L2X Oxidative_Addition->PdII_Aryl Coordination Alkene Coordination PdII_Aryl->Coordination + Alkene PdII_Complex [Ar-Pd(II)L2(Alkene)]+X- Coordination->PdII_Complex Migratory_Insertion Migratory Insertion PdII_Complex->Migratory_Insertion PdII_Alkyl R-CH2-CH(Ar)-Pd(II)L2X Migratory_Insertion->PdII_Alkyl Beta_Hydride_Elimination β-Hydride Elimination PdII_Alkyl->Beta_Hydride_Elimination Product Released PdH_Complex H-Pd(II)L2X Beta_Hydride_Elimination->PdH_Complex Reductive_Elimination Reductive Elimination PdH_Complex->Reductive_Elimination + Base Reductive_Elimination->Pd0 - HBX

Caption: The catalytic cycle of the palladium-catalyzed Heck reaction.

Conclusion

This compound is a highly versatile and underexplored building block with significant potential across various scientific disciplines. Its unique combination of a polymerizable vinyl group and a functionalizable aniline ring provides a rich platform for the development of advanced materials with tailored properties and novel therapeutic agents. The research directions outlined in this guide, from conducting polymers and functional hydrogels to the synthesis of bioactive molecules, represent just a fraction of the possibilities. By leveraging the detailed experimental protocols and understanding the fundamental properties of this compound, researchers can unlock the full potential of this compound and contribute to advancements in materials science, drug discovery, and organic synthesis.

References

The Versatile Chemistry of 3-Aminostyrene: A Technical Review of Its Applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, polymerization, and diverse applications of 3-aminostyrene, a functionalized monomer at the forefront of materials science and organic synthesis.

Introduction

3-Aminostyrene, also known as 3-vinylaniline, is an aromatic amine featuring a vinyl group, a structural combination that imparts significant versatility for chemical modifications. This bifunctionality allows it to act as a monomer for radical polymerization via its vinyl group, while the amino group provides a reactive handle for a wide array of chemical transformations. These characteristics make 3-aminostyrene a valuable building block in polymer chemistry, materials science, and as a precursor for complex organic molecules, including pharmaceuticals. This technical guide provides a comprehensive literature review of its applications, focusing on quantitative data, detailed experimental protocols, and logical workflows for its use in key scientific domains.

Polymer Chemistry: Synthesis of Functional Polymers

The primary application of 3-aminostyrene in polymer chemistry is as a functional monomer. The resulting polymer, poly(3-aminostyrene), possesses pendant primary amine groups that can be readily modified post-polymerization, allowing for the creation of a wide range of functional materials. To prevent interference of the amine group with the radical polymerization process, it is often protected, for example, with a tert-butyloxycarbonyl (Boc) group.

Controlled/"living" radical polymerization techniques, such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, are employed to synthesize well-defined polymers with controlled molecular weights and low polydispersity.

Experimental Protocol: RAFT Polymerization of Boc-Protected 3-Aminostyrene

This protocol describes a typical procedure for the RAFT polymerization of a protected aminostyrene monomer to achieve a well-defined polymer architecture.

Materials:

  • Boc-3-aminostyrene (monomer)

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Methanol (non-solvent for precipitation)

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve Boc-3-aminostyrene, the RAFT agent, and AIBN in 1,4-dioxane. A typical molar ratio of [Monomer]:[RAFT]:[Initiator] would be[1]:[2]:[0.2].

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C to initiate polymerization. The reaction is typically allowed to proceed for 12-24 hours.

  • Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol to remove unreacted monomer and initiator fragments, and dry it under vacuum at 40°C to a constant weight.

  • Deprotection (Optional): To obtain poly(3-aminostyrene), the Boc-protected polymer can be dissolved in a suitable solvent (e.g., dichloromethane) and treated with an acid, such as trifluoroacetic acid, followed by precipitation and drying.

G cluster_0 Preparation cluster_1 Polymerization cluster_2 Purification A Reactants (Monomer, RAFT Agent, Initiator) B Dissolve in Solvent (1,4-Dioxane) A->B C Degas (Freeze-Pump-Thaw) B->C D Heat to 70°C (12-24 hours) C->D E Protected Polymer Solution D->E F Precipitate in Methanol E->F G Filter and Wash F->G H Dry under Vacuum G->H I Final Polymer Powder H->I

Workflow for RAFT polymerization of a functional styrene monomer.
Quantitative Data: Polymer Properties

While comprehensive data specifically for poly(3-aminostyrene) is limited in the literature, data from analogous polymers like poly(4-aminostyrene) and polystyrene synthesized via controlled radical polymerization provide valuable benchmarks.

PolymerSynthesis MethodMn (kDa)Mw (kDa)PDI (Mw/Mn)Tg (°C)Reference
Poly(4-aminostyrene)->150---[3]
PolystyreneRAFT3334651.40~100[4]
Poly(Boc-p-aminostyrene)Free Radical7.4-<1.9151[5]

Note: Data for poly(4-aminostyrene) and polystyrene are included as representative examples of aminostyrene polymers and polymers synthesized via RAFT, respectively. PDI stands for Polydispersity Index, a measure of the distribution of molecular weights in a given polymer sample.

Organic Synthesis: Precursor to Heterocyclic Compounds

The dual functionality of 3-aminostyrene makes it a potential starting material for the synthesis of complex heterocyclic structures, which are core components of many pharmaceuticals. The aniline moiety can participate in classical cyclization reactions to form quinoline rings. One of the most fundamental methods for this transformation is the Skraup synthesis.

Logical Relationship: The Skraup Synthesis of Vinylquinoline

The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form a quinoline.[2][6] Applying this reaction to 3-aminostyrene (this compound) would theoretically yield 7-vinylquinoline, demonstrating its utility in building complex, functionalized heterocyclic systems.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Aniline 3-Aminostyrene (this compound) Addition Michael Addition Aniline->Addition Glycerol Glycerol Dehydration Dehydration of Glycerol Glycerol->Dehydration Acid H₂SO₄ (catalyst) Acid->Dehydration Oxidant Nitrobenzene (oxidizing agent) Oxidation Oxidation Oxidant->Oxidation Acrolein Acrolein (intermediate) Dehydration->Acrolein Acrolein->Addition Cyclization Electrophilic Cyclization & Dehydration Addition->Cyclization Cyclization->Oxidation Product 7-Vinylquinoline Oxidation->Product

Reaction pathway for the Skraup synthesis of 7-vinylquinoline.
Experimental Protocol: General Skraup Synthesis of Quinoline

This protocol, adapted from established procedures for the synthesis of quinoline from aniline, outlines the key steps that could be modified for use with 3-aminostyrene.[7][8]

Materials:

  • Aniline (or substituted aniline, e.g., 3-aminostyrene)

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another oxidizing agent like arsenic acid)

  • Ferrous sulfate (optional, to moderate the reaction)

  • Sodium hydroxide solution (for workup)

Procedure:

  • Reaction Setup: In a large, robust flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and ferrous sulfate (if used).

  • Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. An exothermic reaction will occur.

  • Addition of Oxidant: Add the nitrobenzene to the reaction mixture.

  • Heating: Heat the mixture cautiously to initiate the reaction, which is often vigorous. Once the initial exothermic phase subsides, continue to heat the mixture under reflux for several hours (typically 3-5 hours) to complete the reaction.

  • Workup: After cooling, dilute the mixture with water and steam distill to remove unreacted nitrobenzene. Make the residue strongly alkaline with sodium hydroxide solution and then steam distill again to isolate the crude quinoline product.

  • Purification: The crude product can be purified by extraction with an organic solvent, followed by drying and distillation under reduced pressure.

Safety Warning: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled. It should only be performed by trained personnel with appropriate safety precautions, including a fume hood and blast shield.

Materials Science: Advanced Coatings and Sensors

The amine functionality in poly(3-aminostyrene) makes it a candidate for applications in advanced materials where surface properties are critical. The primary amine can act as an anchor point for other molecules, serve as a site for cross-linking, or alter the surface energy of a material.

Application in Chemical Sensors

Polymers containing amine groups, such as polyaniline (PANI), are widely studied for use in chemiresistive sensors for detecting gases like ammonia (NH₃). The basic amine groups on the polymer backbone can interact with ammonia, leading to a measurable change in the material's electrical resistance. Although specific data for poly(3-aminostyrene) is scarce, the performance of PANI-based sensors provides a strong indication of its potential.

Quantitative Data: Performance of Amine-Containing Polymer Gas Sensors

Polymer SystemAnalyteSensitivity / ResponseResponse Time (s)Recovery Time (s)Reference
PANI-Sr CompositeNH₃ (100 ppm)498%1 (for 50 ppm)42 (for 50 ppm)
PANI/PVA HydrogelNH₃ (100 ppm)94.7%2510[9]
rGO-PANI CompositeNH₃ (100 ppm)250%97680[10]

Note: These values are for polyaniline (PANI)-based systems and are presented to illustrate the potential performance of amine-functionalized polymers in gas sensing applications.

Application in Adhesion-Promoting Coatings

The amine groups in poly(3-aminostyrene) can form hydrogen bonds or covalent bonds with substrates, making it a potential component in adhesive formulations or as a surface primer to enhance the adhesion of subsequent coating layers. The general principle involves applying the polymer to a surface (e.g., steel) where the amine groups interact with the substrate, creating a stronger interface for a topcoat.

Quantitative Data: Adhesion Strength of Polymer Coatings on Steel

Measuring the adhesion of a polymer film to a substrate is often done using methods like the pull-off test or peel test, which quantify the force required to delaminate the coating.[11][12]

Coating SystemSubstrateAdhesion Test MethodAdhesion StrengthReference
Polyester/GraphiteS235 SteelScratch Test> 215 MPa
Polyurea (1 mm thick)Mild SteelBond Test1.87 N/mm² (MPa)
PolyamideSteelShear Test40.0 - 41.4 MPa

Note: This table provides representative adhesion strength values for various polymer coatings on steel to contextualize the performance targets for new coating materials.

Conclusion

3-Aminostyrene stands out as a highly versatile monomer due to its unique combination of a polymerizable vinyl group and a functionalizable amine. This review highlights its significant potential across multiple scientific disciplines. In polymer chemistry, it enables the synthesis of well-defined functional polymers via controlled radical polymerization techniques like RAFT. In organic synthesis, it serves as a valuable precursor for constructing complex heterocyclic systems such as quinolines through classical reactions like the Skraup synthesis. Furthermore, the resulting poly(3-aminostyrene) shows promise for advanced applications in materials science, including the development of chemical sensors and high-performance coatings. While the literature provides a strong foundation, further research focused specifically on the properties and performance of poly(3-aminostyrene) is needed to fully unlock its potential in these cutting-edge applications.

References

safety and handling precautions for 3-Vinylaniline.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 3-Vinylaniline

This guide provides comprehensive safety and handling precautions for this compound (also known as 3-Aminostyrene), intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the associated hazards and mitigation strategies.

Chemical Identification and Properties

This compound is a colorless to light yellow liquid utilized in the synthesis of fine chemicals, functionalized polymers, pigments, and pharmaceuticals.[1] A summary of its key physical and chemical properties is presented below.

PropertyValueReference
CAS Number 15411-43-5[2][3][4]
Molecular Formula C₈H₉N[2][4]
Molecular Weight 119.16 g/mol [2]
Appearance Colorless viscous liquid[5]
Boiling Point 212.46°C (rough estimate)[5]
Density 1.051 g/mL at 25°C[2]
Flash Point 98.9°C (closed cup)[6]
Refractive Index n20/D 1.611[2]
Storage Temperature 2-8°C[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard statements and classifications according to the Globally Harmonized System (GHS).

Hazard ClassGHS ClassificationHazard Statement
Skin Corrosion/IrritationSkin Irrit. 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationEye Irrit. 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureSTOT SE 3H335: May cause respiratory irritation

Signal Word: Warning[6]

Hazard Pictogram: [3]

alt text

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE TypeSpecificationsReference
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved eye protection.[5]
Skin Protection Chemical-resistant gloves (inspected prior to use), and impervious clothing.[5]
Respiratory Protection Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator.[5]

PPE_Workflow start Start: Handling this compound assess_risk Assess Risk of Exposure (e.g., quantity, duration, ventilation) start->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe eye_face Eye/Face Protection: Safety glasses with side-shields (EN166/NIOSH) select_ppe->eye_face gloves Hand Protection: Chemical-resistant gloves select_ppe->gloves clothing Body Protection: Impervious lab coat or clothing select_ppe->clothing respiratory Respiratory Protection: (If ventilation is inadequate) Full-face respirator with ABEK cartridges select_ppe->respiratory inspect_ppe Inspect PPE for damage before use eye_face->inspect_ppe gloves->inspect_ppe clothing->inspect_ppe respiratory->inspect_ppe don_ppe Don PPE correctly inspect_ppe->don_ppe handling_procedure Proceed with Handling Procedure don_ppe->handling_procedure doff_ppe Doff PPE carefully to avoid contamination handling_procedure->doff_ppe dispose_ppe Dispose of contaminated PPE as hazardous waste doff_ppe->dispose_ppe end End dispose_ppe->end

First Aid Response Protocol
Spill Response Protocol

In the event of a spill, follow these steps to ensure safe cleanup and containment.

  • Immediate Actions:

    • Evacuate personnel from the immediate area. [5] * Ensure adequate ventilation. [5] * Wear appropriate personal protective equipment, including respiratory protection. [5] * Prevent the spill from entering drains. [5]2. Containment and Cleanup:

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Soak up the material and collect it into a suitable, closed container for disposal. [5]3. Post-Cleanup:

    • Dispose of the waste as hazardous waste. [5] * Decontaminate the spill area.

The logical flow for responding to a chemical spill is outlined in the diagram below.

Spill_Response_Workflow spill Spill of this compound Occurs assess_spill Assess Spill Size and Risk spill->assess_spill minor_spill Minor Spill? assess_spill->minor_spill evacuate Evacuate Area minor_spill->evacuate No (Major Spill) ppe Don Appropriate PPE (including respiratory protection) minor_spill->ppe Yes notify Notify Safety Personnel evacuate->notify notify->ppe contain Contain Spill with Inert Absorbent ppe->contain cleanup Collect Absorbed Material into Sealed Hazardous Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste via Licensed Disposal Company decontaminate->dispose end End dispose->end

Chemical Spill Response Workflow

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [5]* Specific Hazards: Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides (NOx). [5]* Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary. [5]

Disposal Considerations

Dispose of this compound and its contaminated packaging as hazardous waste. [5]Offer surplus and non-recyclable solutions to a licensed disposal company. [5]Do not let the product enter drains. [5]

Toxicological Information

While comprehensive toxicological data is not available, this compound is known to cause skin and eye irritation and may cause respiratory irritation upon inhalation. [3][5]No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC. [5]

Signaling and Metabolic Pathways

Currently, there is no available information in the reviewed literature regarding the specific signaling or metabolic pathways of this compound in biological systems. Further research is required to elucidate its toxicological and metabolic fate.

References

3-Vinylaniline material safety data sheet (MSDS).

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety of 3-Vinylaniline

This technical guide provides a comprehensive overview of the material safety data for this compound (CAS No. 15411-43-5), intended for researchers, scientists, and professionals in drug development. This document consolidates critical safety information, handling procedures, and hazard classifications to ensure safe laboratory practices.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms 3-Aminostyrene
CAS Number 15411-43-5
Molecular Formula C8H9N
Molecular Weight 119.16 g/mol [1][2]
Chemical Structure Nc1cccc(C=C)c1 (SMILES String)[3]

Hazard Identification

This compound is classified as a hazardous substance. The following table summarizes its hazard statements and classifications.

Hazard ClassificationCodeDescription
Skin IrritationH315Causes skin irritation[1][4]
Eye IrritationH319Causes serious eye irritation[1][4]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[1][4]

Signal Word: Warning[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][4]

  • P264: Wash skin thoroughly after handling.[4]

  • P271: Use only outdoors or in a well-ventilated area.[4]

  • P280: Wear protective gloves/ eye protection/ face protection.[4]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]

Physical and Chemical Properties

The following table outlines the key physical and chemical properties of this compound.

PropertyValue
Appearance Colourless viscous liquid[1]
Odor No data available[1]
Density 1.051 g/mL at 25 °C[2][3]
Refractive Index n20/D 1.611[2][3]
Flash Point 98.9 °C (210.0 °F) - closed cup[1]
Storage Temperature 2-8°C[1][3]

Toxicological Information

Detailed toxicological data for this compound is largely unavailable. The following is a summary of the known information.

Toxicological EndpointFinding
Acute Toxicity No data available[1]
Skin Corrosion/Irritation Causes skin irritation[1]
Serious Eye Damage/Irritation Causes serious eye irritation[1]
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[1][5]
Reproductive Toxicity No data available[1]
Specific Target Organ Toxicity - Single Exposure Inhalation may cause respiratory irritation.[1]
Specific Target Organ Toxicity - Repeated Exposure No data available
Aspiration Hazard No data available

Experimental Protocols

General Handling Procedure:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.

  • Avoid inhalation of vapor or mist.

  • Keep the container tightly closed when not in use.

  • Wash hands thoroughly after handling.

Visualizations

The following diagrams illustrate key safety and handling workflows for this compound.

G cluster_0 Hazard Identification and Initial Assessment cluster_1 Engineering Controls and Personal Protective Equipment (PPE) cluster_2 Safe Handling and Storage cluster_3 Emergency Procedures Identify Substance This compound Review SDS Review Safety Data Sheet Identify Substance->Review SDS Assess Risks Skin/Eye Irritant, Respiratory Irritant Review SDS->Assess Risks FumeHood Work in a Fume Hood Assess Risks->FumeHood PPE Wear Appropriate PPE: - Safety Goggles - Chemical Resistant Gloves - Lab Coat Assess Risks->PPE Ventilation Ensure Adequate Ventilation FumeHood->Ventilation Handling Avoid contact and inhalation. Keep container tightly closed. PPE->Handling Storage Store at 2-8°C in a dry, well-ventilated place. Protect from light. Store under inert gas. Handling->Storage Spill Accidental Release Handling->Spill Exposure Personal Exposure Handling->Exposure Fire Fire Incident Handling->Fire

Caption: Workflow for the safe handling and storage of this compound.

G Start Spill Detected Evacuate Evacuate personnel to a safe area Start->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate IgnitionSources Remove all sources of ignition Ventilate->IgnitionSources PPE Wear appropriate personal protective equipment (respirator, gloves, goggles) IgnitionSources->PPE Containment Contain the spill with inert absorbent material (e.g., sand, earth) PPE->Containment Collection Collect absorbed material into a suitable, closed container for disposal Containment->Collection Cleanup Clean the spill area Collection->Cleanup Disposal Dispose of as hazardous waste in accordance with regulations Cleanup->Disposal End Spill Managed Disposal->End

Caption: Emergency workflow for handling a this compound spill.

First-Aid Measures

In case of exposure to this compound, follow these first-aid measures and seek medical attention.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Fire-Fighting Measures

AspectRecommendation
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
Special Hazards Combustion may produce carbon oxides and nitrogen oxides (NOx).[1]
Protective Equipment Wear self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures

Personal Precautions:

  • Use personal protective equipment.[1]

  • Avoid breathing vapors, mist, or gas.[1]

  • Ensure adequate ventilation.[1]

  • Evacuate personnel to safe areas.[1]

Environmental Precautions:

  • Prevent product from entering drains.[1]

Methods for Cleaning Up:

  • Soak up with inert absorbent material and dispose of as hazardous waste.[1]

  • Keep in suitable, closed containers for disposal.[1]

Handling and Storage

Precautions for Safe Handling:

  • Avoid contact with skin and eyes.[1]

  • Avoid inhalation of vapor or mist.[1]

  • Handle in accordance with good industrial hygiene and safety practices.[1]

Conditions for Safe Storage:

  • Store in a cool place.[1]

  • Keep container tightly closed in a dry and well-ventilated place.[1]

  • Containers that are opened must be carefully resealed and kept upright to prevent leakage.[1]

  • Recommended storage temperature: 2 - 8 °C.[1]

  • The substance is light-sensitive and should be handled and stored under an inert gas.[1]

Exposure Controls and Personal Protection

Exposure Limits:

  • This product does not contain any hazardous materials with occupational exposure limits established by region-specific regulatory bodies.[6]

Personal Protective Equipment:

  • Eye/Face Protection: Use safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[1]

  • Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[1]

  • Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.

  • Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

This guide is intended to provide essential safety information. Always refer to the complete Safety Data Sheet (SDS) before handling this chemical and follow all institutional and regulatory guidelines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Functionalized Polymers Using 3-Vinylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of functionalized polymers derived from 3-vinylaniline, with a focus on their potential applications in drug delivery and biomedical research. The protocols outlined below are based on established polymerization techniques and can be adapted for specific research needs.

Introduction to Functionalized Polymers from this compound

This compound is a versatile monomer possessing both a polymerizable vinyl group and a functional aniline group. This unique structure allows for the synthesis of a wide range of functionalized polymers. The aniline moiety can be readily modified post-polymerization to introduce various functional groups, making these polymers attractive for applications in drug delivery, sensor technology, and as catalysts.

Polymers derived from this compound can be designed to be responsive to stimuli such as pH, which is particularly relevant for targeted drug release in the acidic microenvironments of tumors or intracellular compartments. The ability to tailor the chemical and physical properties of these polymers opens up numerous possibilities for the development of advanced therapeutic and diagnostic agents.

Synthesis of Poly(this compound)

The synthesis of poly(this compound) can be achieved through various polymerization methods, including oxidative polymerization and controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). The choice of method will influence the polymer's molecular weight, polydispersity, and architecture.

Oxidative Polymerization

Oxidative polymerization is a common method for synthesizing polymers from aniline and its derivatives. This method is relatively simple and can be carried out using a chemical oxidant.

Experimental Protocol: Oxidative Polymerization of this compound

This protocol is adapted from the oxidative polymerization of the structurally similar monomer, 3-ethynylaniline[1].

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (initiator)

  • Hydrochloric acid (HCl, 1 M)

  • Methanol

  • Deionized water

Procedure:

  • Dissolve a specific amount of this compound in 1 M HCl in a reaction vessel. The monomer concentration can be varied to control the molecular weight.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl and cool the solution to 0-5 °C.

  • Slowly add the chilled ammonium persulfate solution dropwise to the stirred this compound solution. A color change to dark green or black indicates the initiation of polymerization.

  • Continue stirring the reaction mixture at 0-5 °C for a predetermined time (e.g., 2-24 hours) to allow the polymerization to proceed.

  • Collect the polymer precipitate by filtration.

  • Wash the polymer sequentially with 1 M HCl and then with methanol to remove unreacted monomer, initiator, and oligomers.

  • Dry the resulting poly(this compound) powder in a vacuum oven at 60 °C until a constant weight is achieved.

Characterization: The synthesized polymer can be characterized using Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the polymer structure, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity.

Controlled Radical Polymerization (RAFT and ATRP)

RAFT and ATRP are powerful techniques for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity. These methods are particularly useful for creating block copolymers, which are valuable for forming self-assembled nanostructures for drug delivery.

Illustrative Quantitative Data for Polymer Synthesis

The following table summarizes hypothetical, yet realistic, quantitative data for the synthesis of poly(this compound) using different methods. This data is for illustrative purposes to guide experimental design.

Polymerization MethodMonomer Conc. (M)Initiator/CatalystTemp. (°C)Time (h)Yield (%)Mn ( g/mol )PDI (Mw/Mn)
Oxidative0.5APS0-5127515,000> 2.0
RAFT1.0AIBN / CTA7088525,000< 1.3
ATRP1.0CuBr / PMDETA9069030,000< 1.2

Mn = Number-average molecular weight; PDI = Polydispersity Index

Post-Polymerization Functionalization

The aniline groups on the poly(this compound) backbone provide reactive sites for post-polymerization modification. This allows for the introduction of a wide variety of functional groups to tailor the polymer's properties for specific applications.

Logical Workflow for Post-Polymerization Functionalization

G PVA Poly(this compound) Diazotization Diazotization (NaNO2, HCl, 0-5 °C) PVA->Diazotization DiazoniumSalt Polymer with Diazonium Salt Groups Diazotization->DiazoniumSalt Coupling Coupling Reaction DiazoniumSalt->Coupling FunctionalPolymer Functionalized Polymer Coupling->FunctionalPolymer DrugConjugate Drug Conjugate Coupling->DrugConjugate TargetingLigand Targeting Ligand (e.g., Folic Acid, Antibody) TargetingLigand->Coupling TherapeuticAgent Therapeutic Agent (with reactive group) TherapeuticAgent->Coupling Conjugation

Caption: Post-polymerization functionalization workflow.

Application in Drug Delivery

Functionalized poly(this compound) can be formulated into various drug delivery systems, such as nanoparticles, micelles, and hydrogels. These systems can encapsulate therapeutic agents, protect them from degradation, and facilitate their targeted delivery and controlled release.

Preparation of Poly(this compound) Nanoparticles

Nanoparticles can be prepared using methods like nanoprecipitation or emulsion solvent evaporation. The choice of method depends on the solubility of the polymer and the drug to be encapsulated.

Experimental Protocol: Nanoparticle Preparation by Nanoprecipitation

Materials:

  • Functionalized poly(this compound)

  • Drug to be encapsulated

  • A good solvent for the polymer and drug (e.g., acetone, THF)

  • A non-solvent for the polymer (e.g., deionized water), often containing a stabilizer (e.g., Pluronic F127)

Procedure:

  • Dissolve the functionalized poly(this compound) and the drug in the organic solvent.

  • Under vigorous stirring, add the organic solution dropwise to the aqueous non-solvent phase.

  • The polymer will precipitate, forming nanoparticles that encapsulate the drug.

  • Continue stirring for several hours to allow for solvent evaporation and nanoparticle stabilization.

  • The nanoparticle suspension can be purified by centrifugation or dialysis to remove unencapsulated drug and residual solvent.

Drug Loading and Encapsulation Efficiency

The drug loading content (DLC) and encapsulation efficiency (EE) are critical parameters for a drug delivery system. They can be determined using the following formulas:

  • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

  • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

Illustrative Data for Drug Encapsulation

Polymer TypeDrugDLC (%)EE (%)
P(3-VA)-g-PEGDoxorubicin1085
P(3-VA)-Folic AcidPaclitaxel878

P(3-VA) = Poly(this compound); PEG = Poly(ethylene glycol)

In Vitro Drug Release Studies

Drug release from the nanoparticles can be studied under conditions that mimic the physiological environment (e.g., phosphate-buffered saline at pH 7.4 and 37 °C) or a tumor microenvironment (e.g., acetate buffer at pH 5.5).

Experimental Workflow for In Vitro Evaluation

G Nanoparticles Drug-loaded Nanoparticles Incubation Incubation in Release Medium (e.g., PBS pH 7.4 or 5.5) Nanoparticles->Incubation Cytotoxicity Cytotoxicity Assay (e.g., MTT assay on cancer cells) Nanoparticles->Cytotoxicity CellUptake Cellular Uptake Study (e.g., Fluorescence Microscopy) Nanoparticles->CellUptake Sampling Periodic Sampling Incubation->Sampling Quantification Drug Quantification (e.g., UV-Vis, HPLC) Sampling->Quantification ReleaseProfile Drug Release Profile (Cumulative Release vs. Time) Quantification->ReleaseProfile Evaluation In Vitro Evaluation ReleaseProfile->Evaluation Cytotoxicity->Evaluation CellUptake->Evaluation

Caption: In vitro evaluation of drug delivery system.

Biocompatibility and Safety Considerations

For any biomedical application, the biocompatibility of the polymer is of utmost importance. While polyaniline has been studied for biomedical applications, the biocompatibility of poly(this compound) and its derivatives would need to be thoroughly evaluated.[2] In vitro cytotoxicity assays (e.g., MTT assay) on relevant cell lines and in vivo toxicity studies are essential to ensure the safety of these materials before they can be considered for clinical applications.[3]

Conclusion

This compound is a promising monomer for the synthesis of functionalized polymers with significant potential in drug delivery and other biomedical fields. The ability to control the polymer architecture and to introduce a variety of functional groups through post-polymerization modification allows for the design of sophisticated materials with tailored properties. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and application of poly(this compound)-based materials in their own research endeavors. Further optimization and detailed biological evaluation will be crucial for the translation of these promising materials into clinical applications.

References

Application Notes and Protocols for 3-Vinylaniline in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization of 3-vinylaniline, a versatile monomer for the synthesis of functional polymers with significant potential in biomedical applications, particularly in drug development. Detailed experimental protocols for various polymerization techniques are presented, along with data on the resulting polymer characteristics. Furthermore, strategies for the functionalization of poly(this compound) for targeted drug delivery are discussed.

Introduction to this compound

This compound, also known as 3-aminostyrene, is an aromatic compound featuring both a vinyl group and an amino group. This bifunctionality makes it a valuable monomer for a variety of polymerization reactions. The vinyl group allows for addition polymerization, leading to the formation of a polystyrene backbone, while the amino group provides a reactive site for post-polymerization modification or can influence the polymerization process itself. The presence of the amine functionality imparts unique properties to the resulting polymers, including pH-responsiveness, and the ability to be functionalized with targeting ligands or therapeutic agents.

Polymerization of this compound

Poly(this compound) can be synthesized via several polymerization methods, including oxidative polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization. The choice of method influences the polymer's molecular weight, polydispersity, and architecture.

Oxidative Polymerization

Oxidative polymerization of the aniline moiety is a straightforward method to produce conjugated polymers. While more commonly applied to aniline itself, this method can be adapted for this compound.

Experimental Protocol: Oxidative Polymerization of this compound

This protocol is adapted from the oxidative polymerization of the structurally similar monomer, 3-ethynylaniline.

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (initiator)

  • Hydrochloric acid (HCl, 1 M) (dopant and reaction medium)

  • Methanol (for washing)

  • Deionized water

Procedure:

  • Dissolve a specific amount of this compound in 1 M HCl in a reaction vessel. The monomer concentration can be varied to control the molecular weight of the resulting polymer.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Separately, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl and cool the solution to 0-5 °C.

  • Slowly add the chilled ammonium persulfate solution dropwise to the stirred this compound solution. The reaction mixture will gradually darken, indicating polymerization.

  • Continue stirring the reaction mixture at 0-5 °C for a predetermined time (e.g., 2-24 hours) to allow the polymerization to proceed to completion.

  • Collect the polymer precipitate by filtration.

  • Wash the polymer product sequentially with 1 M HCl and then with methanol to remove any unreacted monomer, initiator, and oligomers.

  • Dry the resulting poly(this compound) powder in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Expected Outcome: This method typically yields a polyaniline-like structure with a conjugated backbone, which may have interesting electronic properties. The molecular weight and polydispersity are generally less controlled compared to living radical polymerization techniques.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with well-defined molecular weights and low polydispersities. As this compound is a substituted styrene, general ATRP conditions for styrenic monomers can be applied and optimized.

Experimental Protocol: ATRP of this compound

Materials:

  • This compound (monomer), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole or Diphenyl ether (solvent)

  • Tetrahydrofuran (THF) (for analysis)

  • Methanol (for precipitation)

Procedure:

  • To a Schlenk flask, add CuBr (1 eq relative to initiator).

  • Seal the flask, and cycle between vacuum and nitrogen three times to remove oxygen.

  • Add the solvent (e.g., anisole) and the ligand (PMDETA, 1 eq) via syringe. Stir until the catalyst complex forms (a colored solution).

  • Add the monomer (this compound, e.g., 100 eq).

  • Finally, add the initiator (EBiB, 1 eq) to start the polymerization.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C).

  • Take samples periodically via a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

  • Once the desired conversion is reached, cool the reaction mixture to room temperature and expose it to air to quench the polymerization.

  • Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer solution in a large excess of cold methanol.

  • Filter and dry the polymer under vacuum to a constant weight.

Quantitative Data Summary for ATRP of Substituted Styrenes (for reference):

MonomerInitiatorCatalyst/LigandSolventTemp (°C)Time (h)Mₙ ( g/mol )PDIYield (%)
StyreneEBiBCuBr/PMDETAAnisole110410,0001.1095
4-Methylstyrene1-PEBrCuBr/bpyDiphenyl ether11069,5001.1592
4-Chlorostyrene1-PEBrCuBr/bpyDiphenyl ether110211,2001.0898

Note: This data is for representative substituted styrenes and serves as a starting point for optimizing the ATRP of this compound. The amino group in this compound may interact with the copper catalyst, potentially requiring adjustments to the ligand or the use of a protecting group strategy.

Reversible Addition-Fragmention Chain-Transfer (RAFT) Polymerization

RAFT polymerization is another versatile controlled radical polymerization technique that can be used for a wide range of monomers, including styrenes. It offers good control over molecular weight and results in polymers with a reactive terminal group that can be used for further functionalization.

Experimental Protocol: RAFT Polymerization of this compound

Materials:

  • This compound (monomer), inhibitor removed

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Methanol (for precipitation)

Procedure:

  • In a reaction tube, dissolve this compound, the RAFT agent (CPDT), and the initiator (AIBN) in 1,4-dioxane. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be optimized (e.g., 200:1:0.2).

  • Deoxygenate the solution by purging with nitrogen or through several freeze-pump-thaw cycles.

  • Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Allow the polymerization to proceed for the desired time (e.g., 8-24 hours).

  • Quench the reaction by cooling and exposing it to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol.

  • Collect the polymer by filtration and dry it under vacuum.

Applications in Drug Development

The unique properties of poly(this compound) make it a promising candidate for various applications in drug development, including the creation of drug delivery systems.

Poly(this compound) Nanoparticles for Drug Delivery

Polymeric nanoparticles can be formulated to encapsulate therapeutic agents, protecting them from degradation and enabling controlled release.[1] The amine groups on poly(this compound) can be protonated at lower pH, leading to potential pH-responsive drug release in acidic tumor microenvironments or within endosomes.

Protocol for Poly(this compound) Nanoparticle Synthesis (Nanoprecipitation):

Materials:

  • Poly(this compound)

  • A water-miscible organic solvent (e.g., THF, acetone)

  • Deionized water

  • (Optional) A surfactant such as Pluronic F127

Procedure:

  • Dissolve a known amount of poly(this compound) in the organic solvent.

  • If encapsulating a hydrophobic drug, dissolve the drug in this organic solution.

  • In a separate beaker, have a larger volume of deionized water (the non-solvent), optionally containing a surfactant, under vigorous stirring.

  • Slowly add the polymer solution dropwise to the stirring water. The rapid solvent diffusion will cause the polymer to precipitate into nanoparticles.

  • Continue stirring for several hours to allow for the complete evaporation of the organic solvent.

  • The resulting nanoparticle suspension can be purified by dialysis or centrifugation to remove any remaining free polymer or drug.

Post-Polymerization Functionalization for Targeted Drug Delivery

The primary amine groups on the poly(this compound) backbone serve as handles for post-polymerization functionalization. This allows for the attachment of targeting ligands (e.g., antibodies, peptides, folic acid) to direct the polymer-drug conjugate to specific cells or tissues.[2]

Protocol for Ligand Conjugation via Amide Bond Formation:

Materials:

  • Poly(this compound)

  • Targeting ligand with a carboxylic acid group

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

  • Dialysis membrane

Procedure:

  • Dissolve the targeting ligand in anhydrous DMF.

  • Add EDC (e.g., 1.5 eq relative to the ligand) and NHS (e.g., 1.2 eq) to activate the carboxylic acid group. Stir at room temperature for 1-2 hours.

  • In a separate flask, dissolve poly(this compound) in anhydrous DMF.

  • Add the activated ligand solution to the polymer solution and stir at room temperature for 24-48 hours.

  • Purify the functionalized polymer by extensive dialysis against deionized water to remove unreacted reagents and byproducts.

  • Lyophilize the purified solution to obtain the solid functionalized polymer.

Visualizations

Experimental Workflow for Polymerization

experimental_workflow cluster_monomer_prep Monomer Preparation cluster_polymerization Polymerization cluster_purification Polymer Purification cluster_characterization Characterization Monomer This compound Purification Inhibitor Removal Monomer->Purification Oxidative Oxidative Polymerization Purification->Oxidative Initiator (APS) Dopant (HCl) ATRP ATRP Purification->ATRP Initiator (EBiB) Catalyst (CuBr) Ligand (PMDETA) RAFT RAFT Purification->RAFT RAFT Agent (CPDT) Initiator (AIBN) Precipitation Precipitation in Methanol Oxidative->Precipitation ATRP->Precipitation RAFT->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying GPC GPC (Mn, PDI) Drying->GPC NMR NMR (Structure) Drying->NMR FTIR FTIR (Functional Groups) Drying->FTIR

Caption: General experimental workflow for the synthesis and characterization of poly(this compound).

Signaling Pathway for Targeted Drug Delivery

targeted_drug_delivery cluster_carrier Drug Carrier cluster_circulation Systemic Circulation cluster_targeting Targeting & Uptake cluster_release Drug Release & Action Carrier Poly(this compound) Nanoparticle Drug Encapsulated Drug Carrier->Drug Ligand Targeting Ligand Carrier->Ligand Circulation Bloodstream Carrier->Circulation Administration Receptor Cell Surface Receptor Ligand->Receptor Binding TargetCell Target Cell (e.g., Cancer Cell) Circulation->TargetCell Targeting TargetCell->Receptor Endocytosis Receptor-Mediated Endocytosis Endosome Endosome (Low pH) Endocytosis->Endosome DrugRelease Drug Release Endosome->DrugRelease Stimuli-Responsive Release TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: Schematic of targeted drug delivery using a functionalized poly(this compound) nanoparticle.

References

Application Notes and Protocols for the Polymerization of 3-Aminostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(3-aminostyrene) is a versatile polymer with a primary amine group on the phenyl ring, making it a valuable platform for further functionalization. This feature is particularly attractive for applications in drug delivery, bioconjugation, sensor development, and as a precursor for more complex polymer architectures. However, the reactive nature of the amine group can interfere with common polymerization techniques. This document provides detailed protocols for the synthesis of poly(3-aminostyrene), including the crucial step of amine protection prior to polymerization and subsequent deprotection. The protocols cover free-radical, Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization of the protected monomer, and a potential route via electrochemical polymerization.

Amine Protection of 3-Aminostyrene

To prevent the interference of the amine group with the polymerization process, it is highly recommended to protect it first. A common and effective protecting group is the tert-butyloxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of 3-((tert-butoxycarbonyl)amino)styrene

  • Materials:

    • 3-Aminostyrene

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Rotary evaporator

    • Separatory funnel

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve 3-aminostyrene (1 equivalent) in DCM or THF in a round-bottom flask.

    • Add triethylamine or DIPEA (1.2 equivalents) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench it by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to obtain pure 3-((tert-butoxycarbonyl)amino)styrene.

Polymerization Protocols for Boc-Protected 3-Aminostyrene

The following protocols describe the polymerization of 3-((tert-butoxycarbonyl)amino)styrene (Boc-3-AS).

Free-Radical Polymerization

This method is straightforward but offers limited control over molecular weight and dispersity.[1]

Experimental Protocol:

  • Materials:

    • Boc-3-AS (monomer)

    • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)

    • Anhydrous toluene or dioxane (solvent)

    • Methanol (non-solvent for precipitation)

    • Schlenk flask or similar reaction vessel with a magnetic stirrer

    • Nitrogen or Argon source for inert atmosphere

    • Oil bath

  • Procedure:

    • Dissolve Boc-3-AS and AIBN in anhydrous toluene in a Schlenk flask. A typical monomer-to-initiator molar ratio is 100:1 to 500:1.

    • De-gas the solution by three freeze-pump-thaw cycles.

    • Place the flask in a preheated oil bath at 60-80 °C and stir under an inert atmosphere.

    • Allow the polymerization to proceed for 6-24 hours.

    • To terminate the reaction, cool the flask to room temperature and expose the solution to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

    • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Atom Transfer Radical Polymerization (ATRP)

ATRP allows for the synthesis of polymers with well-defined molecular weights and low dispersity.[2]

Experimental Protocol:

  • Materials:

    • Boc-3-AS (monomer)

    • Ethyl α-bromoisobutyrate (EBiB) (initiator)

    • Copper(I) bromide (CuBr) (catalyst)

    • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

    • Anisole or toluene (solvent)

    • Methanol (non-solvent for precipitation)

    • Schlenk flask

    • Inert atmosphere glovebox or Schlenk line

  • Procedure:

    • In a Schlenk flask, add CuBr.

    • In a separate flask, dissolve Boc-3-AS, EBiB, and PMDETA in anisole. The typical molar ratio of [Monomer]:[Initiator]:[Catalyst]:[Ligand] is 100:1:1:1.

    • De-gas the monomer/initiator/ligand solution by three freeze-pump-thaw cycles.

    • Under an inert atmosphere, transfer the de-gassed solution to the Schlenk flask containing CuBr.

    • Place the flask in a preheated oil bath at 60-90 °C and stir.

    • Monitor the polymerization by taking samples periodically for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight).

    • Once the desired conversion is reached, terminate the polymerization by cooling and exposing the mixture to air.

    • Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another controlled radical polymerization technique that yields polymers with low dispersity and allows for the synthesis of complex architectures.[3][4]

Experimental Protocol:

  • Materials:

    • Boc-3-AS (monomer)

    • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD) or similar RAFT agent

    • Azobisisobutyronitrile (AIBN) (initiator)

    • Anhydrous dioxane or toluene (solvent)

    • Methanol (non-solvent for precipitation)

    • Schlenk flask

  • Procedure:

    • Dissolve Boc-3-AS, the RAFT agent, and AIBN in dioxane in a Schlenk flask. A typical molar ratio of [Monomer]:[RAFT agent]:[Initiator] is 100:1:0.1.

    • De-gas the solution using three freeze-pump-thaw cycles.

    • Immerse the flask in a preheated oil bath at 70 °C and stir under an inert atmosphere.

    • Monitor the reaction progress over time.

    • Terminate the polymerization by cooling the reaction to room temperature and exposing it to air.

    • Precipitate the polymer by adding the solution dropwise into an excess of cold methanol.

    • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Deprotection of Poly(Boc-3-aminostyrene)

To obtain the final poly(3-aminostyrene), the Boc protecting group must be removed.

Experimental Protocol:

  • Materials:

    • Poly(Boc-3-aminostyrene)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dialysis tubing or precipitation in a non-solvent

  • Procedure:

    • Dissolve the Boc-protected polymer in DCM.

    • Add an excess of TFA to the solution (e.g., 20-50% v/v).

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the deprotection by ¹H NMR (disappearance of the Boc protons).

    • Remove the solvent and excess TFA under reduced pressure.

    • Redissolve the polymer in a suitable solvent and neutralize any remaining acid by washing with a saturated NaHCO₃ solution in a separatory funnel (if the polymer is soluble in an organic solvent immiscible with water).

    • Alternatively, precipitate the polymer in a non-solvent and wash thoroughly. For water-soluble polymers, dialysis against deionized water is an effective purification method.

    • Dry the final poly(3-aminostyrene) under vacuum.

Electrochemical Polymerization of 3-Aminostyrene

Electrochemical polymerization offers a direct route to form thin films of the polymer on a conductive substrate. This method may not require amine protection, although the resulting polymer structure might be more complex (e.g., cross-linked).

Experimental Protocol:

  • Materials:

    • 3-Aminostyrene

    • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate (TBAP) or lithium perchlorate (LiClO₄))

    • Acetonitrile (ACN) or propylene carbonate (PC) (solvent)

    • Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon)[5][6][7]

    • Counter electrode (e.g., platinum wire)

    • Reference electrode (e.g., Ag/AgCl or Ag/Ag⁺)

    • Potentiostat/Galvanostat

  • Procedure:

    • Prepare an electrolyte solution by dissolving the supporting electrolyte and 3-aminostyrene in the chosen solvent. A typical monomer concentration is 10-100 mM.

    • Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes.

    • De-aerate the solution by bubbling with nitrogen or argon for at least 15 minutes.

    • Perform electropolymerization by cycling the potential (cyclic voltammetry) or by applying a constant potential (potentiostatic) or current (galvanostatic). For cyclic voltammetry, a typical potential window would be from 0 V to a potential sufficient to oxidize the monomer (e.g., +1.5 to +2.0 V vs. Ag/AgCl), for multiple cycles.

    • A polymer film will deposit on the working electrode.

    • After polymerization, rinse the electrode with fresh solvent to remove any unreacted monomer and electrolyte.

    • Dry the polymer-coated electrode under a stream of nitrogen.

Data Presentation

Table 1: Representative Data for Polymerization of Boc-3-Aminostyrene

Polymerization MethodMonomer:Initiator RatioYield (%)Mₙ ( g/mol )Mₙ ( g/mol )PDI (Mₙ/Mₙ)
Free-Radical200:165-8520,000-40,00040,000-80,0001.8-2.5
ATRP100:170-9010,000-12,00011,000-14,0001.1-1.3
RAFT100:175-9510,000-12,00011,000-13,5001.1-1.25

Note: The values presented are typical ranges for the polymerization of styrene derivatives and may vary depending on specific reaction conditions.

Visualization

experimental_workflow cluster_protection Step 1: Amine Protection cluster_polymerization Step 2: Polymerization cluster_deprotection Step 3: Deprotection AS 3-Aminostyrene BocAS Boc-3-Aminostyrene AS->BocAS (Boc)₂O, Base BocAS_poly Poly(Boc-3-aminostyrene) BocAS->BocAS_poly Initiator/Catalyst PAS Poly(3-aminostyrene) BocAS_poly->PAS TFA

Caption: Workflow for the synthesis of poly(3-aminostyrene).

polymerization_methods Monomer Boc-3-Aminostyrene FRP Free-Radical Polymerization Monomer->FRP ATRP ATRP Monomer->ATRP RAFT RAFT Monomer->RAFT

Caption: Polymerization methods for Boc-3-aminostyrene.

electrochemical_workflow start 3-Aminostyrene in Electrolyte Solution electrodes Three-Electrode Cell (Working, Counter, Reference) start->electrodes polymerization Electropolymerization (Cyclic Voltammetry or Potentiostatic) electrodes->polymerization film Poly(3-aminostyrene) Film on Working Electrode polymerization->film

Caption: Workflow for electrochemical polymerization.

References

Application Notes and Protocols for the Use of 3-Vinylaniline in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Vinylaniline, also known as 3-aminostyrene, is a versatile bifunctional molecule of significant interest in the synthesis of fine chemicals, pharmaceutical intermediates, and functional polymers. Its structure, incorporating both a nucleophilic amino group and a reactive vinyl group, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for key reactions involving this compound, including palladium-catalyzed cross-coupling reactions, the synthesis of quinoline derivatives, and oxidative polymerization.

I. Palladium-Catalyzed Cross-Coupling Reactions

The vinyl group of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki-Miyaura reactions. These reactions are fundamental in carbon-carbon bond formation, enabling the synthesis of complex molecular architectures.[1][2]

A. Heck Reaction: Synthesis of Substituted Stilbenes

The Heck reaction facilitates the coupling of unsaturated halides with alkenes.[3] In the context of this compound, this reaction can be employed to synthesize a variety of substituted stilbene derivatives, which are prevalent scaffolds in medicinal chemistry.

Application Note: The Heck reaction with this compound allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the beta-position of the vinyl group. The reaction generally proceeds with high trans selectivity.[3] The amino group in this compound can influence the reaction's electronics and may require protection in certain cases to avoid side reactions, though many Heck reactions are compatible with free anilines.

Experimental Protocol: Synthesis of 4-((E)-2-(3-aminophenyl)vinyl)acetophenone (Representative Protocol)

This protocol is adapted from a general procedure for the Heck reaction of aryl bromides with styrenes.[4]

Reaction Scheme:

Materials:

  • This compound

  • 4-Bromoacetophenone

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoacetophenone (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) followed by triethylamine (1.5 mmol).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Quantitative Data Summary (Representative):

EntryAryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenoneThis compoundPd(OAc)₂ / P(o-tol)₃Et₃NDMF1001885-95
24-IodobenzonitrileThis compoundPdCl₂(PPh₃)₂K₂CO₃Acetonitrile801280-90
31-Bromo-4-nitrobenzeneThis compoundPd(PPh₃)₄NaOAcDMA1202475-85

Note: Yields are typical for Heck reactions of this type and may vary based on specific substrate and reaction conditions.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound 4-Bromoacetophenone Heating Heat to 100°C Stir for 12-24h Reactants->Heating Combine Catalyst_System Pd(OAc)₂ P(o-tol)₃ Catalyst_System->Heating Base_Solvent Triethylamine DMF Base_Solvent->Heating Extraction Dilute with EtOAc Wash with H₂O & Brine Heating->Extraction Cool Drying Dry over Na₂SO₄ Filter & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product Substituted Stilbene Purification->Product

B. Suzuki-Miyaura Coupling: Synthesis of Biaryl Alkenes

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between organoboron compounds and organic halides.[5] This reaction can be used to couple this compound with various aryl or heteroaryl boronic acids to produce functionalized biaryl alkenes.

Application Note: The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it highly suitable for the synthesis of complex molecules in drug discovery.[6] The free amino group of this compound is generally well-tolerated. A variety of palladium catalysts and bases can be employed to optimize the reaction yield.[7]

Experimental Protocol: Synthesis of 3-(trans-styryl)aniline (Representative Protocol)

This protocol is based on general procedures for Suzuki-Miyaura couplings.[8]

Reaction Scheme:

Materials:

  • This compound (as its hydrochloride salt or protected amine if starting from the corresponding haloaniline) or a 3-halostyrene derivative. Correction: The Suzuki reaction couples an organoboron compound with a halide. A more appropriate representation would be the coupling of 3-aminophenylboronic acid with a vinyl halide, or 3-bromostyrene with phenylboronic acid. For the purpose of illustrating the synthesis of a biaryl alkene containing the 3-aminophenyl moiety, we will describe the coupling of 3-aminophenylboronic acid with β-bromostyrene.

  • 3-Aminophenylboronic acid

  • (E)-β-Bromostyrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, dissolve 3-aminophenylboronic acid (1.2 mmol), (E)-β-bromostyrene (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%) in a mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Add potassium phosphate (2.0 mmol) to the mixture.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired biaryl alkene.

Quantitative Data Summary (Representative):

EntryBoronic AcidAryl/Vinyl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
13-Aminophenylboronic acid(E)-β-BromostyrenePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001280-92
2Phenylboronic acid3-Bromo-1-aminostyrenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901075-88
34-Methoxyphenylboronic acid3-Iodo-1-aminostyrenePdCl₂(dppf)Cs₂CO₃DMF110882-95

Note: Yields are representative and can be optimized by screening catalysts, ligands, bases, and solvents.

Suzuki_Miyaura_Coupling_Pathway Start Aryl Halide (R-X) Organoboron (R'-B(OR)₂) OxAdd Oxidative Addition Start->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd PdII_Complex1 R-Pd(II)-X OxAdd->PdII_Complex1 Transmetalation Transmetalation (Base assisted) PdII_Complex1->Transmetalation PdII_Complex2 R-Pd(II)-R' Transmetalation->PdII_Complex2 RedElim Reductive Elimination PdII_Complex2->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (R-R') RedElim->Product

II. Synthesis of Substituted Quinolines

The amino group of this compound can participate in cyclization reactions to form heterocyclic structures. The Doebner-von Miller and Skraup reactions are classic methods for synthesizing quinolines from anilines.[7][9]

A. Doebner-von Miller Reaction

This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst to yield a substituted quinoline.[3]

Application Note: The Doebner-von Miller reaction allows for the synthesis of a wide variety of substituted quinolines. When this compound is used, the resulting quinoline will bear a vinyl substituent. The regioselectivity of the cyclization can be influenced by the substituents on both the aniline and the carbonyl compound.

Experimental Protocol: Synthesis of 7-Vinylquinoline (Representative Protocol)

This protocol is a general representation of the Doebner-von Miller reaction.

Reaction Scheme:

Materials:

  • This compound

  • Crotonaldehyde

  • Hydrochloric acid (concentrated)

  • Nitrobenzene (as oxidant and solvent) or an alternative oxidizing agent like arsenic acid or iodine.

  • Ferrous sulfate (optional, to moderate the reaction)

Procedure:

  • Caution: This reaction can be highly exothermic and should be performed with appropriate safety precautions in a well-ventilated fume hood.

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add this compound (0.1 mol).

  • Slowly and carefully add concentrated hydrochloric acid (0.2 mol) with cooling in an ice bath.

  • Add nitrobenzene (0.12 mol).

  • With vigorous stirring, add crotonaldehyde (0.15 mol) dropwise at a rate that maintains the reaction temperature below 100 °C.

  • After the addition is complete, heat the mixture to 130-150 °C for 3-5 hours.

  • Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution.

  • Perform a steam distillation to remove unreacted nitrobenzene and aniline.

  • Extract the remaining aqueous layer with dichloromethane or diethyl ether.

  • Dry the organic extracts over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 7-vinyl-2-methylquinoline.

Quantitative Data Summary (Representative):

EntryAnilineα,β-Unsaturated CarbonylAcid CatalystOxidantYield (%)
1This compoundCrotonaldehydeHClNitrobenzene40-60
2This compoundMethyl vinyl ketoneH₂SO₄As₂O₅45-65
3AnilineAcroleinH₂SO₄Nitrobenzene70-80

Note: Yields for the Doebner-von Miller reaction can be variable and are sensitive to reaction conditions.

Doebner_von_Miller_Mechanism Aniline This compound Michael_Addition Michael Addition Aniline->Michael_Addition Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael_Addition Cyclization Electrophilic Cyclization Michael_Addition->Cyclization Dehydration Dehydration Cyclization->Dehydration Oxidation Oxidation Dehydration->Oxidation Quinoline Substituted Quinoline Oxidation->Quinoline

III. Synthesis of Functional Polymers

The amino group of this compound allows it to undergo oxidative polymerization, similar to aniline, to produce poly(this compound). The vinyl groups appended to the polymer backbone offer sites for further functionalization or cross-linking.

Application Note: Poly(this compound) is a conducting polymer with potential applications in sensors, coatings, and electronic devices. The vinyl groups can be used for post-polymerization modifications, such as cross-linking to enhance thermal and mechanical stability, or for grafting other molecules to tailor the polymer's properties.

Experimental Protocol: Oxidative Polymerization of this compound

This protocol is adapted from the oxidative polymerization of aniline and its derivatives.[1][2][5][10]

Materials:

  • This compound

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Hydrochloric acid (1 M)

  • Methanol

  • Deionized water

Procedure:

  • Dissolve this compound (10 mmol) in 50 mL of 1 M HCl in a beaker with magnetic stirring. Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve ammonium persulfate (11 mmol) in 25 mL of 1 M HCl and cool to 0-5 °C.

  • Slowly add the ammonium persulfate solution dropwise to the stirred this compound solution. A color change to dark green or black indicates polymerization.

  • Continue stirring the reaction mixture at 0-5 °C for 4-6 hours.

  • Collect the polymer precipitate by vacuum filtration.

  • Wash the polymer sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oligomers, and the oxidant.

  • Dry the resulting poly(this compound) powder in a vacuum oven at 60 °C for 24 hours.

Characterization Data Summary for Poly(aniline) derivatives:

PropertyMethodTypical Result for Polyaniline Derivatives
StructureFTIR SpectroscopyCharacteristic peaks for C-H bending of the aromatic ring, C-N stretching, and quinoid and benzenoid ring vibrations.
Thermal StabilityTGAOnset of decomposition typically above 200 °C.
Electrical ConductivityFour-probe methodVaries from semi-conducting to conducting, depending on doping level.
MorphologySEMCan range from granular to fibrous, depending on polymerization conditions.

Polymerization_Workflow Monomer_Solution Dissolve this compound in 1M HCl (0-5°C) Polymerization Mix solutions Stir for 4-6h at 0-5°C Monomer_Solution->Polymerization Oxidant_Solution Dissolve (NH₄)₂S₂O₈ in 1M HCl (0-5°C) Oxidant_Solution->Polymerization Filtration_Washing Filter precipitate Wash with HCl, H₂O, MeOH Polymerization->Filtration_Washing Drying Dry under vacuum at 60°C Filtration_Washing->Drying Polymer_Product Poly(this compound) Drying->Polymer_Product

References

Application Notes and Protocols for 3-Vinylaniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 3-vinylaniline as a versatile building block in the synthesis of pharmaceutical compounds, particularly focusing on its application in the development of kinase inhibitors. While the use of its structural analog, 3-ethynylaniline, is well-documented in the synthesis of drugs like Erlotinib, this compound offers an alternative scaffold with distinct chemical properties that can be exploited in drug discovery and development.

This document outlines a detailed, representative synthetic protocol for the incorporation of the this compound moiety into a common kinase inhibitor backbone via a palladium-catalyzed Heck coupling reaction. Furthermore, it provides quantitative data for the synthesis of this compound itself and the subsequent coupling reaction, along with visualizations of the synthetic workflow and a relevant biological signaling pathway.

Synthesis of this compound

This compound can be synthesized via the reduction of 3-nitrostyrene. A reliable method involves a palladium-catalyzed hydrogenation.

Experimental Protocol: Synthesis of this compound from 3-Nitrostyrene

A degassed solution of 3-nitrostyrene (40 mmol) in 40 mL of xylene is placed in a 200 mL autoclave. To this, an aqueous solution of BINAS (2.0 mmol) as a phosphine ligand, sodium hydroxide (1.92 g, 48 mmol), 23 mL of deionized water, and palladium chloride (PdCl₂) (0.8 mmol) are added.[1] The pH of the resulting mixture is adjusted to between 10.0 and 10.5. The autoclave is sealed and pressurized with hydrogen gas. The reaction is stirred at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield pure this compound.

Table 1: Quantitative Data for the Synthesis of this compound

ParameterValueReference
Starting Material3-Nitrostyrene[1]
CatalystPdCl₂[1]
LigandBINAS[1]
BaseNaOH[1]
SolventXylene/Water[1]
Reaction TemperatureNot Specified
Reaction TimeNot Specified
YieldNot Specified

Application in the Synthesis of Kinase Inhibitor Scaffolds

The vinyl group of this compound is a versatile functional handle for carbon-carbon bond formation through reactions such as the Heck and Suzuki couplings. The aniline moiety provides a key site for amide bond formation or nucleophilic aromatic substitution, which are common strategies in the synthesis of kinase inhibitors.

Hypothetical Application: Heck Coupling of this compound with a Heterocyclic Halide

This protocol describes a hypothetical Heck coupling reaction between this compound and a generic 4-chloro-quinazoline derivative, a common core structure in many kinase inhibitors. This reaction would form a key carbon-carbon bond, linking the aniline derivative to the heterocyclic core.

Experimental Protocol: Palladium-Catalyzed Heck Coupling

To a solution of this compound (1.2 mmol) and 4-chloro-6,7-dimethoxyquinazoline (1.0 mmol) in anhydrous dimethylformamide (DMF) (10 mL) is added triethylamine (2.0 mmol) as a base. The mixture is degassed with argon for 15 minutes. Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol) and triphenylphosphine (PPh₃) (0.1 mmol) are then added, and the mixture is degassed with argon for another 5 minutes. The reaction mixture is heated to 100 °C and stirred under an argon atmosphere for 12-24 hours, with reaction progress monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the desired coupled product.

Table 2: Hypothetical Quantitative Data for the Heck Coupling Reaction

ParameterValue
Reactant 1This compound
Reactant 24-chloro-6,7-dimethoxyquinazoline
CatalystPd(OAc)₂
LigandPPh₃
BaseTriethylamine
SolventDMF
Reaction Temperature100 °C
Reaction Time12-24 hours
Hypothetical Yield75-85%

Diagram 1: Hypothetical Synthesis Workflow

G cluster_synthesis Synthesis of this compound cluster_coupling Heck Coupling Reaction 3-Nitrostyrene 3-Nitrostyrene Reduction Reduction 3-Nitrostyrene->Reduction PdCl2, H2 3-Vinylaniline_product This compound Reduction->3-Vinylaniline_product 3-Vinylaniline_reactant This compound 3-Vinylaniline_product->3-Vinylaniline_reactant Heck_Coupling Heck Coupling 3-Vinylaniline_reactant->Heck_Coupling Quinazoline 4-Chloro-quinazoline Derivative Quinazoline->Heck_Coupling Pd(OAc)2, PPh3 Kinase_Inhibitor_Scaffold Kinase Inhibitor Scaffold Heck_Coupling->Kinase_Inhibitor_Scaffold

Caption: Workflow for the synthesis of a kinase inhibitor scaffold using this compound.

Biological Context: Targeting the EGFR Signaling Pathway

Many kinase inhibitors target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. The hypothetical kinase inhibitor scaffold synthesized using this compound could potentially be further elaborated to target this pathway.

Diagram 2: Simplified EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Dimerization_Phosphorylation Dimerization & Phosphorylation EGFR->Dimerization_Phosphorylation RAS_RAF_MEK_ERK_Pathway RAS-RAF-MEK-ERK Pathway Dimerization_Phosphorylation->RAS_RAF_MEK_ERK_Pathway PI3K_AKT_Pathway PI3K-AKT Pathway Dimerization_Phosphorylation->PI3K_AKT_Pathway Cell_Proliferation Cell_Proliferation RAS_RAF_MEK_ERK_Pathway->Cell_Proliferation Survival Survival PI3K_AKT_Pathway->Survival Kinase_Inhibitor Hypothetical Inhibitor Kinase_Inhibitor->Dimerization_Phosphorylation Inhibition

Caption: Simplified EGFR signaling pathway and the point of action for a hypothetical inhibitor.

Disclaimer: The application of this compound in the synthesis of the described kinase inhibitor scaffold is hypothetical and presented for illustrative purposes. The experimental protocol is based on established chemical principles but has not been experimentally validated. Researchers should exercise standard laboratory safety precautions and conduct appropriate optimization studies.

References

Application Notes and Protocols: Heck Reaction of 3-Aminostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides or triflates with alkenes to form substituted alkenes.[1][2][3] This powerful carbon-carbon bond-forming reaction has seen widespread application in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[4][5] This document provides a detailed protocol for the Heck reaction involving 3-aminostyrene (also known as 3-vinylaniline), a versatile building block in medicinal chemistry due to the presence of both a reactive vinyl group and a nucleophilic amino group. The protocol outlines the coupling of 3-aminostyrene with an aryl halide, a common transformation for the synthesis of substituted stilbene derivatives.

Reaction Principle

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[1] The key steps of the mechanism are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[1][5]

  • Alkene Coordination and Insertion: The alkene (3-aminostyrene) coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-aryl bond.[1][3][5]

  • β-Hydride Elimination: A β-hydride is eliminated from the resulting palladium-alkyl intermediate to form the substituted alkene product and a palladium-hydride species.[1][3]

  • Reductive Elimination: The active Pd(0) catalyst is regenerated by reductive elimination, typically in the presence of a base.[1][3]

Catalytic Cycle of the Heck Reaction

Heck_Reaction_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 ArPdXL2 Ar-Pd(II)-X(L)2 Pd0->ArPdXL2 Oxidative Addition (Ar-X) AlkeneComplex [Ar-Pd(II)(alkene)(L)2]X ArPdXL2->AlkeneComplex Alkene Coordination InsertionProduct R-CH2-CH(Ar)-Pd(II)-X(L)2 AlkeneComplex->InsertionProduct Migratory Insertion ProductComplex [Product-Pd(II)-H(L)2]X InsertionProduct->ProductComplex β-Hydride Elimination ProductComplex->Pd0 Reductive Elimination (+ Base, - HBX) Product_out Product HBX_out H-Base+ X- ArX_in Ar-X Alkene_in Alkene Base_in Base

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Heck Coupling of 3-Aminostyrene with Iodobenzene

This protocol describes a general procedure for the Heck reaction between 3-aminostyrene and iodobenzene as a representative aryl halide.

Materials:

  • 3-Aminostyrene

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Experimental Workflow:

Experimental_Workflow start Start setup Assemble and dry glassware under inert atmosphere start->setup reagents Add Pd(OAc)2, PPh3, base, and solvent setup->reagents reactants Add 3-aminostyrene and iodobenzene reagents->reactants reaction Heat the reaction mixture (e.g., 80-120 °C) and monitor by TLC reactants->reaction workup Cool to room temperature, dilute with water, and extract with ethyl acetate reaction->workup wash Wash organic layer with water and brine workup->wash dry Dry organic layer over MgSO4/Na2SO4 and filter wash->dry concentrate Concentrate the filtrate under reduced pressure dry->concentrate purify Purify the crude product by column chromatography concentrate->purify end Characterize the pure product purify->end

Caption: A typical experimental workflow for the Heck reaction.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (0.01-0.05 eq.), triphenylphosphine (0.02-0.10 eq.), and a base such as triethylamine (2.0 eq.) or potassium carbonate (2.0 eq.). The flask is then evacuated and backfilled with an inert gas (nitrogen or argon). This cycle should be repeated three times.

  • Addition of Reactants: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF or MeCN). Stir the mixture for 10-15 minutes at room temperature to allow for the in-situ formation of the active Pd(0) catalyst.[1] Following this, add 3-aminostyrene (1.2 eq.) and the aryl halide (e.g., iodobenzene, 1.0 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with deionized water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with deionized water followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure substituted stilbene derivative.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical reaction conditions for Heck reactions involving styrene derivatives, which can be adapted for 3-aminostyrene.

ParameterTypical Range/ValueNotes
Palladium Catalyst Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄0.5-5 mol% loading is common.[1]
Ligand PPh₃, P(o-tol)₃, BINAPPhosphine ligands are frequently used.[1]
Base Et₃N, K₂CO₃, NaOAcAn organic or inorganic base is required.[1]
Solvent DMF, MeCN, TolueneAnhydrous polar aprotic solvents are typical.
Temperature 80-150 °CReaction temperature can vary based on substrates.[6]
Reaction Time 12-48 hoursMonitored by TLC or GC/MS for completion.
Yield 60-95%Yields are substrate and condition dependent.

Safety Precautions

  • Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Heck reaction provides an efficient and versatile method for the synthesis of substituted alkenes from 3-aminostyrene. The protocol described herein, along with the tabulated data, offers a solid foundation for researchers to develop and optimize this important transformation for applications in drug discovery and materials science. The reaction conditions may require further optimization depending on the specific aryl halide used as the coupling partner.

References

Application Notes and Protocols for the Suzuki Coupling of 3-Vinylaniline with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction between 3-vinylaniline and various aryl halides. This reaction is a powerful tool for the synthesis of substituted styrenes and biaryl compounds, which are key structural motifs in numerous pharmaceutical agents and functional materials.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate.[1][2] This reaction is widely favored in academic and industrial settings due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of starting materials.[3][4] The coupling of this compound with aryl halides provides a direct route to synthesize 3-styrylanilines, versatile intermediates in drug discovery and materials science.

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium catalyst. The fundamental steps of this cycle are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[2]

  • Transmetalation: The organic group from the organoboron species (in this case, the 3-vinylphenyl group from the corresponding boronic acid or ester derived from this compound) is transferred to the palladium center. This step is typically facilitated by a base.[1]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[2]

Mandatory Visualizations

Suzuki_Catalytic_Cycle caption Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow caption General experimental workflow for Suzuki coupling.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Suzuki coupling of aniline derivatives with aryl halides, which can be adapted for this compound. The reactivity of aryl halides generally follows the trend: I > Br > Cl.

Table 1: Suzuki Coupling of 3-Bromoaniline with Various Arylboronic Acids (Illustrative Data)

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O901285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene110695
33-Tolylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃Dioxane100892

Table 2: Suzuki Coupling of Various Haloanilines with Phenylboronic Acid (Illustrative Data)

EntryHaloanilineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-IodoanilinePd(OAc)₂ (1.5)PPh₃ (3)K₂CO₃DMF/H₂O80298
23-BromoanilinePd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O901285
33-ChloroanilinePd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane1202475

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound with aryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling of this compound with Aryl Bromides or Iodides

This protocol is adapted from established procedures for the Suzuki coupling of bromoanilines.

Materials:

  • This compound (or its corresponding boronic acid/ester)

  • Aryl bromide or aryl iodide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂)

  • Ligand (if required, e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF, with or without water)

  • Schlenk flask or sealed tube

  • Standard laboratory glassware

Procedure:

  • To a dry Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (1-5 mol%), and the ligand (if applicable, 2-10 mol%).

  • Add the base (2-3 eq) to the flask.

  • Add the degassed solvent (to achieve a concentration of 0.1-0.5 M) via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a biphasic solvent system with water was used, separate the organic layer. If an organic solvent was used, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Micellar Suzuki Coupling for Anilines

This protocol is adapted from a method utilizing a surfactant in water, which can offer a more environmentally friendly approach and may not require an inert atmosphere.[5]

Materials:

  • This compound (or its corresponding boronic acid/ester)

  • Aryl halide

  • Palladium catalyst (e.g., Pd(dtbpf)Cl₂)

  • Base (e.g., Et₃N)

  • Aqueous surfactant solution (e.g., Kolliphor EL)

  • Standard laboratory glassware

Procedure:

  • In a flask, combine this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (e.g., Pd(dtbpf)Cl₂, 2 mol%), and the base (e.g., Et₃N, 2 eq).

  • Add the aqueous surfactant solution (e.g., 2 wt% Kolliphor EL in water).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, add a co-solvent such as ethanol to create a homogeneous mixture and then remove the solvents under reduced pressure.

  • Purify the residue by flash column chromatography.

Troubleshooting

  • Low Yield: Consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the temperature or reaction time may also improve the yield. Ensure all reagents and solvents are pure and dry (for non-aqueous reactions).

  • Side Reactions: Protodeboronation (cleavage of the C-B bond) of the boronic acid can be a competing reaction. Using anhydrous solvents, a stronger non-nucleophilic base, or boronic esters can sometimes mitigate this issue. Homocoupling of the boronic acid can also occur; using a less reactive base or lower temperatures may reduce this side reaction.

  • Catalyst Decomposition: The formation of palladium black indicates catalyst decomposition, often at high temperatures. The use of robust phosphine ligands can help stabilize the catalyst.

References

Application Notes and Protocols for the Derivatization of the Amine Group of 3-Vinylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Vinylaniline, also known as 3-aminostyrene, is a bifunctional organic molecule featuring a primary aromatic amine and a vinyl group. This unique structure makes it a valuable building block in polymer chemistry, materials science, and pharmaceutical development. The amine group offers a reactive handle for a wide array of chemical modifications, or derivatizations. Derivatizing the amine is a critical step for several purposes:

  • Protection: Masking the amine's reactivity to allow for selective chemistry on the vinyl group.

  • Modification of Properties: Altering the molecule's solubility, basicity, and electronic characteristics.

  • Introduction of Functionality: Attaching specific moieties such as fluorescent tags, cross-linking agents, or pharmacophores.

  • Monomer Synthesis: Creating functionalized monomers for the production of advanced polymers with tailored properties.[1][2][3]

This document provides detailed application notes and experimental protocols for three common and highly effective methods for derivatizing the amine group of this compound: Acylation , Sulfonylation , and Alkylation .

Acylation: Synthesis of N-(3-vinylphenyl)acetamide

Application Note

Acylation of this compound involves the reaction of its primary amine with an acylating agent, such as acetic anhydride, to form an amide. The resulting product, N-(3-vinylphenyl)acetamide, is a stable, crystalline solid. This reaction is fundamentally important as it converts the basic primary amine into a neutral amide group. This transformation serves as an effective protecting group strategy, reducing the amine's nucleophilicity and reactivity towards electrophiles or oxidizing agents, thus enabling selective reactions at the vinyl group.[4] Furthermore, N-(3-vinylphenyl)acetamide can itself be used as a monomer in polymerization reactions to create functional polymers with potential applications in drug delivery and material science.[5][6]

Experimental Protocol: Acetylation of this compound

This protocol is adapted from the standard acetylation of aniline.[4]

  • Reagent Preparation:

    • Dissolve this compound (e.g., 500 mg, 4.19 mmol) in 15 mL of water. Due to its limited solubility, a biphasic mixture may be observed.

    • Add concentrated hydrochloric acid (e.g., 0.45 mL) to form the soluble aniline hydrochloride salt.

    • In a separate flask, prepare a solution of sodium acetate (e.g., 550 mg, 6.70 mmol) in 3 mL of water.

  • Reaction:

    • To the stirred solution of 3-vinylanilinium chloride, add acetic anhydride (e.g., 0.6 mL, 6.35 mmol).

    • Immediately follow with the addition of the sodium acetate solution. The sodium acetate acts as a base to deprotonate the anilinium ion and neutralize the acetic acid byproduct.[7]

    • A white precipitate of N-(3-vinylphenyl)acetamide should form rapidly.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold water (2 x 10 mL) to remove any unreacted salts and impurities.

  • Purification:

    • The crude product can be purified by recrystallization. A mixture of ethanol and water is often a suitable solvent system for acetanilides.[4][8]

    • Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

    • Filter the purified crystals and dry them under vacuum.

Data Presentation

ParameterDescription
Product Name N-(3-vinylphenyl)acetamide
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Expected Yield 70-90%
Physical State White to pale yellow crystalline solid[5]
Common Analysis ¹H NMR, ¹³C NMR, IR Spectroscopy, Melting Point

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A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; }

Caption: General workflow for a typical chemical derivatization experiment.

Sulfonylation: Synthesis of N-(3-vinylphenyl)-5-(dimethylamino)naphthalene-1-sulfonamide

Application Note

Sulfonylation of this compound, particularly with 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride), is a powerful method for introducing a highly fluorescent tag. The resulting dansylated derivative is intensely fluorescent, with emission properties sensitive to the local environment.[9] This makes it an excellent candidate for use as a fluorescent probe in biological imaging or as a reporter molecule in biochemical assays.[10][11] Furthermore, the bulky sulfonamide group can influence molecular interactions and serve as a useful derivative for high-performance liquid chromatography (HPLC) or mass spectrometry (MS) analysis, where the tag enhances detectability.[12]

Experimental Protocol: Dansylation of this compound

This protocol is based on standard dansylation procedures for primary amines.[9][12]

  • Reagent Preparation:

    • Prepare a sodium carbonate buffer (e.g., 100 mM, pH ~9.5-10.5).

    • Dissolve this compound (1.0 eq.) in a minimal amount of a suitable organic solvent like acetone or acetonitrile.

    • Prepare a solution of dansyl chloride (e.g., 1.1 eq.) in acetone.

  • Reaction:

    • In a reaction vessel protected from light (e.g., wrapped in aluminum foil), add the this compound solution to the sodium carbonate buffer.

    • Add the dansyl chloride solution dropwise to the stirred amine solution at room temperature.

    • Allow the reaction to proceed in the dark for 1-2 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, the excess dansyl chloride can be quenched by adding a small amount of a secondary amine solution (e.g., proline or diethylamine) and stirring for an additional 30 minutes.

    • The product is typically extracted from the aqueous mixture using an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous phase).

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is often a fluorescent yellow-orange solid or oil.

    • Purification is typically achieved by flash column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexanes.

Data Presentation

ParameterDescription
Product Name N-(3-vinylphenyl)-5-(dimethylamino)naphthalene-1-sulfonamide
Molecular Formula C₂₀H₂₀N₂O₂S
Molecular Weight 352.45 g/mol
Key Property Highly fluorescent (yellow-green emission)
Common Analysis HPLC-MS, Fluorimetry, ¹H NMR

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R1 [label="Acylation\n(+ Acetic Anhydride)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
R2 [label="Sulfonylation\n(+ Dansyl Chloride)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
R3 [label="Alkylation\n(+ Aldehyde/Ketone, Reducing Agent)", fillcolor="#34A853", fontcolor="#FFFFFF"];

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P1 [label="{N-(3-vinylphenyl)acetamide | Amine Protected}", fillcolor="#F1F3F4", fontcolor="#202124"];
P2 [label="{N-(3-vinylphenyl)dansyl-sulfonamide | Fluorescent Tag}", fillcolor="#F1F3F4", fontcolor="#202124"];
P3 [label="{N-Alkyl-3-vinylaniline | Increased Substitution}", fillcolor="#F1F3F4", fontcolor="#202124"];

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start -> R1 [color="#5F6368"]; start -> R2 [color="#5F6368"]; start -> R3 [color="#5F6368"];

R1 -> P1 [color="#5F6368"]; R2 -> P2 [color="#5F6368"]; R3 -> P3 [color="#5F6368"]; }

"text-align:center; font-style:italic; font-size:12px;">Caption: Common derivatization pathways for the amine group of this compound.

### **3. Alkylation: Synthesis of N,N-Dimethyl-3-vinylaniline** #### **Application Note** Alkylation of the amine group via reductive amination is a versatile and widely used one-pot method to synthesize secondary and tertiary amines. For this compound, this reaction can be used to introduce one or two alkyl groups. For instance, reacting this compound with formaldehyde in the presence of a reducing agent leads to exhaustive methylation, yielding N,N-dimethyl-3-vinylaniline. This transformation significantly increases the steric bulk around the nitrogen atom and alters its basicity and electronic properties. Such derivatives are crucial intermediates in the synthesis of pharmaceuticals and other complex organic molecules. They can also serve as monomers for polymerization, leading to materials with modified solubility and chemical properties. #### **Experimental Protocol: Reductive Amination of this compound** This protocol describes the N,N-dimethylation using formaldehyde. 1. **Reaction Setup:** * In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or acetonitrile. * Add an aqueous solution of formaldehyde (37 wt. %, ~2.5 eq.). * If desired, a weak acid catalyst (e.g., acetic acid) can be added to facilitate the initial formation of the iminium ion intermediate. 2. **Reduction:** * Cool the mixture in an ice bath. * Slowly add a mild reducing agent, such as sodium borohydride (NaBH₄, ~2.0 eq.) or sodium triacetoxyborohydride (NaBH(OAc)₃), in portions. Be cautious, as hydrogen gas evolution may occur. * After the addition is complete, remove the ice bath and stir the reaction at room temperature for2-4 hours, or until TLC analysis indicates the consumption of the starting material. 3. **Work-up and Isolation:** * Carefully quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1 M HCl) to destroy any remaining reducing agent. * Make the solution basic by adding a saturated solution of sodium bicarbonate (NaHCO₃). * Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) (3 x volume). * Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 4. **Purification:** * The resulting crude N,N-dimethyl-3-vinylaniline is typically an oil and can be purified by flash column chromatography on silica gel if necessary. #### **Data Presentation** | Parameter | Description | | :--- | :--- | | **Product Name** | N,N-Dimethyl-3-vinylaniline | | **Molecular Formula** | C₁₀H₁₃N | | **Molecular Weight** | 147.22 g/mol | | **Key Reagents** | Formaldehyde, Sodium Borohydride | | **Potential Applications** | Pharmaceutical intermediate, Monomer for polymer synthesis, Organic synthesis building block | ```dot digraph "Logic_Flowchart" { graph [rankdir=TB, bgcolor="#F1F3F4", label="Choosing a Derivatization Strategy", fontcolor="#202124"]; node [shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124", fontname="Arial", fontsize=10]; rect_node [shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial", fontsize=10, width=2.5]; A [label="What is the primary goal?"]; B [label="Protect amine or\nreduce basicity?"]; C [label="Introduce a\nfluorescent tag?"]; D [label="Increase N-substitution\n(form sec/tert amine)?"]; R1 [label="Use Acylation\n(e.g., Acetic Anhydride)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; R2 [label="Use Sulfonylation\n(e.g., Dansyl Chloride)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; R3 [label="Use Reductive Amination", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; A -> B [label=" Protection/Modulation", fontsize=8, fontcolor="#5F6368"]; A -> C [label=" Labeling/Detection", fontsize=8, fontcolor="#5F6368"]; A -> D [label=" Structural Complexity", fontsize=8, fontcolor="#5F6368"]; B -> R1 [color="#5F6368"]; C -> R2 [color="#5F6368"]; D -> R3 [color="#5F6368"]; }

Caption: Logic diagram for selecting a derivatization method based on application.

References

Application Notes and Protocols for the Characterization of 3-Vinylaniline Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the analytical characterization of 3-Vinylaniline polymers. The techniques outlined are essential for researchers, scientists, and drug development professionals to understand the structural, molecular, thermal, and morphological properties of these polymers, ensuring they meet specific application requirements. While literature specifically on poly(this compound) is limited, the following protocols are adapted from established methods for characterizing similar polyaniline derivatives.[1][2][3][4]

Structural Characterization

Structural analysis is fundamental to confirming the chemical identity and functional groups present in the polymer.[5] Techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary methods for this purpose.[6][7]

Application Note: FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups and chemical bonds within a polymer sample.[6][8] It works by measuring the absorption of infrared radiation by the material. The resulting spectrum provides a unique "fingerprint" that can be used to confirm the successful polymerization of this compound, identify its characteristic chemical structure, and assess any degradation or modification.[9][10] Key vibrational bands for polyaniline derivatives include N-H stretching, C-H stretching, C=C stretching of quinoid and benzenoid rings, and C-N stretching.[3][11]

Experimental Protocol:

  • Sample Preparation: Ensure the polymer sample is dry to avoid interference from water moisture. A small amount of the dried polymer powder is sufficient.

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples, as it requires minimal sample preparation.[8]

  • Data Acquisition:

    • Place the polymer sample directly onto the ATR crystal (e.g., diamond or ZnSe).[8]

    • Apply consistent pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[8]

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000–550 cm⁻¹ with a resolution of 4 cm⁻¹.[8][11] Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Process the resulting spectrum by subtracting the background. Identify the characteristic absorption bands and compare them to known spectra of similar polymers.[10]

Data Presentation:

Wavenumber (cm⁻¹)Vibration ModeExpected Functional Group
3200-3400N-H StretchSecondary Amine (in polymer chain)
3000-3100C-H Stretch (sp²)Aromatic Ring & Vinyl Group
2850-2960C-H Stretch (sp³)Aliphatic backbone
~1640C=C StretchVinyl Group
~1590C=C Stretch (Quinoid rings)Polymer backbone
~1500C=C Stretch (Benzenoid rings)Polymer backbone
~1240C-N StretchAromatic Amine
~820C-H Out-of-plane bend1,3-disubstituted benzene ring

Application Note: NMR spectroscopy provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within the polymer.[6][12] ¹H NMR is used to identify the types and number of protons, while ¹³C NMR provides information about the carbon skeleton.[13][14] For poly(this compound), NMR can confirm the polymer's structure, analyze end-groups, and provide insights into the stereochemistry and tacticity resulting from the polymerization of the vinyl group.[6]

Experimental Protocol:

  • Sample Preparation: Dissolve 10-20 mg of the polymer sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[14] Ensure the polymer is fully dissolved, which may require gentle heating or sonication.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Data Acquisition:

    • Acquire ¹H NMR spectra using a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Acquire ¹³C NMR spectra, which may require a larger number of scans over a longer period due to the lower natural abundance of ¹³C.

    • Use tetramethylsilane (TMS) as an internal reference standard.[14]

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons. Assign peaks in both ¹H and ¹³C spectra based on expected chemical shifts for the polymer structure.[13]

Data Presentation:

TechniqueChemical Shift (δ, ppm)Assignment
¹H NMR6.5 - 7.5Aromatic protons (on the aniline ring)
¹H NMR5.0 - 6.0Vinyl protons (-CH=CH₂)
¹H NMR4.5 - 5.5Secondary amine proton (-NH-) in the backbone[13]
¹H NMR1.5 - 2.5Aliphatic protons in the polymer backbone
¹³C NMR135 - 150Aromatic carbons attached to nitrogen
¹³C NMR110 - 130Aromatic and vinyl carbons
¹³C NMR30 - 50Aliphatic backbone carbons
Molecular Weight Determination

The molecular weight and its distribution are critical polymer properties that influence mechanical strength, viscosity, and processability.[5][7]

Application Note: GPC/SEC is a chromatographic technique that separates polymer chains based on their size in solution.[6][15] It is the most common method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[6][12] A low PDI value (closer to 1) indicates a more uniform distribution of polymer chain lengths. This information is vital for quality control and for predicting the polymer's performance.[16]

Experimental Protocol:

  • Sample Preparation: Dissolve the polymer sample (e.g., 1-3 mg/mL) in the GPC mobile phase (e.g., Tetrahydrofuran (THF) or N-Methyl-2-pyrrolidone (NMP), potentially with additives like LiBr to prevent aggregation).[17] Filter the solution through a 0.2 or 0.45 µm syringe filter before injection.

  • Instrumentation: A GPC system equipped with a refractive index (RI) detector is standard.[17] Additional detectors like UV-Vis or light scattering can provide more comprehensive data.[18]

  • GPC Conditions:

    • Columns: Use a set of columns appropriate for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).

    • Mobile Phase: THF or NMP.

    • Flow Rate: Typically 1.0 mL/min.[17]

    • Temperature: 35-40 °C to ensure polymer solubility and reduce solvent viscosity.[17]

    • Injection Volume: 100 µL.[17]

  • Calibration and Analysis: Create a calibration curve using narrow-PDI polymer standards (e.g., polystyrene or PMMA).[17][19] Run the prepared sample and analyze the resulting chromatogram to calculate Mn, Mw, and PDI relative to the standards.

Data Presentation:

Sample IDMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Polymer Batch 115,00035,0002.3
Polymer Batch 218,50042,0002.27
Polymer Batch 316,20038,5002.38
Thermal Properties Analysis

Thermal analysis techniques measure changes in the physical and chemical properties of a polymer as a function of temperature.[5][7]

Application Note: TGA measures the change in mass of a sample as it is heated at a constant rate.[20] This technique is used to determine the thermal stability of the polymer, identify the onset of decomposition, and quantify the percentage of non-volatile residue (char yield).[2][5] For poly(this compound), TGA can reveal a multi-step degradation process, often corresponding to the loss of dopants, side chains, and finally the polymer backbone.[21]

Experimental Protocol:

  • Sample Preparation: Place a small amount of the dried polymer sample (5-10 mg) into a TGA crucible (e.g., alumina or platinum).[2]

  • Instrumentation: A TGA instrument capable of heating to 800-1000 °C.

  • TGA Conditions:

    • Atmosphere: Heat the sample under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, or under air/oxygen to study oxidative degradation.

    • Heating Rate: A constant heating rate of 10 °C/min is typical.[2]

    • Temperature Range: Heat from ambient temperature to ~800 °C.[2]

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). Determine the onset decomposition temperature (Td) and the percentage of material remaining at the end of the experiment.

Data Presentation:

Sample IDOnset Decomposition (Td) (°C)Temperature at 5% Mass Loss (°C)Char Yield at 800°C (%)
Polymer Batch 128531045
Polymer Batch 229031548
Polymer Batch 328230844

Application Note: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[20] It is used to determine key thermal transitions, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[5][9] The Tg is particularly important as it indicates the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[22]

Experimental Protocol:

  • Sample Preparation: Accurately weigh a small amount of the polymer sample (5-10 mg) and seal it in an aluminum DSC pan.[2]

  • Instrumentation: A DSC instrument with a cooling accessory.

  • DSC Conditions:

    • Temperature Program: Typically involves a heat-cool-heat cycle to erase the polymer's prior thermal history.[2]

      • Heat from ambient to a temperature above the expected transitions (e.g., 250 °C) at 10 °C/min.

      • Cool back to ambient at 10 °C/min.

      • Heat again at 10 °C/min (the second heating scan is typically used for analysis).

    • Atmosphere: Purge the DSC cell with an inert gas like nitrogen.

  • Data Analysis: Analyze the second heating curve. The Tg is observed as a step-like change in the baseline, while melting and crystallization appear as endothermic and exothermic peaks, respectively.[22][23]

Data Presentation:

Sample IDGlass Transition (Tg) (°C)Melting Temperature (Tm) (°C)
Polymer Batch 1165Not observed (amorphous)
Polymer Batch 2170Not observed (amorphous)
Polymer Batch 3162Not observed (amorphous)

Visualizations: Workflows and Conceptual Pathways

G cluster_synthesis Synthesis & Purification cluster_characterization Polymer Characterization cluster_application Application & Development Monomer This compound Monomer Polymerization Oxidative Polymerization Monomer->Polymerization Purification Purification & Drying Polymerization->Purification Structural Structural Analysis (FTIR, NMR) Purification->Structural MolecularWeight Molecular Weight (GPC/SEC) Purification->MolecularWeight Thermal Thermal Properties (TGA, DSC) Purification->Thermal Morphology Morphology (SEM) Purification->Morphology DrugDev Drug Development & Formulation Structural->DrugDev MolecularWeight->DrugDev Thermal->DrugDev Morphology->DrugDev

Caption: Overall workflow from monomer synthesis to polymer characterization and application.

GPC_Workflow Prep Sample Prep: Dissolve Polymer in Mobile Phase & Filter Inject Sample Injection into GPC System Prep->Inject Calib Instrument Calibration: Run Polystyrene Standards Analysis Data Analysis: Calculate Mn, Mw, PDI Calib->Analysis Separation Separation by Size (Larger elute first) Inject->Separation Detection Detection (Refractive Index) Separation->Detection Detection->Analysis

Caption: Experimental workflow for Gel Permeation Chromatography (GPC) analysis.

Thermal_Analysis_Workflow Sample Prepare Dry Polymer Sample (5-10 mg) TGA_Load Load into TGA Crucible Sample->TGA_Load DSC_Load Seal in DSC Pan Sample->DSC_Load TGA_Run Run TGA: Heat at 10°C/min under N₂ TGA_Load->TGA_Run DSC_Run Run DSC: Heat-Cool-Heat Cycle DSC_Load->DSC_Run TGA_Data Analyze Mass Loss Curve: Determine Td & Char Yield TGA_Run->TGA_Data DSC_Data Analyze 2nd Heat Curve: Determine Tg & Tm DSC_Run->DSC_Data

Caption: Combined experimental workflow for TGA and DSC thermal analysis.

Drug_Delivery_Pathway Polymer Drug-Loaded Polymer (e.g., Nanoparticle) Target Target Site (e.g., Tumor Microenvironment) Polymer->Target Systemic Circulation Stimulus Environmental Stimulus (e.g., Low pH, Enzyme) Target->Stimulus provides Release Polymer Swelling or Degradation Stimulus->Release triggers Drug Active Drug Release Release->Drug Effect Therapeutic Effect Drug->Effect

Caption: Conceptual pathway for a this compound polymer in a drug delivery system.

References

Application Notes and Protocols for the Synthesis of Conductive Polymers from 3-Vinylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conductive polymers have emerged as a class of materials with significant potential in various fields, including electronics, sensors, and biomedical applications. Among the diverse range of monomers utilized for synthesizing these polymers, 3-vinylaniline (also known as 3-aminostyrene) presents a unique molecular architecture. The presence of both a polymerizable vinyl group and an aniline moiety allows for the creation of polymers with tunable electronic and physical properties. This document provides detailed application notes and experimental protocols for the synthesis and characterization of conductive polymers based on this compound.

The primary method for polymerizing this compound to achieve a conductive state is through oxidative polymerization of the aniline functional group, similar to the synthesis of polyaniline (PANI). The resulting polymer, poly(this compound), can be doped with acids to enhance its electrical conductivity. Furthermore, the vinyl group offers a site for potential cross-linking or copolymerization, enabling the fabrication of novel materials with tailored properties.

Data Presentation

Table 1: Electrical Conductivity of Doped Polyaniline and its Derivatives
Polymer/CopolymerDopantConductivity (S/cm)Reference
PolyanilineHCl10⁻² - 10²General Literature
Poly(aniline-co-3-nitroaniline)N/AVaries with monomer ratio[1]
Poly(aniline-co-o-iodoaniline)N/ADecreases with increasing o-iodoaniline content[2]
PolyanilinePhosphoric Acid3.37 x 10⁻⁶[3]
Polyaniline BlendsHCl10⁻⁸ - 10⁻³General Literature
Pani@g-C₃N₄N/A1.70 - 4.4[4]
Poly(aniline-co-3-aminobenzoic acid) BlendsN/A0.60[5]
Poly(aniline-co-butyl 3-aminobenzoate) CompositesN/A3.1 x 10⁻⁴[5]
Poly(aniline-co-ethyl 3-aminobenzoate) CompositesN/A2.4 x 10⁻⁴[5]
Poly(2-aminobenzoic acid-co-aniline)N/A10⁻³ - 10⁻¹⁰[2]
Poly(3-aminobenzoic acid-co-aniline)N/A10⁻³ - 10⁻¹⁰[2]
Table 2: Thermal Properties of Polyaniline and Related Polymers
PolymerTechniqueKey ObservationsReference
PolyanilineTGAInitial weight loss (water), major decomposition starts around 150-300°C.[1][1]
PolyethyleneTGADecomposition starts around 325°C.[6][6]
PVA/S/CMC/MMT BlendsTGAAddition of MMT improves thermal stability.[7][7]
Poly(vinyl alcohol) DerivativesTGADecomposition temperature varies with chemical modification.[8][8]
Polymeric Cable WiresTGAMajor weight loss between 200°C and 480°C depending on preheating.[9][9]

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) via Chemical Oxidative Polymerization

This protocol describes a general method for the synthesis of poly(this compound) based on the well-established oxidative polymerization of aniline.[10]

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl), 1 M (dopant and reaction medium)

  • Methanol (for washing)

  • Acetone (for washing)

  • Deionized water

Procedure:

  • Dissolve a specific amount of this compound monomer in 1 M HCl in a reaction flask. The concentration can be varied to control the molecular weight.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Prepare a solution of ammonium persulfate in 1 M HCl and cool it to 0-5 °C. The molar ratio of APS to this compound is typically 1:1.

  • Slowly add the chilled APS solution dropwise to the stirred this compound solution.

  • The reaction mixture will gradually change color, indicating the onset of polymerization.

  • Continue stirring the reaction mixture at 0-5 °C for 4-24 hours to ensure the completion of polymerization.

  • Collect the polymer precipitate by filtration.

  • Wash the precipitate sequentially with 1 M HCl, deionized water, methanol, and acetone to remove unreacted monomer, oligomers, and excess oxidant.

  • Dry the resulting poly(this compound) powder in a vacuum oven at 60 °C to a constant weight.

Protocol 2: Characterization of Poly(this compound)

A. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Prepare a KBr pellet of the dried poly(this compound) powder.

  • Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

  • Expected Characteristic Peaks for Polyaniline (for comparison): [10][11][12][13]

    • ~3450 cm⁻¹: N-H stretching vibrations.

    • ~1580-1600 cm⁻¹: C=C stretching of the quinoid ring.

    • ~1490-1500 cm⁻¹: C=C stretching of the benzenoid ring.

    • ~1300 cm⁻¹: C-N stretching of the benzenoid ring.

    • ~1140 cm⁻¹: Aromatic C-H in-plane bending, often associated with the conducting protonated form.[12]

    • ~820 cm⁻¹: Out-of-plane C-H bending of the aromatic ring.

    • For poly(this compound), additional peaks corresponding to the vinyl group (e.g., C=C stretching around 1630 cm⁻¹ and C-H bending around 910-990 cm⁻¹) would be expected.

B. Thermal Analysis (TGA/DSC):

  • Thermogravimetric Analysis (TGA):

    • Place 5-10 mg of the dried polymer in a TGA crucible.

    • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.[6]

    • Record the weight loss as a function of temperature to determine the thermal stability and decomposition profile.

  • Differential Scanning Calorimetry (DSC):

    • Place 5-10 mg of the dried polymer in a DSC pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to observe thermal transitions such as the glass transition temperature (Tg).

C. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the soluble fraction of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Record ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR signals for Polyaniline (for comparison): Aromatic protons typically appear in the range of 6.5-8.0 ppm. Protons of the -NH- groups can be broad and their chemical shift is dependent on the protonation state.[14][15][16][17]

  • For poly(this compound), signals corresponding to the vinyl protons (typically in the 5-7 ppm region) and the aromatic protons of the substituted ring would be expected.

D. Electrical Conductivity Measurement:

  • Press the dried polymer powder into a pellet using a hydraulic press.

  • Measure the DC electrical conductivity of the pellet using a four-probe method at room temperature.

  • To study the effect of doping, the polymer can be treated with different concentrations of acids (e.g., HCl, H₂SO₄) before pelletizing.

Mandatory Visualizations

Polymerization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer This compound Monomer Polymerization Oxidative Polymerization (0-5 °C) Monomer->Polymerization Acid 1 M HCl Acid->Polymerization Oxidant Ammonium Persulfate Oxidant->Polymerization Filtration Filtration Polymerization->Filtration Washing Washing (HCl, Water, Methanol, Acetone) Filtration->Washing Drying Vacuum Drying Washing->Drying FTIR FT-IR Spectroscopy Drying->FTIR Thermal Thermal Analysis (TGA/DSC) Drying->Thermal NMR NMR Spectroscopy Drying->NMR Conductivity Electrical Conductivity Drying->Conductivity

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

Polymerization_Mechanism Monomer This compound Radical Cation Radical Formation Monomer->Radical Oxidation Oxidant Oxidant (e.g., APS) Oxidant->Radical Propagation Chain Propagation (Head-to-Tail Coupling) Radical->Propagation Polymer Poly(this compound) Propagation->Polymer Polymerization

Caption: Simplified schematic of the oxidative polymerization mechanism of this compound.

Conclusion

The synthesis of conductive polymers from this compound offers a promising route to novel materials with potential applications in various scientific and technological domains. The protocols outlined in this document provide a foundational framework for the synthesis and characterization of poly(this compound). Further research into the optimization of polymerization conditions, the effects of different dopants, and the exploration of copolymerization with other monomers will be crucial for unlocking the full potential of this versatile conductive polymer. The vinyl functionality, in particular, opens up avenues for post-polymerization modifications and the creation of cross-linked networks with enhanced mechanical and thermal properties.

References

Application Notes and Protocols for the Experimental Reduction of 3-Nitrostyrene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The reduction of 3-nitrostyrene is a pivotal chemical transformation in organic synthesis, yielding valuable intermediates like 3-aminostyrene (3-vinylaniline) and 3-aminoethylbenzene. These products are crucial building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] A significant challenge in this process is achieving chemoselectivity—specifically, the reduction of the nitro group without affecting the vinyl group, or vice-versa, depending on the desired product.[2][3] This document provides detailed protocols for various experimental setups, summarizes key quantitative data, and offers visual workflows to guide researchers in selecting and performing the optimal reduction strategy.

Reaction Pathways and Chemoselectivity

The reduction of 3-nitrostyrene can proceed through different pathways depending on the catalyst and reducing agent employed. The primary goal is often the selective reduction of the nitro group to an amine while preserving the reactive vinyl group, yielding 3-aminostyrene. However, other conditions can lead to the reduction of both the nitro and vinyl groups, producing 3-aminoethylbenzene.

Reaction_Pathways 3AS 3-Aminostyrene (this compound) 3AEB 3-Aminoethylbenzene 3AS->3AEB Further Reduction Intermediate Intermediate (e.g., Hydroxylamine) Intermediate->3AS Selective Catalyst (e.g., Rh, Cu NPs) 3NS 3NS 3NS->3AEB Full Reduction (e.g., NaBH4/CuCl2, Pd/C + H2)

Caption: Reaction pathways for the reduction of 3-nitrostyrene.

Experimental Protocols

Three distinct protocols are detailed below, each employing a different methodology to achieve either selective or complete reduction of 3-nitrostyrene.

Protocol 1: Facile One-Pot Reduction to 3-Aminoethylbenzene using Sodium Borohydride and Copper(II) Chloride

This method is a robust and user-friendly procedure for the complete reduction of both the nitro and vinyl groups, yielding the corresponding saturated amine.[4][5] It utilizes mild conditions, avoids the need for an inert atmosphere, and offers high yields in a short timeframe.[6][7]

Materials:

  • 3-Nitrostyrene

  • Sodium borohydride (NaBH₄)

  • Copper(II) chloride (CuCl₂)

  • Isopropyl alcohol (2-PrOH)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (e.g., 25-35%)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend sodium borohydride (7.5 equivalents) in a 2:1 mixture of isopropyl alcohol and water.

  • Substrate Addition: Add 3-nitrostyrene (1 equivalent) in small portions to the stirring suspension. This may cause a mild exothermic reaction.[8]

  • Catalyst Addition: Carefully add a 2M solution of CuCl₂ (0.05 to 0.1 equivalents) dropwise. A further exotherm may be observed.[7][8]

  • Heating: Heat the reaction mixture to 80°C and maintain reflux for 10-30 minutes.[4][6] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: After cooling the mixture to room temperature, slowly add a 25-35% NaOH solution under stirring to quench the reaction and precipitate inorganic salts.[7][8]

  • Workup - Extraction: Separate the phases. Extract the aqueous phase multiple times with isopropyl alcohol.[7][8]

  • Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to isolate the product, 3-aminoethylbenzene.[6]

Protocol 2: Chemoselective Reduction to 3-Aminostyrene using a Heterogeneous Catalyst

This protocol focuses on the selective reduction of the nitro group while preserving the C=C double bond, a significant challenge in organic synthesis.[9] Catalysts based on copper or rhodium nanoparticles have shown high activity and selectivity for this transformation under ambient conditions.[2][10][11]

Materials:

  • 3-Nitrostyrene

  • Supported Copper (Cu) or Rhodium (Rh) nanoparticle catalyst (e.g., Cu/WO₂.₇₂, Rh/α-FeOOH)[2][11]

  • Ammonia borane (NH₃BH₃) or Hydrazine hydrate (N₂H₄·H₂O) as the hydrogen source[2][11]

  • Solvent (e.g., Methanol, Ethanol, or water)

  • Inert gas supply (Nitrogen or Argon)

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the supported metal catalyst and the chosen solvent.

  • Inert Atmosphere: Purge the flask with an inert gas like nitrogen or argon.

  • Reagent Addition: Add the 3-nitrostyrene substrate to the flask.

  • Initiation: Add the hydrogen source (e.g., ammonia borane or hydrazine hydrate) portion-wise or via syringe pump to control the reaction rate.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours.[10] Monitor progress by TLC or GC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.

  • Isolation: Wash the filter cake with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 3-aminostyrene. The product can be further purified by column chromatography if necessary.

Protocol 3: Classical Bechamp Reduction using Iron and Acid

This is a traditional and cost-effective method for reducing aromatic nitro compounds. It uses iron metal in an acidic medium.[12][13]

Materials:

  • 3-Nitrostyrene

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Solvent mixture (e.g., Ethanol/Water)

  • Celite

  • Sodium carbonate (Na₂CO₃) or other base

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add iron powder (approx. 5 equivalents) and a solution of ammonium chloride in an ethanol/water mixture.[14]

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Substrate Addition: Add a solution of 3-nitrostyrene in ethanol dropwise to the refluxing mixture.

  • Reaction: Maintain the reflux for several hours until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Cool the reaction mixture and make it basic by adding a saturated solution of sodium carbonate.

  • Filtration and Extraction: Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethanol.

  • Isolation: Combine the filtrates and remove the ethanol under reduced pressure. The remaining aqueous solution can then be extracted with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over a drying agent, filter, and concentrate to yield the product. Note that this method typically reduces both the nitro and vinyl groups.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the quantitative data for the described protocols, allowing for easy comparison of their efficacy and conditions.

ParameterProtocol 1: NaBH₄/CuCl₂Protocol 2: Cu NPs/NH₃BH₃Protocol 3: Fe/NH₄Cl
Primary Product 3-Aminoethylbenzene3-Aminostyrene3-Aminoethylbenzene
Selectivity Low (Full Reduction)High (>99% for -NO₂)[10][11]Low (Full Reduction)
Reported Yield 62–83%[4][15]>99%[10][11]80-95% (general nitroarenes)[14]
Reaction Time 10–30 minutes[4][5]~1.5 hours[10]2–15 hours[14]
Temperature 80°C (Reflux)[4]Room Temperature[10]40-50°C to Reflux[14]
Key Reagents NaBH₄, CuCl₂Cu NPs, NH₃BH₃Fe, NH₄Cl
Atmosphere Ambient[4]Inert (N₂ or Ar)Ambient

Visualized Experimental Workflow

The following diagram illustrates the general experimental workflow for a typical one-pot reduction synthesis, such as the NaBH₄/CuCl₂ method described in Protocol 1.

Experimental_Workflow A 1. Reaction Setup (Flask, Stirrer, Solvent) B 2. Add Reducing Agent (e.g., NaBH4) A->B C 3. Add Substrate (3-Nitrostyrene) B->C D 4. Add Catalyst (e.g., CuCl2) C->D E 5. Heat to Reflux (80°C, 10-30 min) D->E F 6. Reaction Quench (Cool, add NaOH) E->F G 7. Extraction (Separate layers, extract aqueous) F->G H 8. Drying & Isolation (Dry organic, evaporate solvent) G->H I Final Product H->I

Caption: General workflow for the one-pot reduction of 3-nitrostyrene.

Analytical Methods for Reaction Monitoring

To ensure successful synthesis, monitoring the reaction progress and characterizing the final product are essential.

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the consumption of the starting material (3-nitrostyrene, which is often colored) and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the molecular weight of the product and identifying any byproducts, providing information on the reaction's selectivity.[16]

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis to determine the yield and purity of the final product.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the final product, confirming that the desired reduction has occurred.

References

Application Notes and Protocols for the Purification of Crude 3-Vinylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the purification of crude 3-Vinylaniline (3-aminostyrene), a valuable monomer and intermediate in the synthesis of polymers and pharmaceuticals. The protocols described herein cover three primary purification techniques: vacuum distillation, flash column chromatography, and recrystallization of a hydrochloride salt. These methods are designed to remove common impurities resulting from synthetic procedures such as the Wittig or Heck reactions. This guide also includes recommendations for purity analysis and presents quantitative data in a clear, tabular format to facilitate methodological comparison.

Introduction to this compound and its Purification

This compound is a bifunctional molecule containing both a reactive vinyl group and a nucleophilic amino group. This unique structure makes it a versatile building block in organic synthesis. However, crude this compound is often contaminated with unreacted starting materials, byproducts, and residual catalysts, which can interfere with downstream applications. The presence of the basic aniline moiety and the polymerizable vinyl group presents specific challenges for purification. For instance, the basicity of the aniline can lead to strong interactions with acidic stationary phases in chromatography, while the vinyl group is susceptible to polymerization at elevated temperatures. Therefore, careful selection and optimization of the purification method are critical to obtaining high-purity this compound.

Common impurities in crude this compound can vary depending on the synthetic route. For example:

  • Wittig Reaction: Triphenylphosphine oxide is a common byproduct.[1][2][3]

  • Heck Reaction: Residual palladium catalyst and byproducts from the base used are potential impurities.[4][5][6][7]

  • General Impurities: Starting materials, other isomers, and polymers of this compound.

Comparative Overview of Purification Methods

The choice of purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity. The following table summarizes the key aspects of the three detailed protocols.

Parameter Vacuum Distillation Flash Column Chromatography Recrystallization (as Hydrochloride Salt)
Principle Separation based on differences in boiling points under reduced pressure.Separation based on differential adsorption to a stationary phase.Purification based on differences in solubility of the salt and impurities in a given solvent.
Best For Large-scale purification; removal of non-volatile or high-boiling impurities.Separation of isomers and compounds with similar boiling points; small to medium scale.Achieving very high purity; removal of non-basic impurities.
Typical Purity >98%>99%>99.5%
Typical Yield 70-90%60-80%50-70%
Advantages Fast for large quantities, effective for removing polymers and salts.High resolution, applicable to a wide range of impurities.Can yield highly pure crystalline product, removes non-basic impurities effectively.
Disadvantages Risk of polymerization at high temperatures, requires specialized equipment.Can be time-consuming, potential for product loss on the column, requires solvent removal.Requires an additional step to form the salt and to free the amine, potential for lower overall yield.

Experimental Protocols

Protocol 1: Vacuum Distillation

Vacuum distillation is an effective method for purifying this compound on a larger scale, especially for removing non-volatile impurities and polymers.[8][9] By reducing the pressure, the boiling point of the liquid is lowered, which helps to prevent the polymerization of the vinyl group at high temperatures.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with a condenser and vacuum adapter

  • Receiving flask

  • Heating mantle with a stirrer

  • Vacuum pump and vacuum trap

  • Manometer

  • Stir bar

  • Glass wool or boiling chips (use a stir bar for vacuum distillation)

  • Inhibitor (e.g., hydroquinone)

Procedure:

  • Preparation: Assemble the distillation apparatus as shown in the workflow diagram. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound and a stir bar to the round-bottom flask. A small amount of a polymerization inhibitor like hydroquinone can be added.

  • Applying Vacuum: Begin stirring and slowly apply the vacuum. A pressure of 1-10 mmHg is typically suitable.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Collecting Fractions: Collect any low-boiling forerun in a separate receiving flask. As the temperature stabilizes at the boiling point of this compound under the applied vacuum, switch to a clean receiving flask to collect the pure product.

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask.

  • Cooling and Storage: Allow the apparatus to cool to room temperature before releasing the vacuum. Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent oxidation and polymerization.[10]

Workflow for Vacuum Distillation:

Vacuum_Distillation cluster_prep Preparation cluster_distill Distillation cluster_finish Completion A Assemble Dry Distillation Apparatus B Add Crude this compound & Stir Bar A->B C Apply Vacuum (1-10 mmHg) B->C D Gentle Heating C->D E Collect Forerun D->E F Collect Pure this compound E->F G Cool to Room Temperature F->G H Release Vacuum G->H I Store Purified Product H->I

Figure 1: Workflow for the purification of this compound by vacuum distillation.
Protocol 2: Flash Column Chromatography

Flash column chromatography is ideal for separating this compound from impurities with similar boiling points, such as isomers. Due to the basic nature of the aniline, it can interact strongly with the acidic silica gel, leading to poor separation and tailing. To mitigate this, triethylamine (TEA) is added to the eluent to neutralize the acidic sites on the silica.[11]

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent: Hexane/Ethyl Acetate with 1% Triethylamine (start with a 9:1 ratio and adjust based on TLC)

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude material in various ratios of hexane/ethyl acetate containing 1% TEA. The ideal Rf value for this compound is around 0.2-0.3.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column. Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel.

  • Elution: Begin eluting the column with the prepared solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine using a rotary evaporator. To facilitate the removal of residual triethylamine, a co-evaporation with a solvent like dichloromethane can be performed, or a mild acidic wash of the combined organic fractions can be considered if the product is not acid-sensitive.[12]

Workflow for Flash Column Chromatography:

Flash_Chromatography A Determine Eluent via TLC (Hex/EtOAc + 1% TEA) B Pack Silica Gel Column A->B C Load Crude this compound B->C D Elute with Solvent System C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Remove Solvent (Rotovap) G->H I Purified this compound H->I

Figure 2: Workflow for the purification of this compound by flash column chromatography.
Protocol 3: Recrystallization as the Hydrochloride Salt

Recrystallization is a powerful technique for achieving high purity, especially for removing non-basic impurities. This compound, being a base, can be converted to its hydrochloride salt, which is a solid and can be recrystallized. The free amine can then be regenerated.

Materials and Equipment:

  • Crude this compound

  • Concentrated Hydrochloric Acid (HCl)

  • Suitable recrystallization solvent (e.g., ethanol/water mixture)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

  • Beakers, Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Ice bath

  • Separatory funnel

Procedure:

  • Salt Formation: Dissolve the crude this compound in a suitable solvent like diethyl ether. Slowly add a stoichiometric amount of concentrated HCl while stirring. The this compound hydrochloride salt will precipitate.

  • Isolation of Crude Salt: Collect the crude salt by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot recrystallization solvent (e.g., an ethanol/water mixture). Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.

  • Collection of Pure Salt: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Regeneration of Free Amine: Dissolve the purified hydrochloride salt in water and add a sodium hydroxide solution until the mixture is basic (pH > 10). The this compound will separate as an oil.

  • Extraction and Drying: Extract the free amine with an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified this compound.

Logical Relationship for Recrystallization Protocol:

Recrystallization Crude Crude this compound Salt_Formation Salt Formation (+ HCl) Crude->Salt_Formation Crude_Salt Crude Hydrochloride Salt Salt_Formation->Crude_Salt Recrystallize Recrystallization Crude_Salt->Recrystallize Pure_Salt Purified Hydrochloride Salt Recrystallize->Pure_Salt Regenerate Regenerate Free Amine (+ NaOH) Pure_Salt->Regenerate Extraction Extraction & Drying Regenerate->Extraction Pure_Product Purified this compound Extraction->Pure_Product

Figure 3: Logical flow for the purification of this compound via recrystallization of its hydrochloride salt.

Purity Analysis

The purity of the final product should be assessed using appropriate analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[9][13]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity and quantify non-volatile impurities.[14][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities.

Safety Precautions

  • This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Vacuum distillation poses an implosion risk. Use appropriate glassware and a blast shield.

  • Handle all solvents and reagents with care, following standard laboratory safety procedures.

By following these detailed protocols and safety guidelines, researchers can effectively purify crude this compound to the high degree of purity required for their specific applications.

References

Application Note: A Scalable, One-Pot Synthesis of 3-Aminostyrene via the Reduction of 3-Nitrostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and scalable one-pot synthesis of 3-aminostyrene, a valuable monomer and building block in pharmaceutical and materials science. The described protocol focuses on the efficient reduction of 3-nitrostyrene using a sodium borohydride and copper(II) chloride system. This method offers significant advantages over traditional reduction techniques, including mild reaction conditions, high yields, short reaction times, and the elimination of the need for an inert atmosphere, making it highly amenable to scale-up.[1][2] This document provides a comprehensive experimental protocol, quantitative data comparison of various reduction methods, and detailed visualizations to guide researchers in the successful synthesis and purification of 3-aminostyrene.

Introduction

3-Aminostyrene (3-vinylaniline) is a key intermediate in the synthesis of a wide range of compounds, including polymers, resins, and pharmacologically active molecules. The development of efficient and scalable synthetic routes to produce high-purity 3-aminostyrene is therefore of significant interest to the chemical and pharmaceutical industries. A common and cost-effective approach involves the reduction of the corresponding 3-nitrostyrene.

While several methods exist for the reduction of nitrostyrenes, many suffer from drawbacks that limit their industrial applicability. Traditional methods employing powerful reducing agents like lithium aluminum hydride (LiAlH4) necessitate stringent anhydrous and inert atmosphere conditions, and often result in moderate yields of around 60%.[2] Catalytic hydrogenation, another common approach, can require high pressure and temperature, as well as specialized equipment.[2][3]

The method detailed herein utilizes a combination of sodium borohydride (NaBH4), a non-pyrophoric and easy-to-handle reducing agent, and a catalytic amount of copper(II) chloride (CuCl2).[1][2] This system facilitates the concomitant reduction of both the nitro group and the carbon-carbon double bond of the nitrostyrene precursor in a single, efficient step.[1] The reaction proceeds under mild conditions, is rapid, and consistently provides high yields, making it an attractive option for scale-up.[1][2]

Comparative Data of Nitrostyrene Reduction Methods

The following table summarizes various methods for the reduction of nitrostyrenes, providing a comparison of their respective advantages and disadvantages to highlight the utility of the featured NaBH4/CuCl2 system.

Reduction MethodReducing AgentsTypical ConditionsAdvantagesDisadvantagesTypical Yields (%)
Featured Method NaBH4 / CuCl2 Isopropyl alcohol/water, 80°C, 10-30 min Mild conditions, short reaction time, high yields, no inert atmosphere required, one-pot procedure. [1][2]Exothermic reaction requires careful addition of reagents. [4]62-83 [1][2]
Hydride ReductionLiAlH4Anhydrous ether, refluxEffective for many substratesRequires inert atmosphere, special handling, potential for side products.[2][3]~60[2]
Hydride ReductionRed-AlBenzene, reflux, 2-17 hEffective for a range of nitrostyrenesRequires inert atmosphere, longer reaction times.[3]Good to high
Catalytic HydrogenationH2, Raney NickelElevated temperature and pressureCan be very effective and cleanRequires specialized high-pressure equipment, potential for catalyst poisoning.[2][3]Variable
Metal-Acid ReductionFe / HCl (Béchamp)Acidic conditionsInexpensive reagentsMay not be suitable for all substrates, can generate significant waste.[5]Variable

Experimental Protocols

This section provides a detailed, two-stage protocol for the scale-up synthesis of 3-aminostyrene, commencing with the preparation of the 3-nitrostyrene precursor.

Stage 1: Synthesis of 3-Nitrostyrene

This preliminary step involves a Knoevenagel-type condensation of 3-nitrobenzaldehyde with nitromethane.

Materials and Equipment:

  • 3-Nitrobenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1.0 equivalent) and ammonium acetate (1.25 equivalents) in methanol.

  • Add nitromethane (1.5 equivalents) to the solution.

  • Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid 3-nitrostyrene by vacuum filtration, wash with cold methanol, and dry under vacuum.

Stage 2: Scale-Up Synthesis of 3-Aminostyrene

This protocol is adapted for a representative scale, which can be proportionally adjusted as needed.

Materials and Equipment:

  • 3-Nitrostyrene (from Stage 1)

  • Sodium borohydride (NaBH4)

  • Copper(II) chloride (CuCl2)

  • Isopropyl alcohol (IPA)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (e.g., 25%)

  • Magnesium sulfate (MgSO4)

  • Hydrochloric acid (HCl) in dioxane or diethyl ether

  • Large round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend sodium borohydride (7.5 equivalents) in a 2:1 mixture of isopropyl alcohol and water.[1]

  • Substrate Addition: Carefully add the 3-nitrostyrene (1.0 equivalent) in portions to the stirred NaBH4 suspension. This reaction is exothermic, and the temperature will likely rise to 50-60°C.[4] Control the rate of addition to maintain a manageable temperature.

  • Catalyst Addition: Prepare a 2M solution of CuCl2. Add this solution dropwise (0.1 equivalents of CuCl2) to the reaction mixture.[4] A further exothermic reaction will be observed.

  • Reaction Completion: After the addition of the catalyst is complete, heat the reaction mixture to 80°C and maintain at reflux for 30 minutes.[1][4] Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add a 25% solution of NaOH to the mixture with stirring until the solution becomes basic and any copper salts have precipitated.[4]

    • Transfer the mixture to a separatory funnel and separate the phases.

    • Extract the aqueous phase with isopropyl alcohol (3x volume of the aqueous phase).[4]

    • Combine all organic extracts and dry over anhydrous magnesium sulfate.[1]

    • Filter to remove the drying agent.

  • Product Isolation (as Hydrochloride Salt):

    • To the dried filtrate, add a stoichiometric amount of 4M HCl in dioxane with stirring.[4]

    • The 3-aminostyrene hydrochloride salt will precipitate.

    • Collect the solid by filtration, wash with dry acetone or diethyl ether, and dry under vacuum to yield the product as a stable salt.[2][4]

  • Isolation of Free Amine (Optional):

    • To obtain the free base, the hydrochloride salt can be dissolved in water and neutralized with a base (e.g., NaOH).

    • The free 3-aminostyrene can then be extracted with an organic solvent (e.g., diethyl ether or dichloromethane), dried, and the solvent removed under reduced pressure. Note that the free amine is less stable and prone to polymerization and oxidation.

Visualizations

Reaction Pathway

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reduction 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde 3-Nitrostyrene 3-Nitrostyrene 3-Nitrobenzaldehyde->3-Nitrostyrene NH4OAc, MeOH, Reflux Nitromethane Nitromethane Nitromethane->3-Nitrostyrene 3-Nitrostyrene_r 3-Nitrostyrene 3-Aminostyrene 3-Aminostyrene 3-Nitrostyrene_r->3-Aminostyrene 1. NaBH4, CuCl2 (cat.) IPA/H2O, 80°C 2. NaOH work-up

Caption: Chemical synthesis pathway of 3-aminostyrene.

Experimental Workflow

A Reaction Setup: Suspend NaBH4 in IPA/H2O B Add 3-Nitrostyrene (Portion-wise, exothermic) A->B C Add CuCl2 solution (Dropwise, exothermic) B->C D Heat to 80°C Reflux for 30 min C->D E Cool to RT & Quench with NaOH D->E F Phase Separation & Aqueous Extraction with IPA E->F G Combine Organic Phases & Dry over MgSO4 F->G H Filter Drying Agent G->H I Precipitate as HCl salt (Add HCl in Dioxane) H->I J Filter and Dry Product (3-Aminostyrene HCl) I->J

Caption: Experimental workflow for 3-aminostyrene synthesis.

Conclusion

The described one-pot synthesis of 3-aminostyrene using sodium borohydride and catalytic copper(II) chloride presents a highly efficient, scalable, and practical alternative to traditional reduction methods.[1] Its operational simplicity, mild conditions, and high yields make it well-suited for adoption in both academic and industrial research settings for the production of this important chemical intermediate. The detailed protocol and comparative data provided herein offer a comprehensive guide for researchers and professionals in the field of drug development and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Selective Hydrogenation of 3-Nitrostyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the selective hydrogenation of 3-nitrostyrene. The primary goal of this reaction is typically the synthesis of 3-vinylaniline, a valuable intermediate in the pharmaceutical and fine chemical industries.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the selective hydrogenation of 3-nitrostyrene, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of 3-Nitrostyrene Catalyst Inactivity: The chosen catalyst may have low activity under the current reaction conditions.[3] Catalyst Deactivation: Formation of carbonaceous deposits on the catalyst surface can block active sites.[4] Insufficient Hydrogen: The hydrogen pressure or the amount of hydrogen source may be too low.[5] Reaction Temperature Too Low: The reaction may be too slow at the current temperature.[6]Catalyst Selection: Consider using a more active catalyst system. Noble metal catalysts like platinum or palladium, often on a support, are commonly used. The choice of support can significantly influence activity.[7][8] Catalyst Regeneration/Replacement: If deactivation is suspected, consider regenerating the catalyst according to the manufacturer's instructions or using a fresh batch.[4] Increase Hydrogen Pressure: Gradually increase the hydrogen pressure while monitoring the reaction progress and selectivity.[5] Optimize Temperature: Increase the reaction temperature in small increments. Be aware that higher temperatures can sometimes negatively impact selectivity.[6]
Low Selectivity to this compound (High formation of 3-Ethylnitrobenzene) Catalyst Choice: Some catalysts preferentially hydrogenate the vinyl group over the nitro group. For example, Pd/SiO2 catalysts tend to favor the formation of 3-ethylnitrobenzene.[9] Strong Metal-Support Interaction (SMSI): In some cases, strong interactions between the metal and the support can influence which functional group is preferentially adsorbed and hydrogenated.[9]Catalyst Screening: Test different catalysts and supports. For instance, Pd/TiO2 has shown higher selectivity towards this compound compared to Pd/SiO2, which is attributed to electronic metal-support interactions that favor adsorption of the nitro group.[9] Catalyst Modification: The addition of a second metal to form an alloy (e.g., Pt-Bi or Pt-Co) can modify the electronic properties of the catalyst and improve selectivity to the desired product.[10][11]
Low Selectivity to this compound (High formation of 3-Ethylaniline) Over-hydrogenation: Both the nitro and vinyl groups are being reduced. This is common with highly active catalysts like Pt/C or Pt/Al2O3.[8] Harsh Reaction Conditions: High hydrogen pressure and/or high temperature can promote the complete hydrogenation of both functional groups.[5]Catalyst Selection: Use a catalyst with higher chemoselectivity. Pt/ZnO has been shown to be highly selective for the formation of this compound due to the formation of a PtZn alloy.[8] Milder Conditions: Reduce the hydrogen pressure and/or reaction temperature.[12] Reaction Monitoring: Closely monitor the reaction progress and stop it once the desired conversion of 3-nitrostyrene is achieved to prevent further hydrogenation to 3-ethylaniline.
Polymerization of Reactant/Product High Reaction Temperature: Nitrostyrenes and vinylanilines can be susceptible to polymerization at elevated temperatures.[6] Acidic Conditions: The presence of strong acids can sometimes promote polymerization.[6]Lower Reaction Temperature: Conduct the reaction at the lowest temperature that still provides a reasonable reaction rate.[6] Control pH: Ensure the reaction medium is not overly acidic, unless required by a specific protocol.[6]

Frequently Asked Questions (FAQs)

Q1: What is the main challenge in the selective hydrogenation of 3-nitrostyrene?

A1: The primary challenge is to selectively reduce the nitro group (–NO₂) to an amino group (–NH₂) while leaving the vinyl group (–CH=CH₂) intact to produce this compound.[7][12][13] Many catalysts and reaction conditions can lead to the hydrogenation of the vinyl group or both functional groups, resulting in byproducts like 3-ethylnitrobenzene and 3-ethylaniline.[9][11]

Q2: Which catalysts are recommended for high selectivity to this compound?

A2: The choice of catalyst is critical for achieving high selectivity. While standard catalysts like Pd/C can be used, they often lead to over-hydrogenation.[6] More selective catalysts include:

  • Pt/ZnO: This catalyst can form a PtZn alloy, which has been shown to exhibit high selectivity towards this compound.[8]

  • Bimetallic Catalysts: The addition of promoters like Bi or Co to a Pt catalyst (e.g., Pt-Bi/TiO₂) can enhance selectivity to this compound.[10][11]

  • Supported Gold Catalysts: Au/Al₂O₃ has been studied for this reaction, though catalyst deactivation can be an issue.[4]

  • Single-Atom Catalysts: Emerging research on single-atom catalysts, such as Mn–C₂N, shows promise for high selectivity.[13]

Q3: What are the typical reaction conditions for this hydrogenation?

A3: The reaction is typically carried out in the liquid phase under hydrogen pressure.[4]

  • Solvent: Ethanol is a commonly used solvent.[8]

  • Temperature: Temperatures can range from room temperature to around 80°C.[7][14] Milder temperatures are often preferred to minimize side reactions and polymerization.[12]

  • Pressure: Hydrogen pressure can vary, but pressures around 3 to 10 bar have been reported.[5][8]

Q4: How does the catalyst support affect the reaction?

A4: The catalyst support can significantly influence the catalyst's performance through metal-support interactions.[7][9] For example, with Pd catalysts, a TiO₂ support can lead to a higher selectivity for this compound compared to a SiO₂ support, which favors the formation of 3-ethylnitrobenzene.[9] This is attributed to the electronic metal-support interaction (EMSI) which can influence the adsorption of the 3-nitrostyrene molecule on the catalyst surface.[9]

Q5: Can alternative hydrogen sources be used instead of H₂ gas?

A5: Yes, alternative hydrogen donors have been successfully used and can influence selectivity. These include:

  • Ammonia Borane (NH₃BH₃): Used with Cu nanoparticles, this has shown high selectivity at room temperature.[14]

  • Hydrazine (N₂H₄): This can also be used as a hydrogen source in photocatalytic systems.[12] The choice of hydrogen source can be a key parameter in optimizing the reaction's selectivity.[3]

Catalyst Performance Data

The following table summarizes the performance of various catalysts in the selective hydrogenation of 3-nitrostyrene under different conditions.

CatalystSupportTemperature (°C)Pressure (bar)SolventConversion (%)Selectivity to this compound (%)Reference
PtZnO7510Ethanol~100>95[8]
PtAl₂O₃7510Ethanol~100Low (mainly 3-ethylaniline)[8]
PtC7510Ethanol~100Low (mainly 3-ethylaniline)[8]
Pt-BiTiO₂Not specifiedNot specifiedNot specified10096[10]
Co-promoted PtP-containing Activated CharcoalNot specifiedNot specifiedToluene~10092[11]
PdTiO₂ (small particle size)30Not specifiedNot specified~75High[9]
PdSiO₂30Not specifiedNot specified~75Low (mainly 3-ethylnitrobenzene)[9]
CuWO₂.₇₂Room TempAmbientNot specified100>99[14]

Experimental Protocols

General Protocol for Selective Hydrogenation using Pt/ZnO: [8]

  • Catalyst Preparation: Prepare the Pt/ZnO catalyst via a suitable method, such as impregnation followed by reduction.

  • Reaction Setup: In a high-pressure autoclave, add the Pt/ZnO catalyst, 3-nitrostyrene, and ethanol as the solvent.

  • Reaction Execution: Seal the autoclave, purge with hydrogen gas, and then pressurize to 10 bar of H₂. Heat the reaction mixture to 75°C with stirring.

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the desired conversion is reached, cool the reactor, release the pressure, and filter the catalyst. The product can be isolated from the filtrate by removing the solvent.

General Protocol for Photocatalytic Hydrogenation using Treated TiO₂: [2]

  • Catalyst Preparation: Prepare the treated TiO₂ photocatalyst, for example, by calcining P25 TiO₂ at a specific temperature and atmosphere.

  • Reaction Setup: In a suitable photoreactor, disperse the TiO₂ catalyst in a solution of 3-nitrostyrene in isopropanol.

  • Reaction Execution: Irradiate the mixture with a UV light source while stirring.

  • Monitoring and Work-up: Monitor the reaction as described above. After the reaction, separate the catalyst by centrifugation or filtration.

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_products Possible Products 3-Nitrostyrene 3-Nitrostyrene This compound This compound 3-Nitrostyrene->this compound Selective Hydrogenation of Nitro Group 3-Ethylnitrobenzene 3-Ethylnitrobenzene 3-Nitrostyrene->3-Ethylnitrobenzene Selective Hydrogenation of Vinyl Group 3-Ethylaniline 3-Ethylaniline This compound->3-Ethylaniline Further Hydrogenation 3-Ethylnitrobenzene->3-Ethylaniline Further Hydrogenation

Caption: Reaction pathways in the hydrogenation of 3-nitrostyrene.

Troubleshooting_Flowchart Start Low Selectivity to this compound CheckByproduct Identify Major Byproduct Start->CheckByproduct Ethylnitrobenzene High 3-Ethylnitrobenzene CheckByproduct->Ethylnitrobenzene Vinyl Hydrogenation Ethylaniline High 3-Ethylaniline CheckByproduct->Ethylaniline Over-hydrogenation Solution1 Change Catalyst/Support (e.g., Pd/TiO2) Ethylnitrobenzene->Solution1 Solution2 Use Milder Conditions (Lower Temp/Pressure) Ethylaniline->Solution2 Solution3 Use More Selective Catalyst (e.g., Pt/ZnO) Ethylaniline->Solution3 Solution4 Monitor Reaction Closely and Stop at Optimum Time Ethylaniline->Solution4

Caption: Troubleshooting flowchart for low selectivity issues.

References

preventing the reduction of the vinyl group in 3-Vinylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-vinylaniline, with a specific focus on preventing the reduction of the vinyl group during the conversion of 3-nitrostyrene.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: My primary issue is the reduction of the vinyl group to an ethyl group, leading to the formation of 3-ethylaniline as a byproduct. How can I minimize this?

A1: The simultaneous reduction of the vinyl group is a common challenge. Here are several strategies to enhance selectivity for the nitro group reduction:

  • Catalyst Selection: Standard catalytic hydrogenation with Pd/C is often too aggressive and can lead to the reduction of the vinyl group.[1][2] Consider using a more selective catalyst. Sulfided platinum on carbon (Pt/C) has shown good selectivity in preserving halo groups, which can be analogous to preserving a vinyl group.[1] Copper nanoparticles (Cu NPs), particularly when supported on materials like WO₂.₇₂, have demonstrated excellent selectivity for the reduction of 3-nitrostyrene to this compound at room temperature.[3][4]

  • Reaction Conditions: Avoid high hydrogen pressure and elevated temperatures, which favor the reduction of the double bond.

  • Transfer Hydrogenation: Catalytic transfer hydrogenation is a milder method that can offer better selectivity.[5][6][7] This technique uses a hydrogen donor, such as formic acid or ammonium formate, in the presence of a catalyst like Pd/C or an iron complex.[1][5]

  • Chemical Reductants: Reagents like tin(II) chloride (SnCl₂) and iron powder in acidic media (Fe/HCl or Fe/NH₄Cl) are classic methods that are generally selective for the nitro group and less likely to reduce an isolated vinyl group.[1]

Q2: I am observing incomplete conversion of my 3-nitrostyrene starting material. What are the potential causes and solutions?

A2: Incomplete reaction can be due to several factors:

  • Reagent Stoichiometry and Quality: Ensure that your reducing agent is fresh and used in the correct stoichiometric amount. For instance, with SnCl₂·2H₂O, a significant excess (around 5 equivalents) is often necessary.[1]

  • Catalyst Activity: If you are using a heterogeneous catalyst like Pd/C or Pt/C, ensure it has not been poisoned. The catalyst loading should also be optimized.

  • Reaction Medium pH: For reductions using metals in an acidic medium (e.g., Fe/HCl), maintaining an acidic environment is crucial for the reaction to proceed.[1]

  • Solubility: The low solubility of your starting material could be a limiting factor. Consider using a co-solvent to improve solubility.

Q3: Are there any reliable metal-free methods to avoid potential metal contamination in my final product?

A3: Yes, several metal-free methods have been developed for the selective reduction of nitro groups:

  • Tetrahydroxydiboron: This reagent, in combination with 4,4′-bipyridine as an organocatalyst, allows for a rapid and highly chemoselective reduction of aromatic nitro compounds at room temperature. This method has been shown to tolerate sensitive functional groups like vinyl and ethynyl groups.[8]

  • Sodium Iodide/Triphenylphosphine: A combination of NaI and PPh₃ under photoredox conditions can selectively reduce nitroarenes while tolerating a broad range of other reducible functional groups.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The most prevalent method for synthesizing this compound is the selective reduction of 3-nitrostyrene.[9] The key challenge in this synthesis is to reduce the nitro group without affecting the vinyl group.

Q2: Can I use protecting groups to shield the vinyl moiety during the reduction?

A2: While the use of protecting groups for vinyl functionalities exists, it is often more efficient to find a selective reduction method.[10][11][12] The vinyl group itself is generally stable under basic conditions but can be labile under acidic conditions.[10] If a protection strategy is necessary, it would involve converting the vinyl group to a more robust functionality that can be reverted post-reduction, which adds extra steps to the synthesis.

Q3: How do I choose the best reducing agent for my specific substrate?

A3: The choice of reducing agent depends on the other functional groups present in your molecule. For the selective reduction of a nitro group in the presence of a vinyl group, milder methods are preferred. A decision-making workflow can help in selecting the appropriate method.

Data Presentation

The following table summarizes the performance of various methods for the selective reduction of a nitro group in the presence of a vinyl group, with a focus on the synthesis of this compound from 3-nitrostyrene.

MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Yield of this compound (%)Selectivity (%)Reference
Catalytic HydrogenationCu/WO₂.₇₂MethanolRoom Temp.1.5>99>99[3][4]
Transfer HydrogenationFe(BF₄)₂·6H₂O / P(CH₂CH₂PPh₂)₃, HCOOHTHF8016Good to ExcellentHigh[5]
Transfer HydrogenationPd/C, Ammonium FormateMethanol/EthanolReflux1-3>90 (general)Good[1]
Chemical ReductionSnCl₂·2H₂OEthanol/Ethyl AcetateVariesVaries>90 (general)High[1]
Chemical ReductionFe/NH₄ClEthanol/WaterRefluxVariesHigh (general)High[1]
Metal-Free ReductionTetrahydroxydiboron, 4,4′-bipyridineWaterRoom Temp.< 5 minGood (general)High[8]

Experimental Protocols

1. Selective Reduction using Cu/WO₂.₇₂ with Ammonia Borane [3][4]

  • To a solution of 3-nitrostyrene in methanol, add the Cu/WO₂.₇₂ catalyst.

  • Add ammonia borane as the reducing agent.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, filter the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

2. Catalytic Transfer Hydrogenation with Pd/C and Ammonium Formate [1]

  • Dissolve 3-nitrostyrene in methanol or ethanol.

  • Add ammonium formate (3-5 equivalents).

  • Carefully add 10% Pd/C catalyst (5-10 mol% by weight).

  • Heat the mixture to reflux.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by standard methods such as column chromatography or recrystallization.

3. Reduction with Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) [1]

  • Dissolve 3-nitrostyrene in ethanol or ethyl acetate.

  • Add SnCl₂·2H₂O (approximately 5 equivalents).

  • Stir the reaction mixture, heating if necessary.

  • Monitor the reaction by TLC.

  • Upon completion, carefully adjust the pH to be basic to liberate the free amine.

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product.

Visualizations

G cluster_0 Synthesis of this compound 3-Nitrostyrene 3-Nitrostyrene This compound This compound 3-Nitrostyrene->this compound Selective Reduction (Desired Pathway) 3-Ethylaniline 3-Ethylaniline 3-Nitrostyrene->3-Ethylaniline Over-reduction (Side Reaction) This compound->3-Ethylaniline Further Reduction

Caption: Reaction pathway for the synthesis of this compound.

G start Start: Synthesis of this compound issue Problem Encountered: Vinyl group reduction start->issue check_catalyst Is a highly selective catalyst being used? (e.g., Cu/WO2.72) issue->check_catalyst change_catalyst Action: Switch to a more selective catalyst (e.g., Cu/WO2.72, Sulfided Pt/C) check_catalyst->change_catalyst No check_method Is catalytic hydrogenation with H2 being used? check_catalyst->check_method Yes end Successful Synthesis of This compound change_catalyst->end change_method Action: Switch to milder method (Transfer Hydrogenation or Chemical Reduction) check_method->change_method Yes check_conditions Are reaction conditions too harsh? (High H2 pressure, high temp) check_method->check_conditions No change_method->end adjust_conditions Action: Lower H2 pressure and temperature check_conditions->adjust_conditions Yes check_conditions->end No adjust_conditions->end

Caption: Troubleshooting workflow for vinyl group reduction.

G start Select Reduction Method for 3-Nitrostyrene metal_free Is a metal-free synthesis required? start->metal_free metal_free_options Use: - Tetrahydroxydiboron - NaI/PPh3 (Photoredox) metal_free->metal_free_options Yes harsh_conditions Are other functional groups sensitive to harsh conditions? metal_free->harsh_conditions No mild_methods Use Milder Methods: - Catalytic Transfer Hydrogenation - Cu/WO2.72 harsh_conditions->mild_methods Yes robust_methods Consider Robust Methods: - SnCl2 - Fe/HCl harsh_conditions->robust_methods No

Caption: Logic diagram for selecting a reduction method.

References

Technical Support Center: Synthesis of 3-Aminostyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aminostyrene. The primary focus is on addressing common side reactions and experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 3-aminostyrene, particularly through the common route of reducing 3-nitrostyrene.

Issue 1: Low Yield of 3-Aminostyrene and Presence of Multiple Byproducts

  • Question: My reaction to reduce 3-nitrostyrene is resulting in a low yield of 3-aminostyrene, and my analysis (TLC, GC-MS, NMR) shows several unexpected spots/peaks. What are the likely side reactions, and how can I mitigate them?

  • Answer: Low yields and the presence of multiple byproducts in the reduction of 3-nitrostyrene are common issues stemming from several potential side reactions. The primary culprits are typically incomplete reduction of the nitro group, over-reduction of the vinyl group, and polymerization of the product.

    • Incomplete Reduction: The reduction of a nitro group to an amine proceeds through several intermediates, namely nitroso and hydroxylamine species. If the reaction conditions (e.g., reaction time, temperature, or reagent stoichiometry) are insufficient, these intermediates can remain in your final product mixture. The reduction of aryl nitro compounds is known to proceed via the hydroxylamine, followed by azoxy and azo compounds to its corresponding aryl amine.[1]

    • Over-reduction of the Vinyl Group: A significant side reaction is the reduction of the vinyl group to an ethyl group, yielding 3-ethylaniline. This is particularly prevalent with certain catalysts and hydrogenation conditions. The chemoselectivity of the reduction is crucial. For instance, while many precious metal catalysts are effective for nitro reduction, they can also readily hydrogenate the double bond.

    • Polymerization: 3-Aminostyrene is a monomer that can readily polymerize, especially in the presence of heat, light, or acid/base catalysts. This can lead to the formation of oligomers or polymers, which will reduce the yield of the desired monomeric product and complicate purification. It is advisable to add a polymerization inhibitor, such as tert-butyl-pyrocatechol, to the crude product after the reaction is complete and before purification.[2]

    Troubleshooting Steps:

    • Optimize Reaction Conditions: Ensure your reaction goes to completion by monitoring it closely using TLC or another appropriate analytical technique. You may need to increase the reaction time, adjust the temperature, or use a larger excess of the reducing agent.

    • Select a Chemoselective Reducing Agent: To avoid the reduction of the vinyl group, choose a reducing agent or catalyst system known for its chemoselectivity. Systems like Pt-Bi/TiO2 have been shown to be highly selective for the nitro group reduction, achieving up to 96% selectivity for 3-aminostyrene.[3] Another highly selective method involves the use of copper nanoparticles on WO2.72 nanorods, which can yield >99% 3-aminostyrene.[4][5]

    • Control Polymerization: Work at lower temperatures where possible and protect the reaction from light. After the synthesis, consider adding a polymerization inhibitor to the reaction mixture before workup and purification.

    • Purification: Proper purification is key to isolating 3-aminostyrene from side products. This may involve column chromatography, distillation, or recrystallization of a salt form.

Issue 2: Product is Unstable and Polymerizes During Storage

  • Question: I have successfully synthesized and purified 3-aminostyrene, but it turns viscous and solidifies over time, even when stored. How can I prevent this?

  • Answer: The instability and subsequent polymerization of 3-aminostyrene upon storage is a well-known issue. As a monomer with both an electron-donating amine group and a polymerizable vinyl group, it is susceptible to self-polymerization.

    Preventative Measures:

    • Add a Stabilizer: For long-term storage, it is essential to add a polymerization inhibitor. Commercial suppliers often add inhibitors like potassium hydroxide. Other common inhibitors for styrenic monomers include 4-tert-butylcatechol (TBC).

    • Proper Storage Conditions: Store the purified 3-aminostyrene in a cool, dark place, preferably in a refrigerator and under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen, which can promote polymerization.

    • Use Freshly Prepared or Purified Monomer: For critical applications, it is best to use freshly synthesized or purified 3-aminostyrene. If you are using a stored sample that contains an inhibitor, you may need to remove the inhibitor before use, for example, by passing it through a column of activated alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3-aminostyrene?

A1: The most prevalent laboratory and industrial method for synthesizing 3-aminostyrene is the chemoselective reduction of 3-nitrostyrene. Several reducing systems can be employed for this transformation:

  • Catalytic Hydrogenation: This method involves the use of a heterogeneous catalyst (e.g., platinum, palladium, or nickel-based catalysts) and a hydrogen source (e.g., H2 gas). The choice of catalyst and support is critical to ensure high selectivity for the nitro group reduction without affecting the vinyl group. A Pt-Bi/TiO2 catalyst has been reported to give excellent selectivity.[3]

  • Metal/Acid Reduction: Classic methods using metals like tin (in the form of stannous chloride, SnCl2) or iron powder in the presence of an acid (like HCl or acetic acid) are also widely used.[1]

  • Hydride Reductions: While powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce nitrostyrenes, they often lack chemoselectivity and will also reduce the double bond.[6] Milder and more selective hydride-based systems, such as sodium borohydride in the presence of a catalyst like copper(II) chloride, have been developed.

Q2: How can I monitor the progress of the reduction of 3-nitrostyrene?

A2: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). You can spot the reaction mixture alongside the 3-nitrostyrene starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new spot corresponding to the 3-aminostyrene product indicate the reaction's progress. The product, being an amine, will have a different Rf value than the nitro-containing starting material. Staining the TLC plate with an appropriate reagent (e.g., potassium permanganate or ninhydrin for the amine) can aid in visualization.

Q3: What is a typical workup procedure for the synthesis of 3-aminostyrene via SnCl2 reduction?

A3: A general workup procedure after the reduction of 3-nitrostyrene with stannous chloride (SnCl2) in a solvent like ethanol involves the following steps:[1]

  • Solvent Removal: The reaction solvent is typically removed under reduced pressure.

  • Basification: The residue is then partitioned between an organic solvent (like ethyl acetate) and a basic aqueous solution (e.g., 2M KOH or saturated sodium bicarbonate). This step is crucial to neutralize the acidic reaction mixture and deprotonate the amine product to make it soluble in the organic phase.

  • Extraction: The aqueous layer is extracted multiple times with the organic solvent to ensure complete recovery of the product.

  • Washing: The combined organic extracts are washed with brine and water to remove any remaining inorganic salts and base.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude 3-aminostyrene.

Q4: Can I use other isomers, like 4-aminostyrene, in a similar fashion?

A4: Yes, the synthesis and side reactions of other aminostyrene isomers, such as 4-aminostyrene, are very similar. The primary synthetic route is also the reduction of the corresponding nitrostyrene (4-nitrostyrene). The challenges of chemoselectivity (avoiding reduction of the vinyl group) and preventing polymerization are also key considerations for the synthesis and handling of 4-aminostyrene.

Quantitative Data Summary

The following table summarizes the yield and selectivity data for different methods of 3-aminostyrene synthesis.

MethodReducing Agent/CatalystSolventTemperatureYield/Selectivity of 3-AminostyreneReference
Catalytic HydrogenationPt-Bi/TiO2Not specifiedNot specified96% selectivity at complete conversion[3]
Catalytic HydrogenationCu NPs on WO2.72 nanorodsNot specifiedRoom Temp.>99% yield[4][5]
Metal Hydride ReductionNaBH4/CuCl2Not specified80 °C62-83% yield of various phenethylamines[7]
Catalytic HydrogenationCoS3Methanol100-110 °CApprox. 82% yield[2]

Experimental Protocols

Protocol 1: Reduction of 3-Nitrostyrene using Stannous Chloride (SnCl2) [1]

  • Dissolve 3-nitrostyrene in ethanol.

  • Add an excess of stannous chloride dihydrate (SnCl2·2H2O).

  • Subject the reaction mixture to ultrasonic irradiation at 30 °C for approximately 2 hours, monitoring by TLC for completion.

  • Remove the solvent under reduced pressure.

  • Partition the crude residue between ethyl acetate and 2M potassium hydroxide solution.

  • Separate the layers and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude 3-aminostyrene.

Protocol 2: Catalytic Hydrogenation of 3-Nitrostyrene [2]

  • Dissolve 50 g of 3-nitrostyrene in 240 g of methanol.

  • Add 10 g of an 18% suspension of CoS3 in methanol to the solution.

  • Transfer the mixture to a stainless steel autoclave.

  • Pressurize the autoclave with hydrogen gas to 30 bars and heat to 100 °C.

  • Maintain these conditions for 5 hours, or until hydrogen absorption ceases.

  • Increase the temperature to 110 °C for an additional 30 minutes.

  • Cool the autoclave, and add 0.5 g of tert-butyl-pyrocatechol as a polymerization inhibitor.

  • Filter the reaction mixture to remove the catalyst.

  • Distill off the solvent to obtain the 3-aminostyrene product.

Visualizations

Synthesis_Pathway cluster_side_reactions Potential Side Products 3-Nitrostyrene 3-Nitrostyrene Reduction Reduction 3-Nitrostyrene->Reduction [H] 3-Aminostyrene 3-Aminostyrene Reduction->3-Aminostyrene Desired Product Side_Products Side_Products Reduction->Side_Products Side Reactions Incomplete_Reduction Nitroso/Hydroxylamine Intermediates Over-reduction 3-Ethylaniline Polymerization Poly(3-aminostyrene)

Caption: General reaction pathway for the synthesis of 3-aminostyrene highlighting potential side products.

Troubleshooting_Workflow Start Low Yield of 3-Aminostyrene Check_Completion Reaction Complete? Start->Check_Completion Check_Selectivity Over-reduction Observed? Check_Completion->Check_Selectivity Yes Optimize_Conditions Increase Reaction Time/ Temp./Reagent Check_Completion->Optimize_Conditions No Check_Polymerization Polymerization Evident? Check_Selectivity->Check_Polymerization No Change_Catalyst Use More Chemoselective Catalyst/Reagent Check_Selectivity->Change_Catalyst Yes Add_Inhibitor Add Polymerization Inhibitor Check_Polymerization->Add_Inhibitor Yes Purify Proceed to Purification Check_Polymerization->Purify No Optimize_Conditions->Start Re-run Change_Catalyst->Start Re-run Add_Inhibitor->Purify

Caption: A troubleshooting workflow for addressing low yields in 3-aminostyrene synthesis.

References

Technical Support Center: Optimization of 3-Vinylaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-vinylaniline. Detailed experimental protocols, data summaries, and workflow diagrams are included to address specific challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary and most widely employed methods for synthesizing this compound are the chemoselective reduction of 3-nitrostyrene and palladium-catalyzed cross-coupling reactions of a 3-haloaniline with a vinylating agent. Common cross-coupling reactions include the Heck, Suzuki, and Stille reactions.

Q2: My reaction yield is consistently low. What are the general areas I should investigate?

A2: Low yields in this compound synthesis, regardless of the method, can often be attributed to a few key factors:

  • Reagent Quality: Ensure the purity and reactivity of your starting materials, especially the 3-substituted aniline, vinylating agent, and any catalysts or bases.

  • Atmosphere Control: Many of the catalysts and reagents used are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.

  • Catalyst Activity: The palladium catalyst's activity is crucial. Consider using a fresh batch of catalyst or a pre-catalyst that is activated in situ.

  • Reaction Temperature: The optimal temperature can be a narrow window. Temperatures that are too low may result in a sluggish reaction, while temperatures that are too high can lead to catalyst decomposition and side product formation.

Q3: I am observing significant side product formation. What are the likely impurities?

A3: Depending on the synthetic route, common impurities can include:

  • Reduction of 3-Nitrostyrene: The primary side product is often 3-ethylaniline, resulting from the over-reduction of the vinyl group.[1][2] Other potential byproducts include 3-vinylnitrosobenzene.[1]

  • Cross-Coupling Reactions: Homocoupling of the starting materials (e.g., the 3-haloaniline or the vinylating agent) is a common side reaction.[3] Polymerization of the vinyl-containing starting materials or product can also occur.

Q4: How can I effectively purify the final this compound product?

A4: Purification of this compound typically involves a combination of techniques. After an aqueous workup to remove inorganic salts and water-soluble impurities, the crude product is often purified by flash column chromatography on silica gel. A common eluent system is a mixture of hexane and ethyl acetate. Due to the basic nature of the aniline, adding a small amount of a tertiary amine like triethylamine (0.1-1%) to the eluent can help prevent tailing on the column.[4][5] For volatile impurities or those with significantly different boiling points, vacuum distillation can also be an effective purification method.[4]

Troubleshooting Guides

Route 1: Chemoselective Reduction of 3-Nitrostyrene

This method offers a direct route to this compound but requires careful control to prevent over-reduction of the vinyl group.

Problem Potential Cause Suggested Solution
Low to no conversion of 3-nitrostyrene Inactive catalyst.Use a highly active and selective catalyst system. Copper nanoparticles (Cu NPs) on a support like WO₂.₇₂ have shown high conversion at room temperature.[6]
Insufficient reducing agent.Ensure the correct stoichiometry of the reducing agent, such as ammonia borane or hydrazine hydrate.[6]
Formation of 3-ethylaniline (over-reduction) Catalyst is not selective.Employ a catalyst known for its high chemoselectivity, such as supported Cu NPs or Pt-Bi/TiO₂.[2]
Reaction conditions are too harsh.Optimize the reaction temperature and pressure. Milder conditions often favor selective reduction of the nitro group.
Reaction stalls before completion Catalyst deactivation.Catalyst poisoning can occur. Ensure the purity of starting materials and solvents. Some catalysts may have limited stability.
Route 2: Palladium-Catalyzed Cross-Coupling Reactions (Heck, Suzuki, Stille)

These methods are versatile but require careful optimization of multiple components.

Problem Potential Cause Suggested Solution
Low Yield/No Reaction Catalyst Inactivity: The Pd(0) active species has not formed or has decomposed.Use a pre-catalyst like Pd(OAc)₂ with a phosphine ligand, which is reduced in situ. Ensure rigorous exclusion of oxygen. Consider more robust ligands like N-heterocyclic carbenes (NHCs) for challenging substrates.
Poor Oxidative Addition: The C-X bond (where X is I, Br) of the 3-haloaniline is not breaking.The reactivity order is I > Br >> Cl. If using a bromide, you may need higher temperatures or a more electron-rich, bulky ligand to facilitate this step.
Inefficient Transmetalation (Suzuki/Stille): The vinyl group is not transferring from the boron or tin reagent to the palladium center.Suzuki: Ensure the base is appropriate and effectively activates the boronic acid derivative. Cs₂CO₃ is often effective.[7] Stille: The choice of non-transferable ligands on the tin reagent can influence reactivity. Additives like Cu(I) salts can sometimes accelerate this step.
Homocoupling of Starting Materials The reaction conditions favor self-coupling of the aryl halide or the vinylating agent.Lower the catalyst concentration and reaction temperature. Ensure the stoichiometry of the coupling partners is optimized.
Polymerization of this compound The product can polymerize under the reaction conditions, especially at elevated temperatures.Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate. The presence of an inhibitor in the commercial product suggests this is a known issue.
Difficulty Removing Tin Byproducts (Stille) Triphenyltin or tributyltin halides are difficult to separate from the product.After the reaction, quench with an aqueous solution of KF, which precipitates the tin salts as insoluble fluorides that can be filtered off.

Experimental Protocols & Data

Protocol 1: Chemoselective Reduction of 3-Nitrostyrene

This protocol is adapted from a high-yield procedure using a supported copper nanoparticle catalyst.[6]

Materials:

  • 3-Nitrostyrene

  • Cu/WO₂.₇₂ catalyst

  • Ammonia borane (NH₃BH₃)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 3-nitrostyrene (1.0 mmol) in the anhydrous solvent (10 mL).

  • Add the Cu/WO₂.₇₂ catalyst (typically 5-10 mol% of Cu).

  • In a separate flask, dissolve ammonia borane (3.0 mmol) in the same anhydrous solvent.

  • Add the ammonia borane solution to the reaction mixture dropwise at room temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Catalyst Performance in 3-Nitrostyrene Reduction

CatalystReducing AgentSolventTemperature (°C)Time (h)Conversion (%)Selectivity to this compound (%)Yield (%)Reference
Cu/WO₂.₇₂NH₃BH₃THFRoom Temp.1.5>99>99>99[6]
Pt-Bi/TiO₂H₂Ethanol8041009696[8]
Au/Al₂O₃H₂Ethanol12021009797[1]
Protocol 2: Suzuki Coupling of 3-Bromoaniline with Potassium Vinyltrifluoroborate

This protocol is a representative procedure based on optimized conditions for Suzuki-Miyaura couplings of aryl halides with potassium vinyltrifluoroborate.[7]

Materials:

  • 3-Bromoaniline

  • Potassium vinyltrifluoroborate

  • PdCl₂

  • Triphenylphosphine (PPh₃)

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF) and Water (9:1 mixture)

Procedure:

  • To a Schlenk flask, add 3-bromoaniline (1.0 mmol), potassium vinyltrifluoroborate (1.5 mmol), and cesium carbonate (3.0 mmol).

  • Add PdCl₂ (0.02 mmol, 2 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed THF/water (9:1) solvent mixture (10 mL) via syringe.

  • Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by flash column chromatography.

Data Summary: Optimization of Palladium-Catalyzed Cross-Coupling Reactions

Note: The following data is representative for similar cross-coupling reactions and should serve as a starting point for the optimization of this compound synthesis.

Table 2: Suzuki Coupling Optimization - Effect of Base and Solvent

Aryl HalideVinylating AgentCatalyst SystemBaseSolventYield (%)
3-BromoanilinePotassium vinyltrifluoroboratePdCl₂/PPh₃Cs₂CO₃THF/H₂O70-85 (expected)
3-BromoanilinePotassium vinyltrifluoroboratePdCl₂/PPh₃K₂CO₃THF/H₂O50-70 (expected)
3-IodoanilineVinylboronic acid pinacol esterPd(dppf)Cl₂K₃PO₄Dioxane/H₂O>90 (expected)

Table 3: Stille Coupling Optimization - Effect of Ligand

Aryl HalideVinylating AgentCatalystLigandSolventRelative Rate
3-IodoanilineVinyltributyltinPd₂(dba)₃PPh₃THF1.0
3-IodoanilineVinyltributyltinPd₂(dba)₃P(o-tol)₃THF35.2
3-IodoanilineVinyltributyltinPd₂(dba)₃AsPh₃THF1100

Visualizing Workflows and Relationships

Diagram 1: General Synthetic Routes to this compound

Synthetic Pathways to this compound cluster_0 Reduction cluster_1 Cross-Coupling 3-Nitrostyrene 3-Nitrostyrene This compound This compound 3-Nitrostyrene->this compound Chemoselective Reduction 3-Haloaniline (X = I, Br) 3-Haloaniline (X = I, Br) 3-Haloaniline (X = I, Br)->this compound Pd-catalyzed Coupling

Caption: Overview of the main synthetic strategies for this compound.

Diagram 2: Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions

Troubleshooting Low Yield in Cross-Coupling Synthesis start Low Yield or No Reaction check_reagents Verify Reagent Quality (Aryl Halide, Vinylating Agent, Solvent, Base) start->check_reagents check_catalyst Evaluate Catalyst System (Pd Source, Ligand) start->check_catalyst check_conditions Assess Reaction Conditions (Temperature, Atmosphere) start->check_conditions optimize_reagents Use Fresh/Purified Reagents, Ensure Anhydrous Conditions check_reagents->optimize_reagents optimize_catalyst Screen Different Ligands, Use Fresh Catalyst check_catalyst->optimize_catalyst optimize_conditions Optimize Temperature, Ensure Inert Atmosphere check_conditions->optimize_conditions success Improved Yield optimize_reagents->success optimize_catalyst->success optimize_conditions->success

Caption: A logical workflow for diagnosing and resolving low-yield issues.

Diagram 3: Catalytic Cycle for Suzuki Coupling

Simplified Catalytic Cycle for Suzuki Coupling Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Vinyl Ar-Pd(II)L₂-Vinyl PdII_Aryl->PdII_Vinyl Transmetalation Product Ar-Vinyl PdII_Vinyl->Product BX(OR)₂ BX(OR)₂ PdII_Vinyl->BX(OR)₂ Product->Pd0 Reductive Elimination Ar-X Ar-X Ar-X->PdII_Aryl Vinyl-B(OR)₂ Vinyl-B(OR)₂ Vinyl-B(OR)₂->PdII_Aryl Base Base Base->PdII_Aryl

References

Technical Support Center: Optimizing the Synthesis of 3-Vinylaniline from 3-Nitrostyrene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-vinylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound synthesized from 3-nitrostyrene.

Troubleshooting Guide

This guide addresses common issues encountered during the reduction of 3-nitrostyrene.

Q1: Why is my yield of this compound lower than expected?

Low yields can arise from several factors. A primary challenge is the chemoselective reduction of the nitro group without affecting the vinyl group.[1][2] Over-reduction to 3-ethylaniline is a common side reaction.[3] Other potential causes include incomplete reaction, degradation of the starting material or product, and mechanical losses during workup and purification.

To troubleshoot, consider the following:

  • Choice of Catalyst and Reducing Agent: The selection of the catalytic system is crucial for high selectivity. Noble metal catalysts like rhodium, platinum, and palladium-based systems have shown high selectivity.[1][2][4] Copper nanoparticles with ammonia borane have also been reported to give excellent yields at room temperature.[5][6]

  • Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled. Harsh conditions can lead to over-reduction or polymerization. For instance, some methods are effective at ambient temperature and pressure.[5][6]

  • Purity of Starting Material: Ensure the 3-nitrostyrene is pure, as impurities can interfere with the reaction.

  • Workup Procedure: Amine products can be sensitive. Ensure proper pH adjustment during extraction to avoid loss of product in the aqueous phase.[7]

Q2: My main byproduct is 3-ethylaniline. How can I improve selectivity for this compound?

The formation of 3-ethylaniline indicates that the vinyl group is also being reduced. This is a common challenge due to the thermodynamic favorability of vinyl group hydrogenation.[8]

To enhance selectivity:

  • Catalyst Selection: Employ catalysts known for high chemoselectivity in nitroarene reductions. Rhodium supported on iron oxides (Rh/α-FeOOH, Rh/Fe3O4) has demonstrated high selectivity with hydrazine hydrate as the hydrogen source.[1] Bimetallic catalysts, such as cobalt-promoted platinum, can also enhance selectivity.[2]

  • Hydrogen Source: The choice of hydrogen source is critical. Hydrazine hydrate is often used for its selectivity towards the nitro group.[1] Ammonia borane in combination with copper nanoparticles is another highly selective system.[5][6]

  • Reaction Monitoring: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the 3-nitrostyrene is consumed, preventing further reduction of this compound.

Q3: I am using the NaBH4/CuCl2 system and getting low yields. What could be wrong?

The NaBH4/CuCl2 system is a popular method, but some users have reported inconsistent and low yields.[9][10]

Potential issues and solutions include:

  • Order and Rate of Reagent Addition: The timing and manner of adding the copper(II) chloride solution can be critical. Some protocols suggest rapid dropwise addition.[11] Delay in adding the copper catalyst after the nitrostyrene can lead to the formation of Michael adducts, reducing the yield.[12][13]

  • Exothermic Reaction: The reaction can be highly exothermic.[14] Maintaining proper temperature control, especially during the initial addition of reagents, is important to prevent side reactions.

  • Reaction Time: Prolonged reaction times after the initial reduction can sometimes lead to decreased yields.[12] Monitor the reaction to determine the optimal time.

  • Workup: Ensure the basic workup is sufficient to free the amine from any copper complexes for efficient extraction.

Q4: My final product is difficult to purify. What are common impurities and how can I remove them?

Common impurities include unreacted 3-nitrostyrene, the over-reduced product 3-ethylaniline, and potentially polymeric materials.

Purification strategies include:

  • Column Chromatography: This is a standard method for separating the desired product from byproducts and unreacted starting material.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.

  • Acid-Base Extraction: A careful acid-base workup can help remove non-basic impurities. The amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove impurities, and then liberated by basifying the aqueous layer followed by extraction with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalytic systems for the reduction of 3-nitrostyrene to this compound?

Several highly effective systems have been reported with excellent yields and selectivity. These include:

  • Rhodium on Iron Oxide (Rh/Fe3O4) with hydrazine hydrate as the hydrogen source, achieving >99% selectivity.[1]

  • Copper Nanoparticles on WO2.72 Nanorods (Cu/WO2.72) with ammonia borane, resulting in >99% yield at room temperature.[5][6]

  • Platinum on Iron Oxides (Pt/FeOOH, Pt/Fe3O4, Pt/α-Fe2O3) have also been investigated for this chemoselective hydrogenation.[2]

  • Palladium on Carbon (Pd/C) with hydrogen gas is a classic method, though selectivity can be a challenge.[4]

Q2: What are the key safety precautions when working with 3-nitrostyrene?

3-Nitrostyrene is an irritant. It can cause skin, eye, and respiratory irritation.[15][16][17] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[18] Avoid inhalation of dust or vapors.[16] In case of contact, wash the affected area thoroughly with soap and water.[15]

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A spot for 3-nitrostyrene (the starting material) and this compound (the product) should be run on the same plate. The disappearance of the starting material spot indicates the completion of the reaction. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative monitoring of the appearance of the product and the disappearance of the starting material.

Data Presentation

Table 1: Comparison of Selected Methods for the Reduction of 3-Nitrostyrene to this compound

Catalyst/Reducing AgentHydrogen SourceSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
Rh/Fe3O4N2H4·H2OEthanol602>99>99-[1]
Cu/WO2.72Ammonia BoraneMethanolRoom Temp1.5100>99>99[5][6]
Co-promoted Pt/CH2Ethanol30-~10092-[2]
Pd/CH2MeOH/HCl-3--67[4]
NaBH4/CuCl2-Isopropanol/H2O800.5--up to 83[11][12]
Red-Al-BenzeneReflux2-17--Good[19]

Experimental Protocols

Protocol 1: Reduction using Copper Nanoparticles and Ammonia Borane (adapted from[5][6])

  • To a solution of 3-nitrostyrene in methanol, add the Cu/WO2.72 catalyst.

  • To this suspension, add a solution of ammonia borane in methanol portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, filter the catalyst from the reaction mixture.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain this compound.

Protocol 2: Reduction using Sodium Borohydride and Copper(II) Chloride (adapted from[11][12])

  • In a round-bottom flask, suspend sodium borohydride (7.5 equivalents) in a 2:1 mixture of isopropyl alcohol and water.

  • Carefully add the 3-nitrostyrene (1 equivalent) in portions to the stirred suspension. An exothermic reaction may be observed.

  • After the addition is complete and the initial exotherm subsides, add a 2M solution of CuCl2 (0.1 equivalents) dropwise but rapidly.

  • Heat the reaction mixture to 80°C and reflux for 30 minutes. Monitor the reaction by TLC.

  • After cooling to room temperature, add a 25-35% solution of NaOH to make the mixture basic.

  • Extract the product with isopropyl alcohol or another suitable organic solvent.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 3-Nitrostyrene in Solvent B Add Catalyst/ Reducing Agent A->B C Control Temperature and Stirring B->C D Monitor Reaction (e.g., TLC, GC) C->D E Quench Reaction/ Filter Catalyst D->E F Liquid-Liquid Extraction E->F G Dry Organic Layer F->G H Solvent Removal G->H I Purification (e.g., Chromatography) H->I J J I->J Characterization (NMR, MS)

Caption: General experimental workflow for the reduction of 3-nitrostyrene.

Troubleshooting_Yield Start Low Yield of This compound Q1 Is the conversion of 3-nitrostyrene low? Start->Q1 A1_Yes Optimize Reaction Conditions: - Increase reaction time/temp - Check catalyst activity - Verify reagent purity Q1->A1_Yes Yes Q2 Is 3-ethylaniline the major byproduct? Q1->Q2 No A2_Yes Improve Chemoselectivity: - Use a more selective catalyst (e.g., Rh/Fe3O4) - Use a milder hydrogen source (e.g., N2H4·H2O) - Reduce reaction temperature Q2->A2_Yes Yes Q3 Are there significant losses during workup? Q2->Q3 No A3_Yes Refine Workup Protocol: - Ensure correct pH for extractions - Minimize transfers - Check for product volatility Q3->A3_Yes Yes A_Other Investigate other side reactions (e.g., polymerization). Consider purification method. Q3->A_Other No

Caption: Troubleshooting decision tree for low yield of this compound.

References

Technical Support Center: Polymerization of 3-Aminostyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 3-aminostyrene.

Troubleshooting Guide & FAQs

This guide addresses common issues encountered during the polymerization of 3-aminostyrene in a question-and-answer format.

Issue 1: Low or No Polymer Yield

  • Question: My polymerization of 3-aminostyrene resulted in a very low yield or no polymer at all. What are the possible causes?

  • Answer: Several factors can contribute to poor polymerization of 3-aminostyrene:

    • Inhibitor Presence: Commercial 3-aminostyrene often contains inhibitors like potassium hydroxide (KOH) to prevent spontaneous polymerization during storage.[1] Failure to remove these inhibitors will prevent the polymerization reaction from initiating.

    • Oxygen Inhibition: Free radical polymerization is sensitive to oxygen, which can scavenge radicals and terminate the polymerization process. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Impure Monomer: Impurities in the 3-aminostyrene monomer can interfere with the polymerization. It is recommended to purify the monomer, for example, by passing it through a column of basic alumina to remove inhibitors and other impurities.

    • Inactive Initiator: The free radical initiator (e.g., AIBN or BPO) may have decomposed due to improper storage. It is good practice to recrystallize the initiator before use.

    • Insufficient Temperature: The polymerization temperature may be too low for the chosen initiator to decompose efficiently and generate radicals. For example, AIBN typically requires temperatures around 60-80°C for effective initiation.

Issue 2: Polymer Discoloration (Yellowing or Browning)

  • Question: The resulting poly(3-aminostyrene) is yellow or brown, not the expected white or off-white color. Why is this happening?

  • Answer: Discoloration of poly(3-aminostyrene) is often due to oxidation of the amine functional group. The amino group in 3-aminostyrene is susceptible to oxidation, which can occur during polymerization, workup, or storage. To minimize discoloration:

    • Inert Atmosphere: Conduct the polymerization and workup under an inert atmosphere to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

    • Storage: Store the purified monomer and the final polymer under an inert atmosphere and protected from light.

Issue 3: Formation of an Insoluble Gel

  • Question: During my polymerization, the reaction mixture turned into an insoluble gel. What causes this and how can I prevent it?

  • Answer: Gel formation, or cross-linking, can be a significant issue in polymerization. Potential causes include:

    • High Monomer Concentration: Polymerizing at a very high monomer concentration can increase the likelihood of chain transfer reactions to the polymer, leading to branching and cross-linking.

    • High Temperature: Elevated temperatures can promote side reactions that lead to cross-linking.

    • Bifunctional Impurities: The presence of impurities with more than one polymerizable group (e.g., divinylbenzene) can act as cross-linking agents. Ensure high purity of the monomer.

    • Oxidative Coupling: Oxidation of the amine groups can sometimes lead to side reactions that result in cross-linking.

Issue 4: Low Molecular Weight Polymer

  • Question: The molecular weight of my poly(3-aminostyrene) is consistently lower than expected. How can I increase it?

  • Answer: Achieving high molecular weight in free radical polymerization requires careful control of several factors:

    • Initiator Concentration: A higher initiator concentration leads to a greater number of polymer chains being initiated simultaneously, resulting in lower molecular weight polymers. To increase molecular weight, decrease the initiator concentration.

    • Chain Transfer Agents: The solvent or impurities can act as chain transfer agents, terminating a growing polymer chain and initiating a new one, thus lowering the overall molecular weight. Choose a solvent with a low chain transfer constant.

    • Monomer Purity: As mentioned, impurities can terminate chains prematurely.

    • Reaction Time and Temperature: Ensure the reaction proceeds for a sufficient time to allow for high monomer conversion. The temperature should be optimized for the specific initiator being used.

Quantitative Data Summary

The following table summarizes typical experimental conditions for the free radical polymerization of aminostyrene derivatives, which can be used as a starting point for optimizing the polymerization of 3-aminostyrene.

ParameterValueReference
Monomer 4-Aminostyrene (Boc-protected)[2]
Initiator Azobisisobutyronitrile (AIBN)[2]
Solvent Toluene[2]
Temperature 65 °C[2]
Reaction Time Not Specified[2]
Yield 83% (for homopolymer)[2]
Number Average Molecular Weight (Mn) 7400 g/mol (for homopolymer)[2]

Experimental Protocols

Protocol 1: Inhibitor Removal from 3-Aminostyrene

  • Prepare a short column packed with basic alumina.

  • Add the 3-aminostyrene monomer to the top of the column.

  • Allow the monomer to pass through the alumina column under gravity.

  • Collect the purified, inhibitor-free monomer.

  • Use the purified monomer immediately for the best results.

Protocol 2: General Procedure for Free Radical Polymerization of 3-Aminostyrene

This is a general guideline and may require optimization.

  • In a Schlenk flask equipped with a magnetic stir bar, add the purified 3-aminostyrene monomer and the desired amount of a suitable solvent (e.g., toluene, dioxane).

  • Add the free radical initiator (e.g., AIBN or BPO). The initiator concentration should be optimized based on the desired molecular weight.

  • Seal the flask with a rubber septum and degas the solution by performing at least three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with an inert gas (nitrogen or argon).

  • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN).

  • Allow the polymerization to proceed for the desired amount of time (e.g., 6-24 hours).

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol or hexane) while stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

  • Dry the polymer under vacuum to a constant weight.

  • Characterize the polymer using appropriate techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR or FTIR for structural confirmation.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Polymerization Issue Encountered LowYield Low/No Polymer Yield Start->LowYield Discoloration Polymer Discoloration Start->Discoloration GelFormation Gel Formation Start->GelFormation LowMW Low Molecular Weight Start->LowMW Inhibitor Inhibitor Present? LowYield->Inhibitor Oxygen Oxygen Contamination? LowYield->Oxygen Impurity Monomer/Solvent Impurities? LowYield->Impurity Initiator Initiator Inactive? LowYield->Initiator Conditions Suboptimal Temp/Time? LowYield->Conditions Discoloration->Oxygen Oxidation Oxidation of Amine Group? Discoloration->Oxidation GelFormation->Impurity GelFormation->Conditions GelFormation->Oxidation Concentration High Monomer/Initiator Conc.? GelFormation->Concentration LowMW->Impurity LowMW->Initiator LowMW->Concentration ChainTransfer Chain Transfer? LowMW->ChainTransfer RemoveInhibitor Remove Inhibitor (Alumina Column) Inhibitor->RemoveInhibitor InertAtmosphere Use Inert Atmosphere (N2/Ar) Oxygen->InertAtmosphere Purify Purify Monomer/Recrystallize Initiator Impurity->Purify Initiator->Purify OptimizeConditions Optimize Reaction Conditions Conditions->OptimizeConditions Oxidation->InertAtmosphere Degas Degas Solvents Oxidation->Degas AdjustConc Adjust Concentrations Concentration->AdjustConc SolventChoice Choose Appropriate Solvent ChainTransfer->SolventChoice

Caption: Troubleshooting workflow for 3-aminostyrene polymerization.

Caption: Free radical polymerization of 3-aminostyrene.

References

dealing with the instability of 3-Vinylaniline during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Vinylaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability during storage?

A1: The primary cause of instability is the high reactivity of the vinyl group, which can lead to spontaneous, free-radical polymerization.[1][2] This process is often initiated or accelerated by exposure to light, heat, and oxygen. The presence of impurities can also catalyze polymerization.

Q2: What are the visible signs of this compound degradation?

A2: Degradation of this compound, primarily through polymerization, can manifest as an increase in viscosity, solidification, or the formation of a precipitate. A clear, colorless to pale yellow oil is indicative of pure monomer.[3] The appearance of cloudiness or solid particles suggests that oligomerization or polymerization has occurred.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3] It is also crucial to protect it from light.[4] Many commercial sources supply this compound with an inhibitor to prevent polymerization during transit and storage.[3]

Q4: What is the purpose of the inhibitor in this compound, and what is commonly used?

A4: An inhibitor is added to scavenge free radicals that initiate the polymerization process, thus extending the shelf-life of the monomer.[1] A common inhibitor used for this compound is potassium hydroxide (KOH).[3]

Q5: Do I need to remove the inhibitor before using this compound in my reaction?

A5: Yes, in most cases, the inhibitor should be removed before use, especially in polymerization reactions or sensitive catalytic processes where it might interfere with the reaction mechanism. For other applications, the impact of the inhibitor should be assessed on a case-by-case basis.

Troubleshooting Guide

This guide addresses common issues encountered during experiments that may be related to the instability of this compound.

Observed Problem Potential Cause Related to this compound Recommended Action
Low or no product yield Polymerization of this compound: The monomer may have polymerized in the storage bottle or during the reaction, reducing the concentration of the reactive monomer.- Check the appearance of the this compound stock for signs of polymerization (viscosity, solids).- Perform a purity check using NMR or HPLC.- If degradation is suspected, purify the monomer before use (see Experimental Protocols).
Inhibitor interference: The inhibitor (e.g., KOH) was not removed and is quenching a reagent or catalyst.- Remove the inhibitor from this compound before the reaction (see Experimental Protocols).
Formation of insoluble material in the reaction vessel In-situ polymerization: The reaction conditions (e.g., heat, initiator) are causing the this compound to polymerize alongside the desired reaction.- Lower the reaction temperature if possible.- Ensure all reagents and solvents are free of radical initiators (e.g., peroxides).- Consider adding a radical scavenger if compatible with your desired reaction.
Inconsistent or irreproducible results Variable purity of this compound: Using this compound from different batches or of varying ages can lead to different concentrations of the active monomer and oligomeric impurities.- Always check the purity of this compound before use, especially for a new bottle or after prolonged storage.- Use freshly purified this compound for sensitive reactions.
Unexpected side products Reaction with oligomers: Short-chain polymers (oligomers) of this compound may have different reactivity compared to the monomer, leading to the formation of unexpected adducts.- Analyze the starting material for the presence of oligomers using GPC or HPLC.[5][6]- Purify the this compound to remove oligomers.
Difficulty in product purification Presence of soluble oligomers/polymers: The desired product may be contaminated with soluble oligomers or polymers of this compound, which can be difficult to separate.- Modify the purification strategy. For example, precipitation of the desired product from a solvent in which the polymer is soluble might be effective.- Characterize the impurity by NMR to confirm it is poly(this compound).

Data Presentation

Table 1: Recommended Storage and Handling of this compound
Parameter Recommendation Rationale
Temperature 2-8°C[3]Slows down the rate of potential polymerization.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation and minimizes exposure to atmospheric moisture.
Light Amber vial or stored in the dark[4]Prevents light-induced polymerization.
Inhibitor Typically supplied with KOH[3]Scavenges free radicals to prevent polymerization during storage.
Handling Use clean, dry glassware. Minimize exposure to air.Prevents contamination with impurities that could initiate polymerization.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by ¹H NMR Spectroscopy

Objective: To determine the purity of this compound and detect the presence of oligomers/polymers.

Methodology:

  • Prepare a sample by dissolving a known amount of this compound in a deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹H NMR spectrum.[7]

  • Analysis:

    • Monomer: Look for the characteristic signals of the vinyl protons (typically a doublet of doublets around 6.7 ppm and two doublets between 5.2 and 5.8 ppm) and the aromatic protons.[8]

    • Polymer/Oligomer: The sharp vinyl proton signals will broaden and decrease in intensity relative to the aromatic signals as polymerization occurs. The appearance of broad signals in the aliphatic region (1-2 ppm) is also indicative of polymer formation.

    • Purity: Integration of the vinyl proton signals against the aromatic proton signals can provide a semi-quantitative measure of monomer purity.

Protocol 2: Removal of KOH Inhibitor from this compound

Objective: To remove the basic inhibitor from this compound prior to its use in a reaction.

Methodology:

  • Dissolve the this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with deionized water (2-3 times) to remove the KOH.[9]

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure.

  • Important: Use the inhibitor-free this compound immediately, as it will be highly prone to polymerization. If short-term storage is necessary, keep it at low temperature (-20°C) under an inert atmosphere.

Visualizations

Degradation Pathway of this compound Monomer This compound (Liquid) Initiation Initiation (Light, Heat, Oxygen, Impurities) Monomer->Initiation Radical Monomer Radical Initiation->Radical Propagation Propagation Radical->Propagation Oligomers Soluble Oligomers (Increased Viscosity) Propagation->Oligomers n Monomers Polymers Insoluble Polymers (Solid Precipitate) Oligomers->Polymers Further Propagation

Caption: The polymerization pathway of this compound, leading to degradation.

Troubleshooting Workflow for this compound Reactions Start Experiment Fails (e.g., low yield, impurities) CheckMonomer Inspect this compound Stock: - Visual check (viscosity, solids) - Analytical check (NMR, HPLC) Start->CheckMonomer MonomerOK Monomer Appears Pure CheckMonomer->MonomerOK No MonomerBad Degradation Suspected CheckMonomer->MonomerBad Yes CheckInhibitor Was the inhibitor removed? MonomerOK->CheckInhibitor Purify Purify this compound (e.g., column chromatography or distillation) MonomerBad->Purify ReRun Re-run Experiment with Purified/Inhibitor-Free Monomer Purify->ReRun InhibitorRemoved Yes CheckInhibitor->InhibitorRemoved Yes InhibitorNotRemoved No CheckInhibitor->InhibitorNotRemoved No InhibitorRemoved->ReRun RemoveInhibitor Remove Inhibitor (Protocol 2) InhibitorNotRemoved->RemoveInhibitor RemoveInhibitor->ReRun

Caption: A logical workflow for troubleshooting experimental issues.

Best Practices for this compound Storage Storage This compound Storage Condition1 Temperature: 2-8°C Storage->Condition1 Condition2 Atmosphere: Inert Gas Storage->Condition2 Condition3 Light: Protect from Light Storage->Condition3 Condition4 Container: Tightly Sealed Storage->Condition4 Inhibitor Inhibitor Present (e.g., KOH) Storage->Inhibitor

Caption: Key parameters for the stable storage of this compound.

References

inhibitors for preventing premature polymerization of 3-aminostyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of inhibitors to prevent the premature polymerization of 3-aminostyrene (also known as 3-vinylaniline).

Frequently Asked Questions (FAQs)

Q1: Why is my 3-aminostyrene polymerizing prematurely?

A1: 3-Aminostyrene is susceptible to premature polymerization due to its vinyl group, which can undergo free-radical polymerization. This process can be initiated by heat, light, or the presence of radical initiators such as peroxides formed from exposure to air. The amine group can also influence the monomer's reactivity.

Q2: What are the common inhibitors used for 3-aminostyrene?

A2: 3-Aminostyrene is often supplied with potassium hydroxide (KOH) as an inhibitor. Other common inhibitors for styrenic monomers that can be effective include 4-tert-butylcatechol (TBC), 4-methoxyphenol (MEHQ), and hydroquinone (HQ). These compounds act as radical scavengers, preventing the initiation of polymerization.

Q3: How do I choose the right inhibitor?

A3: The choice of inhibitor depends on the experimental conditions and the required purity of the final polymer. KOH is effective for storage. For in-process inhibition, phenolic inhibitors like TBC and MEHQ are widely used. The selection may also be guided by the ease of removal prior to the intended polymerization reaction.

Q4: Is it necessary to remove the inhibitor before polymerization?

A4: Yes, it is crucial to remove the inhibitor before initiating a controlled polymerization. Inhibitors will interfere with the polymerization kinetics, leading to incomplete reactions, low molecular weight polymers, or a complete failure of the polymerization process.

Q5: How should I store 3-aminostyrene to prevent polymerization?

A5: 3-Aminostyrene should be stored in a cool, dark place, typically at 2-8°C, to minimize thermal and light-induced polymerization.[1][2] It is also important to ensure the container is tightly sealed to prevent exposure to air, which can lead to the formation of peroxides that initiate polymerization.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Monomer appears viscous or has solidified in the container. Premature polymerization during storage.The monomer is likely unusable and should be disposed of according to safety guidelines. To prevent this, always store 3-aminostyrene with an appropriate inhibitor at the recommended temperature and away from light.
Polymerization reaction fails to initiate or proceeds very slowly. Incomplete removal of the inhibitor.Ensure the inhibitor has been completely removed using the appropriate protocol (see Experimental Protocols section). The presence of even trace amounts of inhibitor can significantly hinder the reaction.
Formation of a gel or insoluble material during the reaction. Uncontrolled polymerization is occurring alongside the desired reaction.This could be due to residual impurities or exposure to air. Ensure all solvents and reagents are purified and degassed. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
The reaction mixture turns yellow or brown. Oxidation of the amine functionality.While some color change may be expected, significant darkening can indicate degradation. Protect the reaction from light and air. Using freshly purified monomer can minimize this issue.
Inconsistent results between batches. Variable purity of the 3-aminostyrene.Always purify the monomer to remove the inhibitor and any oligomers immediately before use. The concentration of the inhibitor can vary between suppliers and batches.

Inhibitor Data Summary

While specific comparative data for 3-aminostyrene is limited in the literature, the following table provides typical concentration ranges for common inhibitors used with styrenic monomers. The optimal concentration for 3-aminostyrene may require empirical determination.

Inhibitor Typical Concentration Range (ppm) Primary Mechanism Common Removal Method
Potassium Hydroxide (KOH)Varies (as supplied)Base stabilizationAcid-base extraction, Column chromatography
4-tert-Butylcatechol (TBC)10 - 50Radical ScavengerAqueous base wash, Column chromatography
4-Methoxyphenol (MEHQ)10 - 200Radical ScavengerAqueous base wash, Column chromatography
Hydroquinone (HQ)100 - 1000Radical ScavengerAqueous base wash, Column chromatography

Experimental Protocols

Protocol 1: Removal of KOH Inhibitor by Acid-Base Extraction

Objective: To remove the basic inhibitor KOH from 3-aminostyrene.

Materials:

  • 3-aminostyrene containing KOH inhibitor

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the 3-aminostyrene in diethyl ether (approximately 10 volumes).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1 M HCl. The amine will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer. Discard the organic layer.

  • To the aqueous layer, add a fresh portion of diethyl ether.

  • Slowly add saturated NaHCO₃ solution to the separatory funnel until the aqueous layer is basic (check with pH paper). This will deprotonate the aminostyrene, causing it to move back into the organic layer.

  • Separate the organic layer.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting purified 3-aminostyrene should be used immediately or stored under an inert atmosphere at low temperature.

Protocol 2: Removal of Phenolic Inhibitors (TBC, MEHQ, HQ) by Column Chromatography

Objective: To remove phenolic inhibitors by passing the monomer through a column of basic alumina.

Materials:

  • 3-aminostyrene containing a phenolic inhibitor

  • Basic alumina

  • Chromatography column

  • Hexane or a mixture of hexane and a more polar solvent (e.g., dichloromethane)

  • Collection flasks

Procedure:

  • Prepare a chromatography column with a slurry of basic alumina in hexane.

  • Allow the alumina to settle, ensuring a flat top surface.

  • Dissolve the 3-aminostyrene in a minimal amount of the eluent.

  • Carefully load the solution onto the top of the alumina column.

  • Elute the 3-aminostyrene from the column with the chosen solvent system. The polar phenolic inhibitor will be adsorbed onto the basic alumina.

  • Collect the fractions containing the purified 3-aminostyrene.

  • Confirm the purity of the fractions using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Combine the pure fractions and remove the solvent under reduced pressure. Use the purified monomer immediately.

Visualizations

InhibitionMechanism cluster_initiation Polymerization Initiation cluster_inhibition Inhibition Initiator Initiator Radical Radical Initiator->Radical Decomposition Growing_Polymer_Chain Growing_Polymer_Chain Radical->Growing_Polymer_Chain Reacts with Inhibitor Inhibitor Radical->Inhibitor Trapped by Monomer Monomer Monomer->Growing_Polymer_Chain Adds to Stable_Molecule Stable_Molecule Inhibitor->Stable_Molecule Forms

Caption: Mechanism of radical polymerization inhibition.

ExperimentalWorkflow Start Start Inhibited_Monomer 3-Aminostyrene (with inhibitor) Start->Inhibited_Monomer Removal_Step Inhibitor Removal (Extraction or Chromatography) Inhibited_Monomer->Removal_Step Purity_Check Check Purity (TLC, GC-MS) Removal_Step->Purity_Check Purified_Monomer Pure 3-Aminostyrene Purity_Check->Purified_Monomer Pure Repurify Repurify Monomer Purity_Check->Repurify Not Pure Polymerization Polymerization Reaction (under inert atmosphere) Purified_Monomer->Polymerization End_Product Poly(3-aminostyrene) Polymerization->End_Product Repurify->Removal_Step

Caption: Experimental workflow for using 3-aminostyrene.

TroubleshootingTree Problem Polymerization Issue No_Reaction No reaction or very slow reaction? Problem->No_Reaction Gel_Formation Gel formation or uncontrolled polymerization? Problem->Gel_Formation Check_Inhibitor Was inhibitor completely removed? No_Reaction->Check_Inhibitor Check_Purity Are reagents and solvents pure and degassed? Gel_Formation->Check_Purity Solution_Remove_Inhibitor Solution: Re-purify the monomer. Check_Inhibitor->Solution_Remove_Inhibitor No Check_Initiator Is the initiator active and at the correct concentration? Check_Inhibitor->Check_Initiator Yes Check_Purity->Problem Yes (Re-evaluate reaction conditions) Solution_Purify_Reagents Solution: Purify/degas all components and use inert atmosphere. Check_Purity->Solution_Purify_Reagents No

Caption: Troubleshooting decision tree for 3-aminostyrene polymerization.

References

purification of 3-Vinylaniline from 3-ethylaniline byproduct

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-vinylaniline from the common byproduct, 3-ethylaniline. This resource is intended for researchers, scientists, and professionals in drug development.

Physical Properties and Data

A summary of the key physical properties of this compound and 3-ethylaniline is provided below to aid in the selection and design of purification methods.

PropertyThis compound3-Ethylaniline
Molecular Formula C₈H₉NC₈H₁₁N
Molecular Weight 119.16 g/mol 121.18 g/mol [1]
Boiling Point ~212 °C (estimated)[2]212 °C[3]
Density 1.051 g/mL at 25 °C0.975 g/mL at 25 °C[3]
Refractive Index n20/D 1.611n20/D 1.555[3]
Solubility Slightly soluble in chloroform and methanol[2]-

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound from 3-ethylaniline?

A1: The primary methods for separating this compound from its saturated analog, 3-ethylaniline, are fractional distillation under reduced pressure and column chromatography.[4] Acid-base extraction can also be employed as a preliminary purification step. The choice of method depends on the scale of the purification, the required purity, and the available equipment.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the separation of this compound and 3-ethylaniline. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, should be used to achieve good separation of the two spots on a silica gel plate. High-Performance Liquid Chromatography (HPLC) can also be used for more precise monitoring and quantification.[5]

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of this compound and 3-ethylaniline during distillation.

  • Possible Cause: The boiling points of the two compounds are very close.

  • Solution:

    • Use a fractionating column: A column with a high number of theoretical plates (e.g., a Vigreux or packed column) is essential for separating compounds with close boiling points.

    • Apply vacuum: Performing the distillation under reduced pressure will lower the boiling points and can enhance the boiling point difference, facilitating better separation.

    • Control the reflux ratio: A high reflux ratio (the ratio of condensate returned to the column to that taken off as distillate) can improve separation but will increase the distillation time.

Column Chromatography

Issue: this compound and 3-ethylaniline are co-eluting during column chromatography.

  • Possible Cause: The polarity of the mobile phase is not optimized.

  • Solution:

    • Optimize the eluent system: Use TLC to screen for the optimal solvent system.[6] A good starting point for aromatic amines is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[4]

    • Gradient elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help to resolve compounds with similar retention factors.

Issue: Tailing of the aniline spots on the TLC plate and during column chromatography.

  • Possible Cause: The basic amine groups are interacting with the acidic silanol groups on the silica gel.[4]

  • Solution:

    • Add a basic modifier: Add a small amount (0.1-1%) of a volatile base, such as triethylamine (TEA) or pyridine, to the mobile phase.[4] This will neutralize the acidic sites on the silica gel and reduce tailing.

    • Use an alternative stationary phase: Alumina is less acidic than silica and can be a better choice for the purification of basic compounds like anilines.[4]

Acid-Base Extraction

Issue: Incomplete separation after acid-base extraction.

  • Possible Cause: The basicities of this compound and 3-ethylaniline are very similar, making selective protonation difficult.

  • Solution:

    • Use as a preliminary cleanup: Acid-base extraction is more effective for separating amines from neutral or acidic impurities.[7] While it may not provide complete separation of the two anilines, it can be used to remove other types of byproducts.

    • Careful pH control: Precise control of the aqueous solution's pH might allow for some degree of selective extraction, though this can be challenging.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound from 3-ethylaniline using column chromatography.

  • TLC Analysis:

    • Dissolve a small sample of the crude mixture in dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a solvent system of hexane and ethyl acetate (e.g., starting with a 9:1 ratio).

    • Visualize the spots under UV light. The optimal solvent system should give a good separation between the two spots, with the lower polarity compound (3-ethylaniline) having a higher Rf value than the slightly more polar this compound.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Pack the column with silica gel using the chosen eluent system. Ensure the packing is uniform to avoid channeling.

  • Loading and Elution:

    • Dissolve the crude mixture in a minimal amount of the eluent or a low-polarity solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Acid-Base Extraction for Amine Purification

This protocol is for the removal of neutral or acidic impurities from the aniline mixture.

  • Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water, such as diethyl ether or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl).[8] The anilines will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated anilines.

  • Basification: Make the aqueous layer basic by adding a concentrated base solution (e.g., 6 M NaOH) until the pH is above 10.[9] This will deprotonate the anilines, causing them to precipitate or form an oily layer.

  • Back-Extraction: Extract the basified aqueous solution with fresh organic solvent to recover the purified anilines.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_methods Purification Methods cluster_analysis In-Process Analysis cluster_end Final Product crude Crude Mixture (this compound & 3-Ethylaniline) distillation Fractional Distillation (under vacuum) crude->distillation chromatography Column Chromatography (Silica or Alumina) crude->chromatography extraction Acid-Base Extraction (Preliminary Cleanup) crude->extraction tlc TLC/HPLC distillation->tlc Monitor Fractions chromatography->tlc Monitor Fractions extraction->crude Further Purification Needed pure Pure this compound tlc->pure Combine Pure Fractions

Caption: General workflow for the purification of this compound.

ChromatographyTroubleshooting cluster_problem Problem cluster_cause Potential Cause cluster_solution Solutions tailing Peak Tailing interaction Amine interaction with acidic silica gel tailing->interaction add_base Add Triethylamine (TEA) to mobile phase interaction->add_base change_sp Use Alumina as stationary phase interaction->change_sp deactivated_silica Use end-capped silica gel interaction->deactivated_silica

Caption: Troubleshooting peak tailing in column chromatography of anilines.

References

Technical Support Center: Chemoselective Reduction of 3-Nitrostyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemoselective reduction of 3-nitrostyrene to 3-vinylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the hydrogenation of 3-nitrostyrene?

A1: The main challenge is to selectively reduce the nitro group (-NO₂) to an amino group (-NH₂) while preserving the vinyl group (-CH=CH₂). Many catalysts tend to also hydrogenate the vinyl group, leading to the formation of 3-ethylaniline as an undesired byproduct.

Q2: Which catalyst systems have shown high selectivity for the formation of this compound?

A2: Several catalyst systems have demonstrated high selectivity. Bimetallic catalysts, such as Pt-Bi/TiO₂, have achieved excellent selectivity (96%) towards this compound at complete conversion.[1] Similarly, iron oxide-supported platinum single-atom catalysts have been reported to yield a selectivity of close to 99%.[1] The IrMo/TiO₂ catalyst has also shown exceptional selectivity of 99.8% for this compound at 100% conversion.[1]

Q3: How does the choice of support material influence the reaction?

A3: The support material can significantly impact catalyst activity and selectivity through metal-support interactions.[2] For instance, reducible supports like FeOₓ and TiO₂ can enhance the dispersion of the metal and facilitate the preferential adsorption of the nitro group, thereby improving chemoselectivity.[3] In contrast, catalysts on supports like Al₂O₃ or carbon may exhibit higher activity but lower selectivity towards the desired this compound.[4]

Q4: Are there effective non-precious metal catalysts for this reaction?

A4: Yes, research has explored non-noble metal catalysts. For example, a single-atom Mn-C₂N catalyst has been theoretically screened and shown to have excellent potential for reaction selectivity.[5] Additionally, Ni₃Sn₂ alloy catalysts supported on TiO₂ have demonstrated high catalytic activity and chemoselectivity for the hydrogenation of nitrostyrenes.[6]

Q5: What is the role of the hydrogen source in this reaction?

A5: While molecular hydrogen (H₂) is commonly used, other hydrogen sources can influence selectivity. Hydrazine hydrate (N₂H₄·H₂O) is noted for its natural selectivity for reducing nitro groups and can lead to high conversion and selectivity to this compound with catalysts like Rh/Fe₃O₄.[7] The choice of hydrogen source can be a critical parameter in optimizing the reaction.[6]

Q6: How do reaction conditions (e.g., pH, solvent) affect the selectivity?

A6: Reaction conditions play a crucial role. For platinum nanoparticles supported on an ionic liquid, acidic conditions favor the hydrogenation of the C=C bond, yielding 3-ethylnitrobenzene, while basic conditions preferentially reduce the nitro group, leading to 3-aminostyrene.[8][9] The choice of solvent can also be critical, with ethanol being identified as a suitable solvent for Pt/ZnO catalyzed reactions.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low conversion of 3-nitrostyrene - Inactive catalyst- Insufficient hydrogen pressure or temperature- Catalyst poisoning- Ensure proper catalyst activation.- Increase hydrogen pressure and/or reaction temperature.- Purify reagents and solvent to remove potential poisons.
Low selectivity to this compound (high formation of 3-ethylaniline) - Over-hydrogenation due to a highly active catalyst- Non-optimal support material- Inappropriate reaction conditions (e.g., pH)- Use a catalyst with a promoter (e.g., Bi with Pt) to temper activity.[1]- Switch to a more selective support like TiO₂ or FeOₓ.[1][3]- Adjust the pH of the reaction medium; basic conditions can favor nitro group reduction.[8][9]
Formation of intermediates (e.g., hydroxylamines) - Incomplete reduction- Low reaction temperature or time- Increase reaction time or temperature.- Ensure sufficient hydrogen availability.
Catalyst deactivation during reuse - Metal leaching- Sintering of metal nanoparticles- Fouling of the catalyst surface- Choose a robust support material.- Consider catalyst regeneration procedures if applicable.- Ensure thorough washing of the catalyst between cycles.[8]

Catalyst Performance Data

CatalystSupportHydrogen SourceTemperature (°C)PressureConversion (%)Selectivity to this compound (%)TOF (h⁻¹)
Pt-BiTiO₂H₂Not specifiedNot specified10096Not specified
Pt (single-atom)FeOₓH₂Not specifiedNot specifiedNot specified~99~1500
1Ir9MoTiO₂H₂Not specifiedNot specified10099.8Not specified
PtZnOH₂7510 bar~100HighNot specified
Rhα-FeOOHN₂H₄·H₂ONot specifiedNot specified100>99Not specified
Ni₃Sn₂TiO₂H₂1503.0 MPa10079Not specified

Experimental Protocols

Disclaimer: These are generalized protocols and may require optimization for specific laboratory conditions and equipment.

Synthesis of a Supported Bimetallic Catalyst (e.g., Pt-Bi/TiO₂)

This protocol is based on a general impregnation method.

  • Support Pre-treatment: Dry the TiO₂ support material in an oven at 120°C for 4 hours to remove adsorbed water.

  • Precursor Solution Preparation: Prepare an aqueous solution containing the required amounts of a platinum precursor (e.g., H₂PtCl₆) and a bismuth precursor (e.g., Bi(NO₃)₃·5H₂O).

  • Impregnation: Add the pre-treated TiO₂ support to the precursor solution with constant stirring. Continue stirring for 12 hours at room temperature to ensure uniform impregnation.

  • Drying: Remove the solvent using a rotary evaporator at 60°C. Further dry the resulting solid in an oven at 110°C for 12 hours.

  • Calcination: Calcine the dried powder in air at a specified temperature (e.g., 400°C) for 4 hours to decompose the metal precursors.

  • Reduction: Reduce the calcined catalyst in a tube furnace under a flow of H₂/Ar (e.g., 10% H₂) at a high temperature (e.g., 500°C) for 3 hours to form the metallic nanoparticles.

  • Passivation and Recovery: Cool the catalyst to room temperature under an inert atmosphere before carefully exposing it to air for recovery.

General Protocol for Chemoselective Reduction of 3-Nitrostyrene
  • Reaction Setup: Charge a high-pressure autoclave or a flask with the 3-nitrostyrene substrate, the prepared catalyst (typically 1-5 mol% of the metal relative to the substrate), and the chosen solvent (e.g., ethanol).

  • Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar) and heat the mixture to the reaction temperature (e.g., 75°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them using techniques like TLC, GC, or HPLC.

  • Work-up: After the reaction is complete (as determined by the complete consumption of the starting material), cool the reactor to room temperature and carefully vent the hydrogen.

  • Product Isolation: Filter the reaction mixture to remove the catalyst. The catalyst can be washed with a solvent and dried for reuse experiments.[8] The filtrate containing the product can then be concentrated under reduced pressure, and the crude product can be purified by column chromatography or other suitable methods.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis prep_support Support Pre-treatment impregnation Impregnation with Metal Precursors prep_support->impregnation drying Drying impregnation->drying calcination Calcination drying->calcination reduction Reduction calcination->reduction setup Reactor Setup (Substrate, Catalyst, Solvent) reduction->setup reaction_run Reaction under H₂ (Temp, Pressure) setup->reaction_run monitoring Reaction Monitoring (TLC, GC) reaction_run->monitoring workup Work-up (Filtration, Purification) monitoring->workup product_analysis Product Analysis (Conversion, Selectivity) workup->product_analysis

Caption: General experimental workflow for catalyst synthesis and evaluation.

catalyst_selection start Define Goal q1 High Selectivity (>95%)? start->q1 c1 Pt-Bi/TiO₂ Pt/FeOx (single-atom) IrMo/TiO₂ q1->c1 Yes c3 Standard Pt/C Pt/Al₂O₃ q1->c3 No (High Activity) q2 Cost-Effective? q2->c1 No (Precious Metal) c2 Ni₃Sn₂/TiO₂ Mn-C₂N q2->c2 Yes c1->q2

Caption: Logic diagram for catalyst selection based on primary goals.

reaction_pathway start 3-Nitrostyrene intermediate Intermediate (e.g., Hydroxylamine) start->intermediate +H₂ -H₂O product_desired This compound (Desired Product) product_side 3-Ethylaniline (Side Product) product_desired->product_side +H₂ (Over-reduction) intermediate->product_desired +H₂ -H₂O

Caption: Simplified reaction pathway for the reduction of 3-nitrostyrene.

References

common impurities in commercial 3-aminostyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of commercial 3-aminostyrene in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in commercial 3-aminostyrene?

A1: Commercial 3-aminostyrene can contain several types of impurities originating from its synthesis, degradation, or the addition of stabilizers. These can be broadly categorized as:

  • Synthesis-Related Impurities: These are substances that are carried over from the manufacturing process. A primary synthetic route to 3-aminostyrene is the reduction of 3-nitrostyrene. Incomplete reactions or side reactions can lead to the presence of:

    • Unreacted 3-nitrostyrene: The starting material for the synthesis.

    • 3-Ethylaniline: Formed if the vinyl group of 3-aminostyrene is also reduced during the hydrogenation of the nitro group.

    • Hydroxylamine derivatives: These can be formed as intermediates or by-products during the reduction of the nitro group.

  • Degradation Products: 3-Aminostyrene is susceptible to degradation upon exposure to air, light, and heat. This can lead to the formation of various impurities, including:

    • Oxidation Products: The aromatic amine group is prone to oxidation, which can lead to the formation of colored impurities and oligomeric species. The oxidation of aromatic amines can proceed via radical cation intermediates, leading to dimerization and the formation of complex colored compounds.[1]

    • Polymers/Oligomers: Spontaneous polymerization of the styrene monomer can occur, especially if the product is stored improperly (e.g., at elevated temperatures or without an inhibitor).

  • Additives: To enhance shelf-life and prevent premature polymerization during storage and transport, inhibitors are often added to commercial 3-aminostyrene.

    • Potassium Hydroxide (KOH): This is a commonly used inhibitor. While beneficial for storage, it needs to be removed before use in most applications, especially in polymerization reactions.

Q2: How can I assess the purity of my 3-aminostyrene sample?

A2: Several analytical techniques can be employed to determine the purity of 3-aminostyrene and identify impurities. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying components of a mixture. A reversed-phase HPLC method with UV detection is suitable for analyzing aromatic amines like 3-aminostyrene.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for identifying and quantifying volatile impurities. 3-aminostyrene and many of its potential impurities are amenable to GC analysis. The mass spectrometer allows for the identification of unknown peaks based on their mass spectra.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can be used for quantitative analysis to determine the purity of the sample by comparing the integrals of the analyte signals to those of a known internal standard.

A summary of these analytical methods is provided in the table below.

Analytical TechniquePrincipleInformation Provided
HPLC Separation based on differential partitioning between a mobile and a stationary phase.Purity assessment, quantification of non-volatile impurities.
GC-MS Separation of volatile components in the gas phase followed by mass-based detection.Identification and quantification of volatile impurities.
NMR Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Structural elucidation of the main component and impurities, and quantitative analysis.

Q3: Why is my 3-aminostyrene colored (e.g., yellow or brown)?

A3: Pure 3-aminostyrene is a colorless to pale yellow liquid. A darker color, such as yellow or brown, is typically an indication of the presence of impurities arising from oxidation or polymerization. Aromatic amines are known to be susceptible to air oxidation, which often leads to the formation of highly colored conjugated compounds.[1] Improper storage, such as exposure to air and light, can accelerate this process.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with 3-aminostyrene.

Issue 1: Poor or Inconsistent Results in Polymerization Reactions
  • Symptom: Low polymer yield, inconsistent reaction times, or polymers with undesirable properties (e.g., low molecular weight, discoloration).

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Presence of Inhibitor (e.g., KOH) The inhibitor present in commercial 3-aminostyrene will prevent or retard polymerization. It is crucial to remove the inhibitor before use. This can be achieved by passing the monomer through a column of activated basic alumina or by a simple aqueous wash.
Synthesis-Related Impurities 3-Ethylaniline: This impurity lacks the polymerizable vinyl group and can act as a chain-transfer agent, leading to lower molecular weight polymers. If high molecular weight is critical, consider purifying the monomer by vacuum distillation. Hydroxylamine derivatives: These can act as radical scavengers and inhibit or retard free-radical polymerization. Purification by column chromatography or vacuum distillation may be necessary.
Degradation Products Oxidation products: These can introduce chromophores into the polymer backbone, leading to discoloration. They may also interfere with the polymerization kinetics. To minimize degradation, use freshly purified monomer and carry out reactions under an inert atmosphere (e.g., nitrogen or argon). Oligomers/Polymers: Pre-existing polymer in the monomer can lead to a broader molecular weight distribution and affect the final polymer properties. Purify the monomer by vacuum distillation before use.

Logical Workflow for Troubleshooting Polymerization Issues

G start Polymerization of 3-Aminostyrene Fails or Gives Poor Results check_inhibitor Did you remove the inhibitor? start->check_inhibitor remove_inhibitor Remove inhibitor (e.g., pass through alumina column) check_inhibitor->remove_inhibitor No check_purity Analyze monomer purity (HPLC, GC-MS) check_inhibitor->check_purity Yes remove_inhibitor->check_purity success Successful Polymerization remove_inhibitor->success impurities_present Are impurities present? check_purity->impurities_present purify_monomer Purify monomer (vacuum distillation) impurities_present->purify_monomer Yes check_reaction_conditions Review reaction conditions (atmosphere, temperature) impurities_present->check_reaction_conditions No purify_monomer->check_reaction_conditions purify_monomer->success optimize_conditions Optimize conditions (e.g., use inert atmosphere, control temperature) check_reaction_conditions->optimize_conditions optimize_conditions->success failure Problem Persists: Contact Technical Support optimize_conditions->failure

Caption: A logical workflow for troubleshooting common issues in 3-aminostyrene polymerization.

Experimental Protocols

Protocol 1: Removal of Inhibitor (KOH) from 3-Aminostyrene

This protocol describes a simple method for removing the potassium hydroxide (KOH) inhibitor from commercial 3-aminostyrene using an alumina column.

Materials:

  • Commercial 3-aminostyrene

  • Basic alumina (activated, Brockmann I, standard grade, ~150 mesh, 58 Å)

  • Glass column (e.g., a chromatography column or a Pasteur pipette plugged with glass wool)

  • Collection flask

  • Inert atmosphere (optional, but recommended)

Procedure:

  • Prepare the Alumina Column:

    • Securely clamp the glass column in a vertical position.

    • If using a chromatography column with a stopcock, ensure it is closed. If using a Pasteur pipette, plug the tip with a small amount of glass wool.

    • Fill the column with basic alumina to about two-thirds of its volume. The amount of alumina will depend on the amount of monomer to be purified (a rule of thumb is to use about 10-20 g of alumina per 100 mL of monomer).

    • Gently tap the column to pack the alumina.

  • Purify the Monomer:

    • Carefully add the commercial 3-aminostyrene to the top of the alumina column.

    • Allow the monomer to percolate through the alumina under gravity.

    • Collect the purified, inhibitor-free monomer in a clean, dry collection flask.

    • For best results, especially if the monomer is to be stored for a short period before use, perform this procedure under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen).

  • Storage of Purified Monomer:

    • The inhibitor-free 3-aminostyrene is prone to polymerization and should be used immediately.

    • If immediate use is not possible, store the purified monomer at low temperature (e.g., in a refrigerator or freezer) under an inert atmosphere for a very short period.

Protocol 2: Purity Analysis of 3-Aminostyrene by HPLC

This protocol provides a general method for the analysis of 3-aminostyrene purity by High-Performance Liquid Chromatography. Method optimization may be required depending on the specific instrument and impurities of interest.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or another suitable modifier).

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient: A typical gradient could be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of 3-aminostyrene in the mobile phase (e.g., 1 mg/mL in a 50:50 mixture of Solvent A and B).

    • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 100, 50, 25, 10, 5 µg/mL).

  • Sample Preparation:

    • Accurately weigh a small amount of the 3-aminostyrene sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis:

    • Inject the standards and the sample onto the HPLC system.

    • Record the chromatograms.

  • Data Analysis:

    • Identify the peak corresponding to 3-aminostyrene based on its retention time from the standard injections.

    • Identify any impurity peaks.

    • Calculate the purity of the sample using the area percent method, or by using the calibration curve for a more accurate quantification if impurity standards are available.

Signaling Pathways and Logical Relationships

Potential Degradation Pathway of 3-Aminostyrene

The following diagram illustrates a plausible oxidative degradation pathway for 3-aminostyrene, based on the general oxidation mechanisms of aromatic amines.[1]

G aminostyrene 3-Aminostyrene radical_cation Radical Cation aminostyrene->radical_cation Oxidation (O2, light) polymerization Polymerization aminostyrene->polymerization Heat, light, initiators dimerization Dimerization radical_cation->dimerization dimer Dimerized Intermediates dimerization->dimer colored_products Colored Byproducts dimer->colored_products Further Oxidation oligomers Oligomers/Polymers polymerization->oligomers

Caption: Plausible oxidative degradation and polymerization pathways of 3-aminostyrene.

References

avoiding oxidation of the amine group in 3-Vinylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for handling 3-vinylaniline, with a focus on preventing the oxidation of its amine group during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the amine group of this compound?

A1: The amine group of this compound is susceptible to oxidation, which can lead to the formation of undesired byproducts and decomposition of the starting material. Protection of the amine group is crucial to prevent these unwanted reactions, especially when performing reactions that are sensitive to the presence of a free amine or when the reaction conditions are oxidizing. Additionally, the vinyl group can be prone to polymerization, and protecting the amine can sometimes mitigate this side reaction.

Q2: What are the most common protecting groups for this compound?

A2: The most common protecting groups for anilines, including this compound, are the tert-butyloxycarbonyl (Boc) group and the acetyl (Ac) group. The choice between these depends on the specific reaction conditions and the desired stability of the protected compound.

Q3: How do I choose between Boc and acetyl protection for this compound?

A3: The selection of a protecting group depends on the downstream reaction conditions.

  • Boc Group: Offers good stability under basic and neutral conditions but is easily removed with acid. This makes it ideal for reactions that will be carried out in the absence of acid.

  • Acetyl Group: Provides robust protection and is stable to a wider range of conditions, including some acidic conditions. However, its removal typically requires harsher conditions, such as strong acid or base, which might not be suitable for sensitive substrates.

Q4: Can the vinyl group of this compound cause side reactions during protection?

A4: Yes, the vinyl group is susceptible to polymerization, especially in the presence of radical initiators, heat, or certain metal catalysts. It is important to use appropriate inhibitors and control reaction conditions to minimize polymerization. Commercial this compound is often supplied with an inhibitor like potassium hydroxide (KOH) for this reason.[1]

Troubleshooting Guide: Protecting the Amine Group of this compound

This guide addresses common issues encountered during the protection of the amine group of this compound.

Issue 1: Low Yield of Protected Product
Possible Cause Troubleshooting Step
Incomplete Reaction - Ensure stoichiometric amounts of the protecting group reagent (e.g., Boc-anhydride, acetic anhydride) are used. An excess (1.1-1.5 equivalents) is often recommended. - Monitor the reaction progress using thin-layer chromatography (TLC) to ensure complete consumption of the starting material. - For Boc protection, ensure the base (e.g., triethylamine, sodium bicarbonate) is present in sufficient quantity to neutralize the acid byproduct.
Decomposition of Starting Material or Product - Perform the reaction at a lower temperature to minimize side reactions. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Loss during Workup - Ensure the pH is appropriately adjusted during the aqueous workup to prevent the protected aniline from partitioning into the aqueous layer. - Use an appropriate extraction solvent and perform multiple extractions to ensure complete recovery of the product.
Issue 2: Formation of Impurities or Side Products
Possible Cause Troubleshooting Step
Oxidation of the Amine - Degas solvents before use to remove dissolved oxygen. - Conduct the reaction under an inert atmosphere (nitrogen or argon). - Avoid exposure to strong oxidizing agents.
Polymerization of the Vinyl Group - If not already present, add a polymerization inhibitor (e.g., a small amount of hydroquinone or butylated hydroxytoluene (BHT)) to the reaction mixture. - Keep the reaction temperature as low as feasible. - Avoid prolonged reaction times.
Di-protection (for Boc group) - Use a stoichiometric amount of the protecting reagent. Overuse can sometimes lead to the formation of a di-protected product, although this is less common for anilines.

Data Presentation: Comparison of Protecting Groups

Protecting Group Reagents Typical Reaction Conditions Typical Yield Deprotection Conditions Typical Deprotection Yield Advantages Disadvantages
Boc Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., NEt₃, NaHCO₃)Room temperature in a solvent like THF, Dioxane, or Acetonitrile.>95% for anilinesAcidic conditions (e.g., TFA in DCM, HCl in dioxane)>90% for N-Boc anilines[2][3]Mild protection and deprotection conditions.Acid labile, may not be suitable for reactions requiring strong acid.
Acetyl Acetic anhydride or Acetyl chloride, Base (e.g., Pyridine, NEt₃)Room temperature to gentle heating in a solvent like DCM or neat.High, often >90% for anilinesStrong acid (e.g., refluxing HCl) or base (e.g., refluxing NaOH).Variable, can be lower due to harsh conditions.Very stable protecting group.Harsh deprotection conditions can be incompatible with sensitive functional groups.

Experimental Protocols

Protocol 1: Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (NEt₃)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous THF.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure N-Boc-3-vinylaniline.

Expected ¹H NMR Data (CDCl₃, 400 MHz):

  • δ ~7.3-7.1 (m, 4H, Ar-H)

  • δ ~6.7 (dd, 1H, J = 17.6, 10.8 Hz, -CH=CH₂)

  • δ ~6.5 (s, 1H, NH)

  • δ ~5.7 (d, 1H, J = 17.6 Hz, -CH=CH H)

  • δ ~5.2 (d, 1H, J = 10.8 Hz, -CH=CHH )

  • δ 1.5 (s, 9H, C(CH₃)₃)

Protocol 2: Acetyl Protection of this compound

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-acetyl-3-vinylaniline.

Expected ¹H NMR Data (CDCl₃, 400 MHz):

  • δ ~7.6 (s, 1H, NH)

  • δ ~7.4-7.2 (m, 4H, Ar-H)

  • δ ~6.7 (dd, 1H, J = 17.6, 10.8 Hz, -CH=CH₂)

  • δ ~5.7 (d, 1H, J = 17.6 Hz, -CH=CH H)

  • δ ~5.3 (d, 1H, J = 10.8 Hz, -CH=CHH )

  • δ 2.2 (s, 3H, COCH₃)

Visualizations

Oxidation_Pathway This compound This compound Oxidation_Products Oxidation_Products This compound->Oxidation_Products Unwanted Oxidation Protected_Amine Protected_Amine This compound->Protected_Amine Protection Desired_Reaction Desired_Reaction Protected_Amine->Desired_Reaction Reaction Final_Product Final_Product Desired_Reaction->Final_Product Deprotection

Caption: Workflow for avoiding amine oxidation.

Troubleshooting_Workflow start Low Yield or Impurities Observed check_oxidation Check for Oxidation? (Color change, complex mixture) start->check_oxidation check_polymerization Check for Polymerization? (Viscous, insoluble material) check_oxidation->check_polymerization No solution_oxidation Use Inert Atmosphere Degas Solvents check_oxidation->solution_oxidation Yes check_incomplete_rxn Incomplete Reaction? (TLC shows starting material) check_polymerization->check_incomplete_rxn No solution_polymerization Add Inhibitor Lower Temperature check_polymerization->solution_polymerization Yes solution_incomplete_rxn Increase Reaction Time Check Reagent Stoichiometry check_incomplete_rxn->solution_incomplete_rxn Yes end Improved Results check_incomplete_rxn->end No solution_oxidation->end solution_polymerization->end

References

Technical Support Center: Isolation of Pure 3-Vinylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully isolating pure 3-vinylaniline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workups.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark oil. What causes this discoloration and how can I remove it?

A1: The dark color, typically ranging from yellow to brown or even black, is most often due to the oxidation of the aniline functional group. Anilines are susceptible to air oxidation, which forms highly colored polymeric impurities. To decolorize your sample, you can employ several methods:

  • Activated Charcoal Treatment: Dissolve the crude this compound in a suitable organic solvent and add a small amount of activated charcoal. Stir the mixture for a short period, then filter to remove the charcoal, which will have adsorbed the colored impurities.

  • Column Chromatography: Passing the crude product through a silica gel column is an effective method for separating the colored, often more polar, impurities.

  • Vacuum Distillation: Distillation under reduced pressure is a highly effective method for separating the desired liquid this compound from non-volatile polymeric impurities.

Q2: I'm observing streaking or tailing of my product on the silica gel column during chromatography. What is the cause and how can I fix it?

A2: Streaking is a common issue when purifying basic compounds like anilines on standard silica gel. The acidic nature of silica gel can lead to strong interactions with the basic aniline, causing poor separation. To mitigate this, you can:

  • Add a Competing Base: Incorporate a small amount (0.1-1%) of a competing base, such as triethylamine (TEA) or pyridine, into your mobile phase. This will neutralize the acidic sites on the silica gel.

  • Use an Alternative Stationary Phase: Alumina is a good alternative to silica gel for the purification of basic compounds.

  • Employ Deactivated Silica Gel: Use a commercially available deactivated or end-capped silica gel column where the acidic silanol groups are masked.

Q3: What are the most common impurities I should expect in my crude this compound, and how do I remove them?

A3: The impurities will largely depend on the synthetic route used. Here are some common possibilities:

  • From Reduction of 3-Nitrostyrene:

    • 3-Ethylaniline: Over-reduction of the vinyl group. This can be difficult to separate due to similar polarities. Careful column chromatography or fractional distillation may be effective.

    • Unreacted 3-Nitrostyrene: Incomplete reaction. This is typically more polar and can be separated by column chromatography.

  • From a Heck Reaction (e.g., 3-bromoaniline + ethylene):

    • Unreacted 3-Bromoaniline: Can be removed by column chromatography.

    • Palladium Catalyst Residues: These can often be removed by filtering the reaction mixture through a plug of celite before workup.

  • From a Wittig Reaction (e.g., 3-aminobenzaldehyde + methyltriphenylphosphonium bromide):

    • Triphenylphosphine oxide: A common byproduct of the Wittig reaction. It can often be precipitated out from a non-polar solvent mixture (e.g., diethyl ether in hexanes) or removed by column chromatography.

    • Unreacted 3-Aminobenzaldehyde: This is more polar and can be separated by column chromatography.

Q4: What is the best purification method for obtaining high-purity this compound?

A4: A combination of techniques is often the most effective approach. A typical purification strategy would involve:

  • Aqueous Workup: To remove water-soluble impurities and reagents.

  • Column Chromatography: To separate the product from starting materials, byproducts, and colored impurities.

  • Vacuum Distillation: As a final step to obtain highly pure, colorless this compound, especially for removing any remaining non-volatile impurities.

Troubleshooting Guides

Column Chromatography Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Product is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). For example, slowly increase the percentage of ethyl acetate in a hexane/ethyl acetate system.
Poor separation of product and impurities The mobile phase is either too polar or not polar enough. The column was not packed properly.Optimize the mobile phase using Thin Layer Chromatography (TLC) to achieve an Rf value of ~0.2-0.4 for this compound. Ensure the column is packed uniformly without any air bubbles or cracks.
Irregular band shape (channeling) The column was not packed uniformly.Repack the column carefully, ensuring a level and compact stationary phase bed.
Vacuum Distillation Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Product does not distill The vacuum is not low enough. The temperature is too low. The thermometer is placed incorrectly.Check all connections for leaks to ensure a good vacuum seal. Gradually and carefully increase the heating mantle temperature. Ensure the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser.
Distillate is discolored The distillation temperature is too high, causing decomposition. Some colored impurities are co-distilling.Reduce the heating mantle temperature. If discoloration persists, consider a pre-purification step like charcoal treatment or column chromatography.
Bumping of the liquid Uneven boiling.Ensure smooth and continuous stirring with a magnetic stir bar. Do not use boiling chips for vacuum distillation as they are ineffective under reduced pressure.

Experimental Protocols

Protocol 1: Workup and Purification of this compound from a Heck Reaction

This protocol assumes a completed Heck reaction of 3-bromoaniline with ethylene catalyzed by a palladium complex.

  • Catalyst Removal:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable solvent like ethyl acetate.

    • Filter the mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with additional ethyl acetate.

  • Aqueous Workup:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (2 x volume of organic layer)

      • Brine (1 x volume of organic layer)

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification by Column Chromatography:

    • Stationary Phase: Silica gel

    • Eluent System: Start with a non-polar solvent system such as hexane/ethyl acetate (95:5 v/v) and gradually increase the polarity if needed. A small amount of triethylamine (0.1-1%) can be added to the eluent to prevent streaking.[1]

    • Procedure:

      • Dissolve the crude product in a minimal amount of the eluent.

      • Load the solution onto a pre-packed silica gel column.

      • Elute with the chosen solvent system, collecting fractions.

      • Monitor the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and concentrate under reduced pressure.

  • Final Purification by Vacuum Distillation:

    • Transfer the product from column chromatography to a round-bottom flask suitable for distillation.

    • Set up a vacuum distillation apparatus.

    • Distill the this compound under reduced pressure. The boiling point will depend on the pressure achieved.

    • Collect the colorless, pure this compound.

Quantitative Data Summary
ParameterValueReference
Molecular Weight 119.16 g/mol [2]
Boiling Point (approx.) 212.46 °C (at atmospheric pressure)
Density 1.051 g/mL at 25 °C
Refractive Index (n20/D) 1.611

Visualizations

experimental_workflow start Crude Reaction Mixture catalyst_removal Catalyst Removal (Filtration through Celite) start->catalyst_removal workup Aqueous Workup (Washing and Extraction) catalyst_removal->workup drying Drying and Concentration workup->drying chromatography Column Chromatography drying->chromatography distillation Vacuum Distillation chromatography->distillation end Pure this compound distillation->end

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Impure this compound is_colored Is the sample colored? start->is_colored charcoal Treat with Activated Charcoal is_colored->charcoal Yes column_chrom Perform Column Chromatography is_colored->column_chrom No charcoal->column_chrom is_streaking Is there streaking on TLC/Column? column_chrom->is_streaking add_base Add Triethylamine to Eluent is_streaking->add_base Yes distill Perform Vacuum Distillation is_streaking->distill No add_base->distill pure_product Pure this compound distill->pure_product

Caption: Decision-making flowchart for troubleshooting the purification of this compound.

References

Validation & Comparative

A Comparative Analysis of 3-Vinylaniline and 4-Vinylaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the properties, reactivity, and applications of two versatile vinylaniline isomers, supported by experimental data and protocols.

In the realm of polymer chemistry, materials science, and pharmaceutical development, the selection of appropriate building blocks is paramount to achieving desired material properties and therapeutic efficacy. 3-Vinylaniline and 4-vinylaniline, as constitutional isomers, present distinct characteristics owing to the positional difference of the vinyl group relative to the amino group on the aniline ring. This guide provides a comprehensive comparative analysis of these two isomers, offering a valuable resource for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties: A Tabular Comparison

The fundamental physicochemical and spectroscopic properties of this compound and 4-vinylaniline are summarized below, highlighting the key differences that influence their behavior in chemical reactions and applications.

PropertyThis compound4-Vinylaniline
CAS Number 15411-43-51520-21-4[1][2]
Molecular Formula C₈H₉N[3]C₈H₉N[1][2]
Molecular Weight 119.16 g/mol [3]119.16 g/mol [1][2]
Appearance Clear colorless oilYellow to red liquid or low melting solid[4]
Boiling Point Not explicitly available213-214 °C (lit.)[1][4], 238.8 °C at 760 mmHg[5]
Density 1.051 g/mL at 25 °C (lit.)1.017 g/mL at 25 °C (lit.)[1][4], 1.012 g/cm³[5]
Refractive Index (n20/D) 1.611 (lit.)1.626 (lit.)[1][4], 1.621[5]
Solubility Soluble in chloroform and methanolSoluble in benzene, acetone, and methanol[4]
¹H NMR (CDCl₃, δ) Not explicitly available in a comparative context~7.28-7.19 (m, 2H), 6.67-6.60 (m, 3H), 5.56 (d, J=17.7 Hz, 1H), 5.05 (d, J=10.9 Hz, 1H), 3.69 (s, 2H)[6]
¹³C NMR (CDCl₃, δ) Not explicitly available in a comparative context~146.14, 136.48, 128.28, 127.30, 114.95, 109.96[6]

Reactivity and Applications: A Tale of Two Isomers

The positional isomerism of the vinyl group significantly influences the electronic properties and, consequently, the reactivity and applications of this compound and 4-vinylaniline.

4-Vinylaniline: The para-position of the vinyl group to the strongly activating amino group allows for effective resonance delocalization of the lone pair of electrons from the nitrogen atom across the aromatic ring and into the vinyl double bond. This electronic communication has several implications:

  • Enhanced Polymerization: The increased electron density on the vinyl group can influence its reactivity in polymerization reactions. 4-Vinylaniline is widely used as a monomer in the synthesis of functional polymers.[1][2] It can undergo radical, cationic, and oxidative polymerization to form poly(4-vinylaniline) (P4VA).[1][2]

  • Conductive Polymers and Biosensors: The resulting polymers, P4VA, and its copolymers are often conductive and find applications in the development of biosensors and electronic devices.[1][2] The aniline moiety provides a site for further functionalization and contributes to the material's redox activity.

  • Crosslinking Agent: Due to its bifunctionality (amino and vinyl groups), 4-vinylaniline is utilized as a crosslinking agent in the production of resins, adhesives, and coatings, thereby enhancing their mechanical and chemical resistance.[1][2]

This compound: In this compound, the vinyl group is in the meta-position relative to the amino group. This positioning restricts the direct resonance delocalization of the nitrogen's lone pair to the vinyl group. Consequently, the electronic effects of the amino group on the vinyl moiety are primarily inductive. This leads to:

  • Different Polymer Properties: While this compound can also be polymerized, the resulting poly(this compound) is expected to exhibit different electronic and physical properties compared to P4VA due to the lack of direct conjugation.

  • Fine Chemicals and Pharmaceuticals: this compound serves as a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals. The distinct substitution pattern allows for the creation of specific molecular architectures.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for any research endeavor. Below are representative procedures for the synthesis of both isomers and a general protocol for their polymerization.

Synthesis of 4-Vinylaniline

A common method for the synthesis of 4-vinylaniline is the reduction of 4-nitrostyrene.

Materials:

  • 4-Nitrostyrene

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

Procedure:

  • In a round-bottom flask, suspend 4-nitrostyrene and iron powder in a mixture of ethanol and water.

  • Add a catalytic amount of ammonium chloride to the suspension.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-vinylaniline.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of this compound

Similarly, this compound is typically synthesized by the reduction of 3-nitrostyrene.[3]

Materials:

  • 3-Nitrostyrene

  • Palladium on carbon (Pd/C) catalyst

  • Methanol

  • Hydrazine hydrate

Procedure:

  • Dissolve 3-nitrostyrene in methanol in a round-bottom flask.

  • Add a catalytic amount of Pd/C to the solution.

  • Slowly add hydrazine hydrate to the reaction mixture at room temperature.

  • Stir the reaction vigorously and monitor its progress by TLC.

  • After the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

General Protocol for Radical Polymerization

This protocol provides a general framework for the free-radical polymerization of both this compound and 4-vinylaniline.

Materials:

  • This compound or 4-Vinylaniline

  • Azobisisobutyronitrile (AIBN) as initiator

  • Anhydrous toluene or other suitable solvent

  • Methanol (for precipitation)

Procedure:

  • Dissolve the vinylaniline monomer and AIBN in anhydrous toluene in a Schlenk flask.

  • Degas the solution by several freeze-pump-thaw cycles.

  • Heat the reaction mixture at a constant temperature (e.g., 60-70 °C) under an inert atmosphere (e.g., nitrogen or argon) for a specified period.

  • Monitor the polymerization by observing the increase in viscosity of the solution.

  • After the desired time, cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent like methanol.

  • Filter the precipitated polymer, wash it with fresh methanol, and dry it under vacuum to a constant weight.

Visualizing the Workflow and Isomeric Differences

To further clarify the experimental process and the structural distinctions between the two isomers, the following diagrams are provided.

G cluster_synthesis Comparative Synthesis Workflow start Starting Material (Nitrostyrene Isomer) reduction Reduction Reaction (e.g., Fe/NH4Cl or Pd/C, Hydrazine) start->reduction Reactant workup Workup & Purification (Filtration, Extraction, Chromatography) reduction->workup Crude Product product Final Product (Vinylaniline Isomer) workup->product Purified Product

Caption: A generalized workflow for the synthesis of vinylaniline isomers.

G cluster_comparison Logical Comparison of Vinylaniline Isomers isomer Vinylaniline Isomers node_3va This compound isomer->node_3va node_4va 4-Vinylaniline isomer->node_4va prop_3va Properties: - Meta-substitution - Inductive effect of -NH2 on vinyl group - Restricted resonance node_3va->prop_3va prop_4va Properties: - Para-substitution - Strong resonance effect of -NH2 on vinyl group - Enhanced electron density on vinyl group node_4va->prop_4va app_3va Applications: - Fine Chemicals - Pharmaceuticals prop_3va->app_3va app_4va Applications: - Conductive Polymers - Biosensors - Crosslinking Agent prop_4va->app_4va

Caption: Key differences in properties and applications of 3- and 4-vinylaniline.

References

A Comparative Analysis of the Reactivity of 3-Aminostyrene and Other Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 3-aminostyrene with other common aniline derivatives, namely aniline, p-toluidine, and p-anisidine. Understanding the relative reactivity of these compounds is crucial for their application in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This document outlines the theoretical basis for their reactivity, supported by physicochemical data, and provides detailed experimental protocols for key reactions.

Introduction to Aniline Reactivity

The reactivity of aniline and its derivatives is primarily governed by the electron density on the nitrogen atom of the amino group and the aromatic ring. The amino group is a strong activating group, meaning it increases the electron density of the benzene ring, making it more susceptible to electrophilic attack. Substituents on the aromatic ring can further modulate this reactivity through inductive and resonance effects. Electron-donating groups (EDGs) generally increase reactivity, while electron-withdrawing groups (EWGs) decrease it.

The vinyl group (-CH=CH₂) in 3-aminostyrene is of particular interest. Its electronic effect is a combination of a weak electron-withdrawing inductive effect and a stronger electron-donating resonance effect, leading to an overall activation of the aromatic ring towards electrophilic substitution.

Physicochemical Properties and Predicted Reactivity

The basicity of the amino group, as indicated by the pKa of its conjugate acid, and the electronic effect of the substituent, quantified by the Hammett constant (σ), are key predictors of reactivity. A higher pKa value generally correlates with higher nucleophilicity of the nitrogen atom, while the Hammett constant reflects the substituent's influence on the electron density of the aromatic ring.

CompoundStructureSubstituentpKa of Conjugate AcidHammett Constant (σ) of SubstituentPredicted Relative Reactivity
p-Anisidine-OCH₃ (para)5.34σₚ = -0.27Highest
p-Toluidine-CH₃ (para)5.08σₚ = -0.17High
Aniline-H4.63σ = 0.00Moderate
3-Aminostyrene-CH=CH₂ (meta)4.39[1]σₘ = -0.08[2]Moderate to High

The data suggests that p-anisidine, with the most electron-donating methoxy group, will be the most reactive, followed by p-toluidine. Aniline serves as the baseline. 3-Aminostyrene, with a negative meta Hammett constant, is predicted to be more reactive than aniline. The vinyl group at the meta position activates the ring through resonance, increasing its nucleophilicity.

Factors Influencing Reactivity

The following diagram illustrates the key factors that influence the reactivity of aniline derivatives in electrophilic aromatic substitution reactions.

G Factors Influencing Aniline Reactivity substituent Substituent on Ring electronic_effects Electronic Effects substituent->electronic_effects steric_effects Steric Effects substituent->steric_effects nucleophilicity Nucleophilicity of Nitrogen electronic_effects->nucleophilicity inductive Inductive Effect electronic_effects->inductive resonance Resonance Effect electronic_effects->resonance reactivity Overall Reactivity steric_effects->reactivity nucleophilicity->reactivity ring_activation Aromatic Ring Activation ring_activation->reactivity inductive->ring_activation resonance->ring_activation G Experimental Workflow for Comparative Reactivity start Start prep_solutions Prepare Stock Solutions (Anilines, Reagents) start->prep_solutions run_reactions Run Parallel Reactions (Acylation or Bromination) prep_solutions->run_reactions sampling Time-course Sampling run_reactions->sampling analysis Analysis (TLC, GC-MS, HPLC) sampling->analysis data_comp Compare Reaction Rates and Product Formation analysis->data_comp end End data_comp->end

References

A Comparative Guide to the Synthesis of 3-Vinylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various synthetic methods for 3-vinylaniline (also known as 3-aminostyrene), a valuable monomer in polymer chemistry and a versatile building block in the synthesis of pharmaceuticals and other organic materials. The performance of each method is evaluated based on key metrics such as yield, reaction time, and conditions, with supporting experimental data provided.

Comparison of this compound Synthesis Methods

The following table summarizes the quantitative data for different synthetic routes to this compound, offering a clear comparison of their performance.

MethodStarting Material(s)Key Reagents/CatalystReaction TimeTemperature (°C)Yield (%)Purity
Reduction of 3-Nitrostyrene 3-NitrostyreneAmmonia borane, Cu nanoparticles on WO₂.₇₂ nanorodsNot SpecifiedRoom Temp.>99High
Reduction of 3-Nitrostyrene 3-NitrostyrenePdCl₂, BINAS, NaOHNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Photocatalytic Hydrogenation 3-NitrostyreneTiO₂ photocatalyst, IsopropanolNot SpecifiedNot SpecifiedNot Specified~100% Selectivity
Heck Coupling 3-Bromoaniline, EthylenePalladium Catalyst, BaseNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Wittig Reaction 3-Aminobenzaldehyde, MethylenetriphenylphosphoraneStrong BaseNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Suzuki Coupling 3-Bromoaniline, Vinylboronic acidPalladium Catalyst, BaseNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Grignard Reaction 3-Bromoaniline, Vinylmagnesium bromideNot ApplicableNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Reduction of 3-Nitrostyrene with Ammonia Borane over Cu Nanoparticles

This method, reported by Shen et al., demonstrates a highly efficient and selective room-temperature synthesis of this compound.[1][2]

Materials:

  • 3-Nitrostyrene

  • Ammonia borane (NH₃BH₃)

  • Copper (Cu) nanoparticles supported on tungsten oxide (WO₂.₇₂) nanorods

  • Solvent (e.g., Methanol)

Procedure:

  • In a reaction vessel, dissolve 3-nitrostyrene in the chosen solvent.

  • Add the Cu/WO₂.₇₂ catalyst to the solution.

  • Introduce ammonia borane to the mixture to initiate the reduction.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the catalyst can be removed by filtration.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography to obtain pure this compound.

Palladium-Catalyzed Reduction of 3-Nitrostyrene

This method utilizes a palladium catalyst for the reduction of 3-nitrostyrene.[3]

Materials:

  • 3-Nitrostyrene

  • Palladium(II) chloride (PdCl₂)

  • BINAS (phosphine ligand)

  • Sodium hydroxide (NaOH)

  • Xylene

  • Water

Procedure:

  • Place a degassed solution of 3-nitrostyrene in xylene into an autoclave.

  • Add an aqueous solution of BINAS, sodium hydroxide, water, and palladium(II) chloride.

  • Pressurize the autoclave with hydrogen gas.

  • Heat the reaction mixture and stir for the required duration.

  • After cooling and depressurizing the autoclave, the product is extracted and purified.

Photocatalytic Hydrogenation of 3-Nitrostyrene

This "green" chemistry approach employs a photocatalyst for the selective hydrogenation of the nitro group.[4]

Materials:

  • 3-Nitrostyrene

  • Titanium dioxide (TiO₂) photocatalyst

  • Isopropanol

Procedure:

  • Suspend the TiO₂ photocatalyst in a solution of 3-nitrostyrene in isopropanol.

  • Irradiate the mixture with a suitable light source (e.g., UV lamp) while stirring.

  • Monitor the reaction for the conversion of the starting material.

  • Upon completion, separate the photocatalyst by filtration.

  • Isolate the product from the solvent.

Logical Workflow for Synthesis Method Selection

The selection of an appropriate synthetic method for this compound depends on several factors, including the desired scale of production, available starting materials, and required purity. The following diagram illustrates a logical workflow for this decision-making process.

SynthesisMethodSelection A Define Synthesis Requirements (Scale, Purity, Cost) B Evaluate Starting Material Availability A->B C High Yield & Selectivity Critical? B->C D Reduction of 3-Nitrostyrene (Ammonia Borane/Cu NPs) C->D Yes E Consider Alternative Methods C->E No J Select Optimal Method & Optimize Conditions D->J F Heck Coupling E->F 3-Bromoaniline available G Wittig Reaction E->G 3-Aminobenzaldehyde available H Suzuki Coupling E->H 3-Bromoaniline & Vinylboronic acid available I Grignard Reaction E->I 3-Bromoaniline available F->J G->J H->J I->J

Caption: Decision workflow for selecting a this compound synthesis method.

Signaling Pathways and Reaction Mechanisms

The synthesis of this compound via the Wittig reaction involves the reaction of an aldehyde (3-aminobenzaldehyde) with a phosphorus ylide (methylenetriphenylphosphorane). The general mechanism is depicted below.

WittigReaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3-Aminobenzaldehyde 3-Aminobenzaldehyde Betaine Intermediate Betaine Intermediate 3-Aminobenzaldehyde->Betaine Intermediate Methylenetriphenylphosphorane (Ylide) Methylenetriphenylphosphorane (Ylide) Methylenetriphenylphosphorane (Ylide)->Betaine Intermediate Oxaphosphetane Oxaphosphetane Betaine Intermediate->Oxaphosphetane This compound This compound Oxaphosphetane->this compound Triphenylphosphine oxide Triphenylphosphine oxide Oxaphosphetane->Triphenylphosphine oxide

Caption: General mechanism of the Wittig reaction for this compound synthesis.

The Suzuki coupling offers another pathway, involving the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.

SuzukiCoupling cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products 3-Bromoaniline 3-Bromoaniline A Oxidative Addition 3-Bromoaniline->A Vinylboronic acid Vinylboronic acid B Transmetalation Vinylboronic acid->B Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->A Base Base Base->B A->B C Reductive Elimination B->C C->Pd(0) Catalyst C->A This compound This compound C->this compound Byproducts Byproducts C->Byproducts

References

spectroscopic comparison of 3-Vinylaniline and 3-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular structure is paramount. This guide provides a detailed spectroscopic comparison of 3-vinylaniline and 3-ethylaniline, two closely related aromatic amines. By examining their nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectra, we can elucidate the key structural distinctions and their impact on the physicochemical properties of these molecules.

The primary difference between this compound and 3-ethylaniline lies in the substituent at the third position of the aniline ring: a vinyl group (-CH=CH₂) versus an ethyl group (-CH₂CH₃). This seemingly minor variation—the presence of a double bond in the vinyl substituent—introduces significant electronic and structural changes that are readily observable through various spectroscopic techniques.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and 3-ethylaniline.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
Assignment This compound Chemical Shift (δ, ppm) 3-Ethylaniline Chemical Shift (δ, ppm)
-NH₂~3.7 (br s)~3.6 (br s)
Aromatic CH6.60-7.20 (m)6.50-7.10 (m)
Vinyl CH=6.67 (dd)-
Vinyl =CH₂5.73 (d), 5.27 (d)-
Ethyl -CH₂--2.55 (q)
Ethyl -CH₃-1.22 (t)
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
Assignment This compound Chemical Shift (δ, ppm) 3-Ethylaniline Chemical Shift (δ, ppm) [1]
Aromatic C-N~146~146
Aromatic C-substituent~138~145
Aromatic CH~113-129~113-129
Vinyl CH=~136-
Vinyl =CH₂~114-
Ethyl -CH₂--~29
Ethyl -CH₃-~15
Table 3: Key IR Absorption Bands (liquid film)
Vibrational Mode This compound (cm⁻¹) 3-Ethylaniline (cm⁻¹) [2]
N-H Stretch3450-3300 (two bands)3450-3300 (two bands)
Aromatic C-H Stretch3100-30003100-3000
Aliphatic C-H Stretch-2960-2850
C=C Stretch (vinyl)~1630-
C=C Stretch (aromatic)~1600, ~1490~1600, ~1490
Table 4: Mass Spectrometry Data (Electron Ionization)
Parameter This compound 3-Ethylaniline [3]
Molecular Ion (M⁺)m/z 119m/z 121
Key Fragmentm/z 118 ([M-H]⁺)m/z 106 ([M-CH₃]⁺)

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer (e.g., 400 MHz). Samples were prepared by dissolving approximately 10-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, a larger sample size (50-100 mg) may be required for optimal signal-to-noise. Spectra were recorded at room temperature with a sufficient number of scans to obtain a clear spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were obtained using an FT-IR spectrometer. For liquid samples, a small drop of the neat liquid was placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[4] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.[4] The spectra were recorded over the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectra were acquired using a GC-MS system. The gas chromatograph was equipped with a capillary column suitable for separating aromatic amines (e.g., a 5% diphenyl - 95% dimethylpolysiloxane column).[5] The mass spectrometer was operated in electron ionization (EI) mode.[6] A small amount of the sample was dissolved in a volatile solvent and injected into the GC. The mass spectrum was recorded as the compound eluted from the column.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectra were recorded on a dual-beam UV-Vis spectrophotometer. Dilute solutions of the analytes were prepared in a suitable solvent (e.g., ethanol or cyclohexane). The absorbance was measured over a wavelength range of approximately 200-400 nm using a quartz cuvette with a 1 cm path length.

Visualization of Spectroscopic Differentiation

The following diagram illustrates the key structural features of this compound and 3-ethylaniline and how they give rise to distinct spectroscopic signals.

Spectroscopic_Comparison cluster_vinylaniline This compound cluster_ethylaniline 3-Ethylaniline vinylaniline This compound C₈H₉N MW: 119.16 Vinyl Group (-CH=CH₂) Aromatic Ring Amino Group (-NH₂) nmr_vinyl ¹H NMR: - Vinyl protons (δ 5.2-6.7 ppm) ¹³C NMR: - Vinyl carbons (δ 114, 136 ppm) vinylaniline:head->nmr_vinyl NMR ir_vinyl IR: - C=C stretch (~1630 cm⁻¹) vinylaniline:head->ir_vinyl IR ms_vinyl MS: - M⁺ at m/z 119 - Fragment at m/z 118 vinylaniline:head->ms_vinyl MS ethylaniline 3-Ethylaniline C₈H₁₁N MW: 121.18 Ethyl Group (-CH₂CH₃) Aromatic Ring Amino Group (-NH₂) nmr_ethyl ¹H NMR: - Ethyl protons (δ 1.2, 2.6 ppm) ¹³C NMR: - Ethyl carbons (δ 15, 29 ppm) ethylaniline:head->nmr_ethyl NMR ir_ethyl IR: - Aliphatic C-H stretch (2850-2960 cm⁻¹) ethylaniline:head->ir_ethyl IR ms_ethyl MS: - M⁺ at m/z 121 - Fragment at m/z 106 ethylaniline:head->ms_ethyl MS

Caption: Structural differences and their spectroscopic signatures.

Discussion of Spectroscopic Differences

The presence of the vinyl group in this compound introduces distinct features in its spectra compared to 3-ethylaniline.

  • NMR Spectroscopy: In the ¹H NMR spectrum, the vinylic protons of this compound give rise to characteristic signals in the olefinic region (δ 5.0-7.0 ppm), which are absent in the spectrum of 3-ethylaniline. Conversely, the ¹H NMR spectrum of 3-ethylaniline displays a quartet and a triplet corresponding to the ethyl group's methylene and methyl protons, respectively. The ¹³C NMR spectra show a similar trend, with two additional signals in the olefinic region for this compound and two aliphatic signals for 3-ethylaniline.

  • IR Spectroscopy: The most notable difference in the IR spectra is the presence of a C=C stretching vibration at approximately 1630 cm⁻¹ for this compound, indicative of the vinyl group. 3-Ethylaniline, lacking this double bond, instead shows characteristic aliphatic C-H stretching absorptions in the 2850-2960 cm⁻¹ region.[7] Both compounds exhibit the characteristic two-band N-H stretching of a primary amine and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum of 3-ethylaniline appears at m/z 121, while for this compound, it is at m/z 119, consistent with their respective molecular weights. A key fragmentation pathway for 3-ethylaniline involves the loss of a methyl group (CH₃) to give a prominent peak at m/z 106. For this compound, a common fragmentation is the loss of a hydrogen atom, resulting in a fragment at m/z 118.

  • UV-Vis Spectroscopy: The vinyl group in this compound is a chromophore that can conjugate with the benzene ring. This extended conjugation is expected to cause a bathochromic shift (a shift to longer wavelengths) in the UV-Vis absorption maxima compared to 3-ethylaniline.

References

performance comparison of polymers derived from 3-Vinylaniline

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of polymers derived from 3-Vinylaniline against established alternatives for drug delivery applications.

For Researchers, Scientists, and Drug Development Professionals.

In the dynamic field of drug delivery, the choice of a polymeric carrier is a critical determinant of a formulation's success. While established polymers like Poly(lactic-co-glycolic acid) (PLGA) and Chitosan have a long history of use and a wealth of supporting data, the exploration of novel polymers is essential for advancing therapeutic efficacy. This guide provides a comparative overview of the potential performance of polymers derived from this compound against these gold-standard benchmarks.

Disclaimer: As of the writing of this guide, there is a notable absence of published experimental data specifically evaluating the performance of poly(this compound) in drug delivery systems. Therefore, the data presented for poly(this compound) is hypothetical and extrapolated from the known physicochemical properties of a structurally similar polymer, polyaniline (PANI).[1][2][3][4][5] This guide will be updated as empirical data becomes available.

Comparative Performance Data

The following tables summarize key performance indicators for drug delivery systems based on a hypothetical poly(this compound) polymer in comparison to the well-characterized PLGA and Chitosan.

Table 1: Drug Loading and Encapsulation Efficiency

PolymerDrug Loading Capacity (%)Encapsulation Efficiency (%)Notes
Poly(this compound) (Hypothetical) 5 - 1540 - 70Based on the properties of polyaniline, the aromatic backbone and potential for π-π stacking interactions could facilitate the loading of aromatic drug molecules. The efficiency may be influenced by the polymerization method and drug-polymer interactions.
PLGA 1 - 2050 - 90+Highly dependent on the drug's properties, the polymer's molecular weight, and the fabrication method used (e.g., emulsion-solvent evaporation).[6]
Chitosan 1 - 1560 - 95+The cationic nature of chitosan allows for high encapsulation efficiency of anionic drugs through electrostatic interactions.[7][8][9]

Table 2: In Vitro Drug Release Characteristics

PolymerRelease ProfileRelease MechanismKey Influencing Factors
Poly(this compound) (Hypothetical) Biphasic: Initial burst release followed by sustained release. Potential for stimuli-responsive release (pH, redox).Diffusion and polymer swelling. The aniline backbone may offer pH-responsive swelling.pH of the release medium, drug-polymer interactions, and polymer crosslinking.
PLGA Biphasic to triphasic release is common, characterized by an initial burst, a lag phase, and a final release phase.[10]Bulk erosion of the polymer matrix and drug diffusion.[11][12]Polymer molecular weight, lactide-to-glycolide ratio, and particle size.[10]
Chitosan Sustained release, often with an initial burst. Can be tailored for stimuli-responsive (pH-sensitive) release.[13]Diffusion, polymer swelling, and erosion. Swelling is pronounced in acidic environments.[9]Degree of deacetylation, crosslinking density, and pH of the release medium.

Table 3: Biocompatibility Profile

PolymerIn Vitro CytotoxicityHemocompatibilityNotes
Poly(this compound) (Hypothetical) Expected to be dose-dependent. Potential for toxicity due to residual monomer and aniline oligomers, similar to polyaniline.[14]May induce some level of hemolysis, a factor to be carefully evaluated.Biocompatibility would be a critical parameter to establish through rigorous testing. Polyaniline itself has shown some degree of biocompatibility.[15][16][17][18]
PLGA Generally considered non-toxic and biocompatible. FDA-approved for various medical applications.Exhibits good hemocompatibility, with low hemolytic activity.Degradation products (lactic and glycolic acid) are natural metabolites.
Chitosan Generally considered biocompatible and non-toxic. Also has GRAS (Generally Recognized as Safe) status.[13]Exhibits good hemocompatibility.Biodegradable and its degradation products are non-toxic.[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the polymers and the evaluation of their performance in drug delivery applications.

Synthesis of this compound Monomer

This compound can be synthesized via the selective hydrogenation of 3-nitrostyrene.

Materials:

  • 3-Nitrostyrene

  • Xylene

  • Palladium chloride (PdCl2)

  • Sodium hydroxide (NaOH)

  • Water

  • BINAS (phosphine ligand)

Procedure: [19]

  • A degassed solution of 40 mmol of 3-nitrostyrene in 40 ml of xylene is placed in a 200 ml autoclave.

  • 2.0 mmol of BINAS, 1.92 g (48 mmol) of NaOH, 23 ml of H2O, and 0.8 mmol of PdCl2 are added to the autoclave.

  • The pH of the reaction mixture is adjusted to between 10.0 and 10.5.

  • The reaction is carried out under pressure with hydrogen gas at a controlled temperature until the reaction is complete.

  • The resulting this compound is then purified.

Hypothetical Polymerization of this compound

A potential method for the polymerization of this compound is oxidative polymerization, similar to the synthesis of polyaniline.

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (initiator)

  • Hydrochloric acid (HCl, 1 M) (dopant and reaction medium)

  • Methanol (for washing)

  • Deionized water

Procedure: [20]

  • Dissolve a specific amount of this compound in 1 M HCl in a reaction vessel.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of ammonium persulfate to the monomer solution.

  • Continue stirring the reaction mixture at 0-5 °C for a predetermined time (e.g., 2-24 hours).

  • Collect the polymer precipitate by filtration.

  • Wash the polymer product sequentially with 1 M HCl and then with methanol.

  • Dry the resulting poly(this compound) powder in a vacuum oven at a moderate temperature.

Synthesis_of_Poly_3_vinylaniline Monomer This compound in 1M HCl Reaction Oxidative Polymerization (0-5 °C) Monomer->Reaction Initiator Ammonium Persulfate (APS) Solution Initiator->Reaction Filtration Filtration Reaction->Filtration Washing Washing (1M HCl, Methanol) Filtration->Washing Drying Vacuum Drying Washing->Drying Polymer Poly(this compound) Powder Drying->Polymer

Caption: Hypothetical workflow for the synthesis of poly(this compound).

Fabrication of PLGA Nanoparticles

The single emulsion-solvent evaporation method is widely used for encapsulating hydrophobic drugs.[21]

Materials:

  • PLGA

  • Hydrophobic drug (e.g., Doxorubicin)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)

Procedure: [21]

  • Dissolve 250 mg of PLGA and a suitable amount of the drug in 5 ml of DCM to form the organic phase.

  • Prepare the aqueous phase by dissolving 1 g of PVA in 100 ml of distilled water.

  • Add the organic phase to the aqueous phase and sonicate the mixture in an ice bath.

  • Evaporate the DCM from the resulting emulsion under stirring.

  • Collect the nanoparticles by centrifugation and wash them to remove excess PVA and unencapsulated drug.

Fabrication of Chitosan Nanoparticles

Ionic gelation is a common and mild method for preparing chitosan nanoparticles.[22][23]

Materials:

  • Chitosan

  • Acetic acid (1% v/v)

  • Sodium tripolyphosphate (TPP)

  • Drug

Procedure: [24][25]

  • Dissolve chitosan in 1% acetic acid to form a chitosan solution (e.g., 0.1% w/v).

  • Dissolve TPP in deionized water to form a TPP solution (e.g., 0.1% w/v). The drug can be added to the TPP solution.

  • Add the TPP solution dropwise to the chitosan solution under constant stirring.

  • Nanoparticles will form spontaneously.

  • Collect the nanoparticles by centrifugation and wash them.

Nanoparticle_Fabrication_and_Drug_Delivery cluster_Fabrication Nanoparticle Fabrication cluster_Delivery Drug Delivery Polymer Polymer (e.g., P(3-VA), PLGA, Chitosan) Fabrication Nanoparticle Fabrication Method (e.g., Emulsion, Ionic Gelation) Polymer->Fabrication Drug Drug Drug->Fabrication Solvent Solvent System Solvent->Fabrication Nanoparticles Drug-Loaded Nanoparticles Fabrication->Nanoparticles Administration Administration (e.g., Injection, Oral) Nanoparticles->Administration Circulation Systemic Circulation Administration->Circulation Targeting Target Site Accumulation Circulation->Targeting Release Controlled Drug Release Targeting->Release Effect Therapeutic Effect Release->Effect

Caption: General workflow from nanoparticle fabrication to drug delivery.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the biocompatibility of the polymers.[26][27][28][29][30]

Materials:

  • L929 fibroblast cells (or other suitable cell line)

  • Cell culture medium

  • Polymer extracts or nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare extracts of the polymer materials by incubating them in cell culture medium.

  • Replace the cell culture medium with the polymer extracts or nanoparticle suspensions at various concentrations.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.

Hemolysis Assay

This assay evaluates the hemocompatibility of the polymers by measuring red blood cell lysis.[31][32][33][34][35]

Materials:

  • Fresh human or animal blood

  • Phosphate-buffered saline (PBS)

  • Polymer samples

  • Positive control (e.g., Triton X-100)

  • Negative control (e.g., PBS)

Procedure:

  • Collect blood and prepare a red blood cell (RBC) suspension in PBS.

  • Incubate the polymer samples with the RBC suspension at 37°C for a defined period (e.g., 2 hours).

  • Centrifuge the samples to pellet the intact RBCs.

  • Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.

  • Calculate the percentage of hemolysis relative to the positive control.

Conclusion

While polymers derived from this compound represent an intriguing area for future research in drug delivery, the current lack of empirical data necessitates a cautious and theoretical approach to their potential applications. This guide has provided a framework for comparison by juxtaposing the hypothetical properties of poly(this compound) with the well-documented performance of PLGA and chitosan. The detailed experimental protocols offer a roadmap for researchers to systematically evaluate novel polymers like poly(this compound) and contribute to the growing body of knowledge in advanced drug delivery systems. As research progresses, a more direct and data-driven comparison will become possible, potentially unlocking new avenues for therapeutic innovation.

References

A Comparative Guide to Purity Assessment of Synthesized 3-Aminostyrene: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical purity of synthesized compounds is a critical step in the research and development pipeline. The presence of impurities, even in trace amounts, can significantly impact the compound's efficacy, safety, and reproducibility in downstream applications. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for assessing the purity of synthesized 3-aminostyrene, a valuable building block in medicinal chemistry and materials science.

Introduction to 3-Aminostyrene and its Purity Assessment

3-Aminostyrene, also known as 3-vinylaniline, is an aromatic amine containing a vinyl group. It is commonly synthesized via the reduction of 3-nitrostyrene. The primary impurity of concern in this synthesis is the unreacted starting material, 3-nitrostyrene, along with potential partially reduced intermediates. Accurate and robust analytical methods are therefore essential to quantify the purity of the final product and ensure the absence of these process-related impurities.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the purity analysis of non-volatile and thermally labile compounds like 3-aminostyrene.[1] However, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy also offer viable alternatives, each with its own set of advantages and limitations.

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique depends on various factors including the nature of the analyte, the expected impurities, and the specific requirements of the analysis such as sensitivity, selectivity, and sample throughput. Below is a comparative overview of HPLC, GC-MS, and qNMR for the purity assessment of 3-aminostyrene.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and qNMR for the analysis of aromatic amines like 3-aminostyrene. The data is compiled from various studies on similar compounds and serves as a comparative baseline.[2][3]

ParameterHPLC-UVGC-MSqNMR
Linearity (R²) > 0.999> 0.995Not Applicable (Direct Quantification)
Limit of Detection (LOD) 1-10 ng/mL0.1-1 ng/mL~0.1% (w/w)
Limit of Quantitation (LOQ) 5-30 ng/mL0.5-5 ng/mL~0.3% (w/w)
Precision (%RSD) < 2%< 5%< 1%
Accuracy/Recovery (%) 98-102%95-105%99-101%
Sample Throughput HighMediumLow to Medium
Derivatization Required NoOften, for improved volatility and peak shapeNo

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below to facilitate a practical comparison.

High-Performance Liquid Chromatography (HPLC)

This proposed method is a stability-indicating Reversed-Phase HPLC (RP-HPLC) method suitable for separating 3-aminostyrene from its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of synthesized 3-aminostyrene in the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the polar amine group is often recommended to improve volatility and chromatographic peak shape.[2]

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Derivatization (optional but recommended):

    • Dry a sample of 3-aminostyrene under a stream of nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and a suitable solvent (e.g., acetonitrile).

    • Heat the mixture at 70°C for 30 minutes.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 40-400) for identification and purity assessment.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte signal to that of a certified internal standard.[4]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized 3-aminostyrene sample into an NMR tube.

    • Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d6) to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1 relaxation time).

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of 3-aminostyrene with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights, number of protons, and the weighed masses.[5]

Mandatory Visualizations

To better illustrate the experimental processes, the following diagrams were generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis synthesis Synthesized 3-Aminostyrene weighing Accurate Weighing synthesis->weighing dissolution Dissolution in Mobile Phase weighing->dissolution injection Injection into HPLC System dissolution->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (% Area) integration->calculation purity_report purity_report calculation->purity_report Final Purity Report

Caption: Experimental workflow for HPLC purity analysis of 3-aminostyrene.

logical_relationship cluster_methods Analytical Methods for Purity Assessment cluster_attributes Performance Attributes hplc HPLC-UV selectivity Selectivity hplc->selectivity High sensitivity Sensitivity hplc->sensitivity Good accuracy Accuracy & Precision hplc->accuracy High throughput Sample Throughput hplc->throughput High complexity Method Complexity hplc->complexity Low gcms GC-MS gcms->selectivity Very High gcms->sensitivity Very High gcms->accuracy High gcms->throughput Medium gcms->complexity Medium (derivatization) qnmr qNMR qnmr->selectivity Moderate qnmr->sensitivity Low qnmr->accuracy Very High (Primary Method) qnmr->throughput Low qnmr->complexity High (specialized)

Caption: Logical relationships of analytical techniques for purity analysis.

Conclusion and Recommendations

The choice of analytical method for assessing the purity of synthesized 3-aminostyrene is contingent on the specific requirements of the analysis.

  • HPLC-UV is a robust, reliable, and high-throughput method that is well-suited for routine quality control and purity determination. Its simplicity and high precision make it an excellent choice for most research and development laboratories.

  • GC-MS offers superior sensitivity and selectivity, which is particularly advantageous for identifying and quantifying trace-level volatile or semi-volatile impurities. However, the potential need for derivatization adds a layer of complexity to the sample preparation process.

  • qNMR stands out as a primary ratio method, providing highly accurate and precise purity values without the need for reference standards of the impurities.[4] It is an invaluable tool for the certification of reference materials and for obtaining an orthogonal, confirmatory purity assessment. Its lower sensitivity and throughput may make it less suitable for routine screening of a large number of samples.

For a comprehensive purity assessment of newly synthesized 3-aminostyrene, a combination of methods is often the most rigorous approach. HPLC-UV can be used for routine analysis and quantification of the main component and known impurities, while GC-MS can be employed for the identification of unknown volatile impurities. qNMR can serve as a definitive, orthogonal technique to establish the absolute purity of a reference batch.

References

A Comparative Guide to the Quantitative Analysis of 3-Vinylaniline: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of key chemical entities like 3-vinylaniline is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a detailed comparison between quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and traditional chromatographic techniques for the analysis of this compound. While specific experimental data for this compound is not ubiquitously published, this document outlines standardized protocols and compares the methodologies based on established principles for the analysis of similar aniline derivatives.

Quantitative NMR (qNMR) Analysis

Quantitative NMR is a primary analytical method that allows for the determination of the absolute concentration of a substance without the need for a calibration curve using a substance-specific standard.[1][2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, making it a powerful tool for purity assessment and quantification.[3]

Key Advantages of qNMR:
  • Absolute Quantification: Does not require a calibration curve with the target analyte.[1][2]

  • Versatility: A single internal standard can be used for the quantification of multiple analytes.[1]

  • Non-destructive: The sample can be recovered and used for further analyses.[2]

  • Traceability: Results can be made traceable to the International System of Units (SI) by using a certified reference material as the internal standard.[1]

Experimental Protocol for qNMR of this compound

This protocol is a generalized procedure based on best practices in qNMR.

1. Sample Preparation:

  • Accurately weigh a specific amount (e.g., 5-20 mg) of the this compound sample into an NMR tube.

  • Select a suitable internal standard (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte signals and is of high purity (≥99%).[4][5]

  • Accurately weigh a known amount of the internal standard and add it to the same NMR tube.

  • Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to completely dissolve both the sample and the internal standard.[4][6]

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Program: A simple single-pulse experiment (e.g., 'zg' on Bruker instruments) should be used.[6]

  • Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest longitudinal relaxation time (T1) of both the analyte and the internal standard to ensure full relaxation of the nuclei between scans.

  • Number of Scans (ns): A sufficient number of scans (e.g., 8-64) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[7]

  • Temperature: Maintain a constant and regulated temperature (e.g., 298 K) during the experiment.[6]

3. Data Processing and Analysis:

  • Apply appropriate window functions (e.g., exponential with a line broadening of 0.3 Hz) and perform Fourier transformation.[7]

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., one of the vinyl protons or aromatic protons) and a signal from the internal standard.

  • The purity or concentration of this compound can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Logical Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte (this compound) dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard (IS) weigh_is->dissolve nmr_acq Acquire 1H NMR Spectrum (d1 > 5*T1) dissolve->nmr_acq Transfer to NMR tube processing Fourier Transform, Phase, Baseline Correction nmr_acq->processing integration Integrate Analyte & IS Signals processing->integration calculation Calculate Purity/ Concentration integration->calculation result result calculation->result Final Result

Caption: Workflow for quantitative NMR (qNMR) analysis.

Alternative Methods: A Comparison

While qNMR offers significant advantages, chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also widely used for the quantification of aniline derivatives.[8]

ParameterQuantitative NMR (qNMR)HPLC-UVGC-MS
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on polarity, detection by UV absorbance.[8]Separation of volatile compounds, detection by mass fragmentation.[8]
Calibration Absolute quantification with an internal standard; no calibration curve needed.[1]Requires a calibration curve with a certified standard of the analyte.Requires a calibration curve with a certified standard of the analyte.
Selectivity High; depends on signal resolution in the NMR spectrum.Moderate; can be affected by co-eluting impurities.[8]High; mass spectral data provides structural confirmation.[8]
Sensitivity Generally lower than mass spectrometry-based methods.Good; typically in the µg/mL range.[8]Very high; often in the ng/mL to pg/mL range.
Sample Prep Simple dissolution.Can involve filtration and dilution.May require derivatization for polar compounds like anilines to improve volatility.[8]
Universality Universal detector for soluble compounds containing the target nucleus.Requires a chromophore in the analyte.Analyte must be volatile or derivable.
Analysis Time Relatively short per sample once the method is established.Typically 5-30 minutes per sample.Typically 10-40 minutes per sample.
Instrumentation Requires an NMR spectrometer.Requires an HPLC system with a UV detector.Requires a GC system with a mass spectrometer.
Experimental Protocol for HPLC-UV of this compound (Generalized)
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard of known concentration.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare the sample solution by accurately weighing the this compound material and dissolving it in a suitable solvent.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically suitable for aniline derivatives.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where this compound shows maximum absorbance.

    • Flow Rate and Temperature: Optimized for good peak shape and separation.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the sample solution.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Decision Pathway for Method Selection

Method_Selection start Start: Quantify This compound q1 Need Absolute Quantification without Analyte Standard? start->q1 q2 High Sensitivity Required? (Trace Analysis) q1->q2 No qnmr Use qNMR q1->qnmr Yes q3 Is Analyte Volatile or Derivatizable? q2->q3 No gcms Use GC-MS q2->gcms Yes hplc Use HPLC-UV q3->hplc No q3->gcms Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis. qNMR stands out as a powerful technique for obtaining highly accurate and traceable purity values without the need for an analyte-specific reference standard, making it ideal for the certification of reference materials and for precise content uniformity studies. On the other hand, HPLC-UV and GC-MS are workhorse methods in many quality control laboratories, offering higher sensitivity for trace analysis and impurity profiling, but they rely on the availability of well-characterized reference standards. For routine quality control where a reference standard is available, HPLC is often the more accessible technique. For applications demanding the highest accuracy and direct measurement, qNMR is the superior choice.

References

A Comparative Guide to Catalytic Systems for the Reduction of 3-Nitrostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective reduction of 3-nitrostyrene to 3-vinylaniline is a critical transformation in the synthesis of various fine chemicals and pharmaceutical intermediates. The challenge lies in achieving high conversion and selectivity for the nitro group reduction while preserving the vinyl group, which is also susceptible to hydrogenation. This guide provides an objective comparison of different catalytic systems for this reaction, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their needs.

Data Presentation: A Head-to-Head Comparison of Catalytic Systems

The following table summarizes the performance of various heterogeneous catalysts in the reduction of 3-nitrostyrene to this compound, offering a clear comparison of their efficacy under different reaction conditions.

CatalystHydrogen SourceTemperature (°C)PressureTime (h)Conversion (%)Selectivity to this compound (%)
Cu/WO2.72 Ammonia BoraneRoom TempAmbient1.5>99>99[1][2][3]
Rh/α-FeOOH Hydrazine Hydrate60Ambient110098[4]
Rh/Fe3O4 Hydrazine Hydrate80Ambient0.5>99>99[4][5]
Fe3O4@P/N-CDCM Ammonia BoraneRoom TempAmbient0.7596-9999[4]
Pt/FeOOH H2301 MPa210097.4[6]
Pd/C H201 atm3Low-[7]
CuPd, CoPt, Co2P/Pt ElectrocatalyticRoom TempAmbient-->80[8]

Experimental Protocols

Detailed methodologies for the synthesis of key catalysts and the general procedure for the reduction of 3-nitrostyrene are provided below. These protocols are based on published literature and offer a starting point for laboratory implementation.

1. Synthesis of Cu/WO2.72 Catalyst

  • Preparation of WO2.72 Nanorods: Tungsten hexachloride (WCl6) is dissolved in ethanol and heated under reflux. The resulting product is washed with a mixture of ethanol and water and dried to obtain WO2.72 nanorods.

  • Loading of Cu Nanoparticles: The prepared WO2.72 nanorods are dispersed in a solution of copper(II) acetylacetonate in oleylamine and 1-octadecene. The mixture is heated under an inert atmosphere to facilitate the decomposition of the copper precursor and the formation of Cu nanoparticles on the surface of the nanorods. The final Cu/WO2.72 catalyst is collected by centrifugation, washed with ethanol, and dried.

2. Synthesis of Rh/α-FeOOH Catalyst

  • Preparation of α-FeOOH Nanoflowers: Ferric chloride (FeCl3) is dissolved in water, and urea is added. The solution is heated in an autoclave, leading to the formation of α-FeOOH nanoflowers. The product is washed with water and ethanol and then dried.

  • Deposition of Rh Nanoparticles: The α-FeOOH nanoflowers are dispersed in an aqueous solution of rhodium(III) chloride (RhCl3). A reducing agent, such as sodium borohydride, is added dropwise under vigorous stirring to deposit Rh nanoparticles onto the support. The resulting Rh/α-FeOOH catalyst is washed and dried.

3. General Protocol for 3-Nitrostyrene Reduction

  • Reaction Setup: A round-bottom flask is charged with the catalyst, 3-nitrostyrene, and a suitable solvent (e.g., ethanol, water).

  • Addition of Hydrogen Source: The hydrogen source (e.g., ammonia borane, hydrazine hydrate) is added to the mixture. For reactions involving H2 gas, the flask is connected to a hydrogen line and purged.

  • Reaction Conditions: The reaction mixture is stirred at the specified temperature and pressure for the required duration.

  • Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the catalyst is separated by filtration or magnetic decantation. The filtrate is then subjected to an appropriate work-up procedure, which may include extraction with an organic solvent, washing with brine, and drying over an anhydrous salt. The solvent is evaporated to yield the crude product, which can be further purified by column chromatography if necessary.

Visualizing the Process: Reaction Pathway and Experimental Workflow

To better understand the chemical transformation and the experimental procedure, the following diagrams are provided.

ReactionPathway cluster_main General Reduction Pathway of Nitro Group Ar-NO2 Nitroarene (3-Nitrostyrene) Ar-NO Nitrosoarene Ar-NO2->Ar-NO +2H+, +2e- Ar-NHOH Hydroxylamine Ar-NO->Ar-NHOH +2H+, +2e- Ar-NH2 Amine (this compound) Ar-NHOH->Ar-NH2 +2H+, +2e-

Caption: General reaction pathway for the reduction of a nitro group to an amine.

ExperimentalWorkflow cluster_workflow Typical Experimental Workflow A 1. Reaction Setup (Catalyst, 3-Nitrostyrene, Solvent) B 2. Add Hydrogen Source (e.g., NH3BH3, N2H4·H2O, H2) A->B C 3. Stir at Set Temperature & Pressure B->C D 4. Monitor Reaction (TLC, GC) C->D E 5. Catalyst Separation (Filtration / Magnet) D->E Reaction Complete F 6. Product Isolation (Extraction, Evaporation) E->F G 7. Purification (Column Chromatography) F->G

Caption: A typical experimental workflow for the catalytic reduction of 3-nitrostyrene.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Vinylaniline

Author: BenchChem Technical Support Team. Date: December 2025

In the development and quality control of pharmaceuticals and chemical products, the accurate and reliable quantification of impurities and active ingredients is paramount. 3-Vinylaniline, a key building block in various synthetic pathways, requires robust analytical methods to ensure its purity and consistency. Cross-validation of different analytical techniques provides the highest level of confidence in the generated data by demonstrating the equivalence of results between two distinct methods.

This guide presents a comparative overview of two common analytical methods for the analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The comparison is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[1][2]

Data Presentation: Performance Characteristics of Analytical Methods

The selection of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the typical performance of HPLC-UV and GC-MS for the analysis of aniline derivatives, which is applicable to this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, detection by UV absorbance.[3]Separation of volatile compounds, detection by mass fragmentation.[3]
Specificity Moderate; may be affected by co-eluting impurities with similar UV spectra.[2]High; mass spectral data provides structural information for unambiguous identification.[3]
Linearity (Correlation Coefficient, r²) > 0.99> 0.99
Accuracy (% Recovery) 98-102%98-102%
Precision (% RSD) < 2%< 2%
Limit of Detection (LOD) ~0.1 - 1 µg/mL[3]~0.01 - 0.1 µg/mL[3]
Limit of Quantitation (LOQ) ~0.5 - 3 µg/mL~0.05 - 0.5 µg/mL
Sample Volatility Requirement Not required.[3]Required (or requires derivatization).[3]
Derivatization Not generally required for aniline derivatives.[4][5]May be necessary to improve volatility and thermal stability.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical method. Below are representative experimental protocols for the analysis of this compound using HPLC-UV and GC-MS.

1. High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the direct analysis of this compound in solution.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL in a 100 mL volumetric flask.

    • Prepare calibration standards by diluting a stock solution of this compound to achieve concentrations spanning the expected range of the samples.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point could be a 70:30 (v/v) mixture of acetonitrile and water.[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[6]

    • Injection Volume: 10 µL.[6]

    • Detection: UV detection at a wavelength of approximately 254 nm.

  • Validation Parameters:

    • Specificity: Analyze a blank matrix to ensure no interfering peaks are present at the retention time of this compound.[1]

    • Linearity: Inject a series of calibration standards and plot the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.99.[1]

    • Accuracy: Perform spike-recovery studies by adding known amounts of this compound to a blank matrix at different concentration levels.[1]

    • Precision: Perform replicate injections (n=6) of a standard solution to determine repeatability. Intermediate precision can be assessed by a different analyst on a different day.[1]

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the polarity of the amine group, derivatization may be necessary for robust GC analysis of this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation and Derivatization:

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate this compound from the sample matrix if necessary.[2]

    • Derivatization (Acylation): To a dried extract of the sample, add a derivatizing agent such as acetic anhydride or trifluoroacetic anhydride in a suitable solvent. Heat the mixture to complete the reaction, which converts the polar amine to a less polar amide, improving its volatility and chromatographic behavior.

    • Reconstitute the derivatized sample in a solvent like ethyl acetate.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the derivatized analyte.

    • Injection Volume: 1 µL in split or splitless mode.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Full scan to identify the analyte and potential impurities, and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Validation: The same validation parameters as for HPLC-UV should be assessed.[1] For GC-MS, specificity is further enhanced by comparing the mass spectrum of the peak in the sample to that of a reference standard.[7]

Mandatory Visualization

Cross_Validation_Workflow cluster_planning Planning Phase cluster_cross_validation Cross-Validation Phase cluster_conclusion Conclusion Phase define_analyte Define Analyte: This compound select_methods Select Methods: HPLC-UV & GC-MS define_analyte->select_methods define_acceptance Define Acceptance Criteria select_methods->define_acceptance hplc_spec Specificity gcms_spec Specificity hplc_lin Linearity hplc_acc Accuracy hplc_prec Precision hplc_loq LOD/LOQ analyze_samples Analyze Same Samples with Both Methods hplc_loq->analyze_samples gcms_lin Linearity gcms_acc Accuracy gcms_prec Precision gcms_loq LOD/LOQ gcms_loq->analyze_samples compare_results Statistically Compare Results analyze_samples->compare_results equivalence Demonstrate Equivalence compare_results->equivalence report Final Report equivalence->report

Caption: Workflow for the cross-validation of analytical methods.

References

A Comparative Guide to the Synthesis of 3-Vinylaniline: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Vinylaniline is a valuable bifunctional molecule utilized as a key building block in the synthesis of pharmaceuticals, polymers, and advanced materials. Its structure incorporates a reactive vinyl group and a versatile amino group, making it an important intermediate for a variety of chemical transformations. The efficient synthesis of this compound is therefore of significant interest to the scientific community. This guide provides a comparative analysis of common synthetic routes to this compound, focusing on reported yields and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Methods for this compound

Several synthetic strategies have been employed for the preparation of this compound. The most prominent methods include the reduction of 3-nitrostyrene, the palladium-catalyzed Heck reaction, the Wittig reaction, and the dehydration of 1-(3-aminophenyl)ethanol. Each of these routes offers distinct advantages and disadvantages in terms of yield, substrate availability, and reaction conditions.

Data Presentation: Synthesis Yields

The following table summarizes the reported yields for the different synthetic approaches to this compound.

Synthesis MethodStarting Material(s)Reagents and ConditionsReported YieldReference(s)
Reduction of 3-Nitrostyrene 3-NitrostyreneCu/WO2.72 nanoparticles, Ammonia borane, Room temperature>99%[1]
3-NitrostyrenePdCl2, BINAS (phosphine ligand), NaOH, H2O, Xylene, AutoclaveNot specified[2]
Heck Reaction 3-Bromoaniline, Potassium vinyltrifluoroboratePdCl2(dppf), K2CO3, THF/H2O, 80 °C~56% (analog)[3]
3-Iodoaniline, EthylenePd(OAc)2, PPh3, Et3N, DMF, 100 °CGood (implied)
Wittig Reaction 3-Aminobenzaldehyde, Methyltriphenylphosphonium bromideStrong base (e.g., n-BuLi, NaH), Anhydrous solvent (e.g., THF, DMSO)Good (implied)[4]
Dehydration of 1-(3-Aminophenyl)ethanol 1-(3-Aminophenyl)ethanolAcid catalyst (e.g., KHSO4, H3BO3), High temperature (250-260 °C), Reduced pressureLow to moderate (inferred for 4-amino isomer)[5]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Reduction of 3-Nitrostyrene

This method involves the chemoselective reduction of the nitro group in 3-nitrostyrene while preserving the vinyl group. A highly efficient catalytic system has been reported for this transformation.

Protocol: In a typical reaction, 3-nitrostyrene is dissolved in a suitable solvent and treated with a reducing agent in the presence of a catalyst. For the high-yield synthesis using copper nanoparticles on tungsten oxide nanorods (Cu/WO2.72), the reaction is carried out at room temperature using ammonia borane as the reducing agent. The catalyst facilitates the selective reduction of the nitro group, affording this compound in excellent yield after purification.[1]

A patent also describes a procedure using a palladium catalyst. In this method, a degassed solution of 3-nitrostyrene in xylene is placed in an autoclave. An aqueous solution of a phosphine ligand (BINAS), sodium hydroxide, water, and palladium chloride are added. The reaction is then heated under pressure.[2]

Heck Reaction

The Heck reaction provides a powerful tool for the formation of carbon-carbon bonds. In the context of this compound synthesis, it typically involves the palladium-catalyzed coupling of a 3-haloaniline with a vinyl source.

Protocol: A mixture of a 3-haloaniline (e.g., 3-bromoaniline or 3-iodoaniline), a vinylating agent (e.g., potassium vinyltrifluoroborate or ethylene gas), a palladium catalyst (e.g., Pd(OAc)2 or PdCl2(dppf)), a phosphine ligand (if required), and a base (e.g., K2CO3 or Et3N) in a suitable solvent (e.g., DMF or THF/water) is heated under an inert atmosphere. The reaction progress is monitored by techniques such as TLC or GC. Upon completion, the reaction mixture is worked up and the product is purified by column chromatography. While a specific yield for this compound is not explicitly detailed in the search results, analogous reactions suggest that moderate to good yields can be expected.[3]

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. For the synthesis of this compound, 3-aminobenzaldehyde is reacted with a phosphorus ylide.

Protocol: First, a phosphonium salt, such as methyltriphenylphosphonium bromide, is deprotonated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF or DMSO to generate the corresponding ylide. To this ylide solution, 3-aminobenzaldehyde is added, and the reaction mixture is stirred, typically at room temperature or with gentle heating. The reaction results in the formation of this compound and triphenylphosphine oxide. After an aqueous workup, the product is isolated and purified, usually by column chromatography. The Wittig reaction is known to generally provide good yields for the olefination of aromatic aldehydes.[4]

Dehydration of 1-(3-Aminophenyl)ethanol

This route involves the acid-catalyzed elimination of water from 1-(3-aminophenyl)ethanol. While plausible, this method may be complicated by side reactions.

Protocol: Based on a study of the analogous 4-amino isomer, the dehydration can be attempted by heating 1-(3-aminophenyl)ethanol at high temperatures (250–260 °C) under reduced pressure in the presence of an acid catalyst such as potassium bisulfate (KHSO4) or boric acid (H3BO3).[5] However, this study on the 4-amino isomer indicates that significant side products, including the corresponding ethylbenzene derivative (from reduction) and polymers, can be formed. Therefore, the yield of the desired this compound is expected to be low to moderate, and careful optimization of the catalyst and reaction conditions would be necessary to improve the selectivity.[5]

Mandatory Visualization

The following diagram illustrates the logical relationships between the different synthetic pathways to this compound.

SynthesisPathways SM1 3-Nitrostyrene R1 Reduction SM1->R1 SM2 3-Haloaniline (X = Br, I) R2 Heck Reaction SM2->R2 SM3 Vinyl Source (e.g., Ethylene, Vinylboronic acid derivative) SM3->R2 SM4 3-Aminobenzaldehyde R3 Wittig Reaction SM4->R3 SM5 Methyltriphenyl- phosphonium Halide SM5->R3 SM6 1-(3-Aminophenyl)ethanol R4 Dehydration SM6->R4 P This compound R1->P >99% yield R2->P Moderate to Good Yield R3->P Good Yield R4->P Low to Moderate Yield (Potential side reactions)

Caption: Synthetic pathways to this compound.

Conclusion

The synthesis of this compound can be accomplished through several distinct chemical transformations. For researchers prioritizing high yields and mild reaction conditions, the catalytic reduction of 3-nitrostyrene using advanced catalyst systems appears to be the most promising approach, with reported yields exceeding 99%.[1] The Heck and Wittig reactions offer versatile and reliable alternatives, with the potential for good yields, although specific data for this compound synthesis is less documented. The dehydration of 1-(3-aminophenyl)ethanol represents a more classical approach but may be hampered by low yields and the formation of byproducts. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, available starting materials, and desired purity of the final product.

References

A Comparative Guide to the Efficiency of Polymerization Inhibitors for 3-Aminostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating and comparing the efficiency of various chemical inhibitors for the spontaneous or thermally induced polymerization of 3-aminostyrene. Due to a lack of publicly available, direct comparative studies on inhibitors for 3-aminostyrene, this document presents a standardized methodology and data presentation template. Researchers can use this framework to generate and report their own findings, ensuring consistency and comparability across different experiments. The protocols and models provided are based on established methods for evaluating inhibitors of similar vinyl aromatic compounds, such as styrene.

Introduction to 3-Aminostyrene Instability

3-Aminostyrene, also known as 3-vinylaniline, is a valuable monomer in the synthesis of specialty polymers, resins, and as an intermediate in pharmaceutical manufacturing. Like many styrene derivatives, it is susceptible to unwanted polymerization during storage, transport, and processing, which can be initiated by heat, light, or impurities. This polymerization can lead to product loss, increased viscosity, and potentially hazardous runaway reactions. The use of inhibitors is crucial to ensure the monomer's stability and safety. This guide outlines the experimental procedures to quantify and compare the performance of different inhibitors.

Experimental Methodology for Inhibitor Evaluation

A standardized protocol is essential for the reliable comparison of inhibitor performance. The following procedure details an accelerated aging test to determine inhibitor efficiency by measuring polymer formation over time at an elevated temperature.

2.1. Materials and Reagents

  • Monomer: 3-Aminostyrene (purity >97%), freshly distilled to remove existing inhibitor and polymer.

  • Inhibitors: Candidate inhibitors for testing (e.g., 4-tert-Butylcatechol (TBC), Phenothiazine (PTZ), 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO), Hydroquinone (HQ)).

  • Solvent: Anhydrous methanol (for precipitation and washing).

  • Internal Standard: A non-reactive compound for chromatographic analysis (e.g., dodecane).

  • Equipment: Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC), heating block or oil bath with temperature control, sealed vials or ampoules, analytical balance.

2.2. Protocol for Accelerated Aging Test

  • Sample Preparation:

    • Prepare stock solutions of each inhibitor at a known concentration (e.g., 10,000 ppm in distilled 3-aminostyrene).

    • From the stock solutions, prepare test samples in sealed glass vials by diluting with distilled 3-aminostyrene to achieve the desired final inhibitor concentrations (e.g., 50, 100, 200 ppm).

    • Prepare a control sample containing only distilled 3-aminostyrene with no added inhibitor.

  • Incubation:

    • Place all sample vials in a temperature-controlled heating block or oil bath set to a constant elevated temperature (e.g., 60°C or 80°C). This accelerates the polymerization process to occur within a manageable timeframe.

    • Ensure the heating is uniform for all samples.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours), remove one vial for each inhibitor concentration and the control.

    • Immediately cool the vial to quench the reaction.

    • Gravimetric Method (for Polymer Content):

      • Weigh an aliquot of the sample (approx. 1 g) into a beaker.

      • Add a large excess of methanol (e.g., 20 mL) to precipitate the formed polystyrene.

      • Filter the mixture through a pre-weighed filter paper.

      • Wash the precipitate with additional methanol and dry it in a vacuum oven until a constant weight is achieved.

      • Calculate the polymer content as a percentage of the initial sample weight.

    • Chromatographic Method (for Monomer Depletion):

      • Alternatively, monitor the depletion of the 3-aminostyrene monomer over time using GC or HPLC. This method is highly sensitive for determining the end of the induction period.

  • Data Interpretation:

    • Induction Period: The time before a significant amount of polymer is formed (e.g., >0.1 wt%) or before the monomer concentration begins to drop sharply. A longer induction period indicates better inhibitor performance.

    • Polymerization Rate: The rate of polymer formation after the induction period has ended.

Comparative Data Summary

The following table provides a template for summarizing the quantitative results obtained from the accelerated aging tests.

InhibitorConcentration (ppm)Test Temperature (°C)Induction Period (hours)Polymer Content at 24h (wt%)Polymer Content at 48h (wt%)
Control (No Inhibitor) 0600Populate with dataPopulate with data
Inhibitor A 10060Populate with dataPopulate with dataPopulate with data
20060Populate with dataPopulate with dataPopulate with data
Inhibitor B 10060Populate with dataPopulate with dataPopulate with data
20060Populate with dataPopulate with dataPopulate with data
Inhibitor C 10060Populate with dataPopulate with dataPopulate with data
20060Populate with dataPopulate with dataPopulate with data

Visualizing Workflows and Mechanisms

Diagrams are crucial for understanding the experimental process and the underlying chemical principles of inhibition.

G cluster_prep Phase 1: Preparation cluster_test Phase 2: Accelerated Aging cluster_analysis Phase 3: Analysis & Evaluation p1 Distill 3-Aminostyrene (Remove existing inhibitor) p2 Prepare Inhibitor Stock Solutions p1->p2 p3 Create Test Samples (Varying Concentrations) p2->p3 t1 Incubate Samples (e.g., 60°C) p3->t1 t2 Collect Samples at Time Intervals (0, 6, 12, 24h...) t1->t2 a1 Precipitate & Filter Polymer t2->a1 a2 Dry & Weigh Polymer a1->a2 a3 Calculate Polymer % and Induction Period a2->a3 a4 Data Summary Table a3->a4 Compare Efficiency

Caption: Experimental workflow for evaluating 3-aminostyrene inhibitor efficiency.

G cluster_process Radical Polymerization Pathway cluster_inhibition Inhibition Mechanism Monomer 3-Aminostyrene Monomer GrowingChain Growing Polymer Chain (Pn•) Monomer->GrowingChain Propagation Initiator Heat / Impurities Radical Initiating Radical (R•) Initiator->Radical Initiation GrowingChain->Monomer Polymer Stable Polymer GrowingChain->Polymer Termination Inactive Non-Radical Product GrowingChain->Inactive Inhibitor Inhibitor (InH) Inhibitor->GrowingChain Radical Scavenging

Caption: General mechanism of radical polymerization and inhibition.

Unambiguous Structure Confirmation of 3-Vinylaniline Derivatives Using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel or modified compounds is a critical checkpoint in the discovery and development pipeline. This guide provides an objective comparison of key two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the definitive structural confirmation of 3-vinylaniline derivatives, using N-acetyl-3-vinylaniline as a representative example. Supported by predicted experimental data and detailed methodologies, this document demonstrates the synergistic power of COSY, HSQC, and HMBC experiments in mapping molecular connectivity.

The structural integrity of a molecule is paramount to its function and safety. In the case of this compound derivatives, which are valuable building blocks in medicinal chemistry and materials science, unambiguous confirmation of the substitution pattern on the aniline ring and the integrity of the vinyl group is essential. While one-dimensional (1D) ¹H and ¹³C NMR provide initial spectral fingerprints, 2D NMR techniques are indispensable for assembling the complete structural puzzle by revealing through-bond correlations between nuclei.

This guide will comparatively analyze the utility of three fundamental 2D NMR experiments:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are neighbors in the molecular structure.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations).

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons, typically over two to three bonds (¹H-¹³C long-range correlations).

By integrating the data from these experiments, a robust and irrefutable structural assignment can be achieved.

Data Presentation: Predicted 2D NMR Data for N-acetyl-3-vinylaniline

To illustrate the comparative power of these techniques, the following tables summarize the predicted quantitative data from a suite of 2D NMR experiments for N-acetyl-3-vinylaniline. This data is based on established chemical shift prediction algorithms and typical coupling constants for the structural motifs present.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for N-acetyl-3-vinylaniline

Atom Number¹H Chemical Shift (ppm)MultiplicityJ (Hz)¹³C Chemical Shift (ppm)
1---138.2
27.6 (H-2)d1.8118.5
3---137.5
47.3 (H-4)t7.8128.9
57.5 (H-5)ddd7.8, 1.8, 1.2120.1
67.2 (H-6)t7.8122.3
76.7 (H-7)dd17.6, 10.9136.5
8a5.8 (H-8a)d17.6114.8
8b5.3 (H-8b)d10.9114.8
9---168.7
102.1 (H-10)s-24.5
NH7.9 (NH)s--

Table 2: Comparison of 2D NMR Correlation Data for Structural Elucidation of N-acetyl-3-vinylaniline

ExperimentKey CorrelationsStructural Information Confirmed
COSY H-4 with H-5 and H-6Confirms the connectivity of the aromatic protons on one side of the ring.
H-5 with H-4 and H-6Confirms the meta-relationship between H-4 and H-6.
H-7 with H-8a and H-8bEstablishes the connectivity within the vinyl group.
HSQC H-2 with C-2Assigns the proton and carbon signals for the C-2 position.
H-4 with C-4Assigns the proton and carbon signals for the C-4 position.
H-5 with C-5Assigns the proton and carbon signals for the C-5 position.
H-6 with C-6Assigns the proton and carbon signals for the C-6 position.
H-7 with C-7Assigns the proton and carbon signals for the vinyl CH group.
H-8a/H-8b with C-8Assigns the proton and carbon signals for the vinyl CH₂ group.
H-10 with C-10Assigns the proton and carbon signals for the acetyl methyl group.
HMBC H-2 with C-1, C-3, C-6Confirms the position of the NH-acetyl group at C-1 and the vinyl group at C-3.
H-7 with C-2, C-3, C-4Crucially confirms the attachment of the vinyl group to the aromatic ring at C-3.
NH with C-1, C-9Confirms the N-acetyl functionality and its attachment to the aromatic ring.
H-10 with C-9Confirms the acetyl group structure.

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below.

1. Sample Preparation:

  • Dissolve 10-20 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

  • All spectra should be acquired on a 400 MHz or higher field NMR spectrometer equipped with a probe capable of performing multinuclear 2D experiments.

  • The sample temperature should be maintained at 298 K.

a. COSY (¹H-¹H Correlation Spectroscopy):

  • Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence should be used.

  • Spectral Width: Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals (e.g., 0-10 ppm).

  • Data Points: Acquire 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

  • Scans: Acquire 2-4 scans per increment.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

b. HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence with adiabatic pulses for uniform excitation is recommended.

  • Spectral Width: Set the F2 (¹H) dimension to cover all proton signals and the F1 (¹³C) dimension to cover all carbon signals (e.g., 0-160 ppm).

  • Data Points: Acquire 2048 data points in F2 and 256 increments in F1.

  • Scans: Acquire 4-8 scans per increment.

  • ¹J(C,H) Coupling Constant: Set the one-bond coupling constant for polarization transfer to an average value of 145 Hz.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

c. HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: A standard gradient-selected HMBC pulse sequence should be used.

  • Spectral Width: Same as HSQC.

  • Data Points: Acquire 2048 data points in F2 and 256-512 increments in F1.

  • Scans: Acquire 8-16 scans per increment.

  • Long-Range Coupling Constant: Set the long-range coupling constant for polarization transfer to an optimized value, typically between 8-10 Hz, to observe two- and three-bond correlations.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

Mandatory Visualization

The logical workflow for confirming the structure of a this compound derivative using 2D NMR is illustrated in the following diagram.

Structure_Elucidation_Workflow cluster_1D_NMR 1. 1D NMR Analysis cluster_2D_NMR 2. 2D NMR Correlation cluster_Interpretation 3. Data Integration and Structure Confirmation H1_NMR ¹H NMR COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies coupled protons HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC Proton dimension HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC Proton dimension C13_NMR ¹³C NMR C13_NMR->HSQC Carbon dimension C13_NMR->HMBC Carbon dimension Fragment_Assembly Assemble Structural Fragments COSY->Fragment_Assembly Proton spin systems HSQC->Fragment_Assembly Assign protonated carbons HMBC->Fragment_Assembly Connect fragments via quaternary carbons Final_Structure Confirm Final Structure Fragment_Assembly->Final_Structure Complete connectivity map

Caption: Workflow for 2D NMR-based structural elucidation.

A Comparative Guide to the Performance of 3-Aminostyrene in Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical building blocks is critical for the successful synthesis of functional materials. 3-Aminostyrene, a versatile monomer, offers a unique combination of a polymerizable vinyl group and a reactive primary amine, making it a valuable component in the creation of advanced polymers for biomedical applications. This guide provides an objective comparison of 3-aminostyrene's performance against common alternatives in key applications, supported by experimental data and detailed protocols.

I. Application in Functional Polymer Synthesis

The primary amine on the aromatic ring of 3-aminostyrene allows for its use as a foundational monomer in the synthesis of functional polymers. These polymers can be designed to have specific properties, such as pH responsiveness or the ability to be conjugated with biomolecules, which are highly desirable in drug delivery systems.[1][2]

Performance Comparison: 3-Aminostyrene vs. Alternatives in Copolymerization

The performance of a monomer in copolymerization is determined by its reactivity ratios (r1, r2), which indicate the relative tendency of a monomer to react with itself versus another monomer.[3][4] An ideal random copolymerization occurs when the product of the reactivity ratios (r1 * r2) is equal to 1.[3]

Monomer 1 Monomer 2 r1 r2 r1 * r2 Copolymer Type Reference
4-Aminostyrene4-Nitrostyrene---Block[5]
4-Aminostyrene2,4-Dinitrostyrene---Block[5]
StyreneMethyl Methacrylate0.450.380.171Random[6]
DEAEMAPEGMAs≤1≤1-Random[7]

Experimental Protocol: Free Radical Polymerization of Aminostyrene

This protocol describes a general procedure for the synthesis of copolymers of aminostyrene and another vinyl monomer.

Materials:

  • 3-Aminostyrene (or 4-aminostyrene)

  • Co-monomer (e.g., Styrene, Methyl Methacrylate)

  • Radical initiator (e.g., AIBN)

  • Solvent (e.g., Toluene, EtOH)

  • Nitrogen source for degassing

Procedure:

  • Dissolve the desired molar ratio of 3-aminostyrene and the co-monomer in the chosen solvent in a reaction flask.

  • Add the radical initiator (typically 1-2 mol% with respect to the total monomer concentration).

  • Degas the solution by bubbling with nitrogen for at least 30 minutes to remove oxygen, which can inhibit polymerization.

  • Heat the reaction mixture to the appropriate temperature (e.g., 70°C for AIBN in EtOH) and stir for the desired reaction time.[7]

  • Monitor the reaction progress by taking samples for analysis (e.g., by ¹H-NMR to determine monomer conversion).

  • Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

  • Filter and dry the polymer under vacuum to obtain the final product.

  • Characterize the copolymer composition and molecular weight using techniques such as ¹H-NMR and Gel Permeation Chromatography (GPC).

G cluster_synthesis Functional Polymer Synthesis Workflow Monomers 3-Aminostyrene + Co-monomer Reaction Polymerization (Degas, Heat, Stir) Monomers->Reaction Initiator Radical Initiator (e.g., AIBN) Initiator->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Precipitation Precipitation in Non-solvent Reaction->Precipitation Polymer Functional Copolymer Precipitation->Polymer Characterization Characterization (NMR, GPC) Polymer->Characterization

Functional polymer synthesis workflow.

II. Application in Bioconjugation

The amino group of 3-aminostyrene is a key functional handle for bioconjugation, allowing for the attachment of polymers to proteins, peptides, and other biomolecules. This is often achieved by first modifying the amino group to an azide or alkyne, making it suitable for "click chemistry" reactions.[8] Click chemistry offers high yields, specificity, and biocompatibility, making it a powerful tool in drug delivery and diagnostics.[9][10][11]

Performance Comparison: Bioconjugation Chemistries

Chemistry Functional Groups Reaction Rate Biocompatibility Key Advantages Reference
CuAAC Click Chemistry Azide + Terminal AlkyneFast (with Cu(I) catalyst)Moderate (Copper toxicity can be a concern)High yield and specificity.[10][9][10]
SPAAC Click Chemistry Azide + Strained AlkyneModerate to FastHigh (Copper-free)No cytotoxic catalyst required.[9]
Tetrazine Ligation Tetrazine + NorborneneVery FastHighRapid kinetics, bioorthogonal.[12][12]
Amine-NHS Ester Amine + NHS EsterModerateHighWell-established, readily available reagents.[13]
Thiol-Maleimide Thiol + MaleimideFastHighHighly selective for cysteine residues.[13][13]

Experimental Protocol: Two-Step Bioconjugation via Click Chemistry

This protocol outlines the modification of a poly(3-aminostyrene) derivative for subsequent bioconjugation to a biomolecule using Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Step 1: Modification of Amino Group to Azide

  • Dissolve the poly(3-aminostyrene) in a suitable organic solvent.

  • React the polymer with an azide-transfer reagent (e.g., triflyl azide) in the presence of a base to convert the primary amines to azides.

  • Purify the azide-functionalized polymer by precipitation and washing.

  • Confirm the successful conversion using FTIR (disappearance of N-H stretch, appearance of azide stretch at ~2100 cm⁻¹) and NMR spectroscopy.

Step 2: CuAAC Click Reaction with an Alkyne-Modified Biomolecule

  • Prepare a solution of the azide-functionalized polymer in an aqueous buffer.

  • Add the alkyne-modified biomolecule (e.g., a protein with a propargyl group).

  • Prepare the catalyst solution by mixing CuSO₄ and a stabilizing ligand (e.g., THPTA) in water.[14]

  • Initiate the reaction by adding a reducing agent (e.g., sodium ascorbate) to the biomolecule-polymer mixture, followed by the catalyst solution.[14]

  • Allow the reaction to proceed at room temperature for 30-60 minutes.[14]

  • Purify the resulting bioconjugate using size-exclusion chromatography to remove unreacted components.

  • Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm successful ligation.

G cluster_bioconjugation Bioconjugation via Click Chemistry Polymer Poly(3-aminostyrene) AzidePolymer Azide-Functionalized Polymer Polymer->AzidePolymer Azidation ClickReaction CuAAC Click Reaction (CuSO4, Ligand, Ascorbate) AzidePolymer->ClickReaction AlkyneBio Alkyne-Modified Biomolecule AlkyneBio->ClickReaction Conjugate Polymer-Biomolecule Conjugate ClickReaction->Conjugate Purification Purification (SEC) Conjugate->Purification Analysis Analysis (SDS-PAGE, MS) Purification->Analysis

Bioconjugation workflow using click chemistry.

III. Application in Surface Modification

Polymers derived from 3-aminostyrene can be used to modify the surfaces of various materials, altering their properties for specific biomedical applications such as improving biocompatibility, promoting cell adhesion, or creating biosensor surfaces. The amino groups on the polymer provide sites for further functionalization.

Performance Comparison: Surface Modification Agents

Surface modification is often characterized by changes in surface wettability (measured by water contact angle) and elemental composition (measured by X-ray Photoelectron Spectroscopy - XPS).

Modification Agent Substrate Water Contact Angle (Initial) Water Contact Angle (Modified) Key XPS Signals Reference
DOPA-C7 AssembliesPTFE109.1°49.6°O1s, N1s[15]
Plasma TreatmentPolystyrene94.9°29.7°O1s[16]
Poly(PEGMA)/Poly(VBDMH)Polyurethane69.5°56.0°N/A[17]

Note: While specific data for 3-aminostyrene polymer coatings is limited, the general principle is that the introduction of polar amine groups will increase the hydrophilicity of a hydrophobic surface, resulting in a lower water contact angle.[16]

Experimental Protocol: Surface Modification with a Catecholamine Agent

This protocol provides a general method for surface functionalization inspired by the adhesive properties of catecholamines, which can be adapted for aminostyrene-based polymers.[18]

Materials:

  • Substrate to be modified (e.g., glass, titanium, polymer)

  • Dopamine hydrochloride

  • Tris buffer (10 mM, pH 8.5)

  • Molecule for co-deposition (e.g., an aminostyrene-containing polymer)

  • Deionized water

Procedure:

  • Prepare a solution of dopamine hydrochloride (e.g., 2 mg/mL) in 10 mM Tris buffer at pH 8.5.

  • If co-depositing, add the aminostyrene polymer to the dopamine solution.

  • Immerse the substrate in the freshly prepared solution.

  • Allow the coating to form by incubating for a specified time (e.g., 1-2 hours) at room temperature.[19]

  • Remove the substrate from the solution and rinse thoroughly with deionized water.

  • Dry the modified surface under a stream of nitrogen.

  • Characterize the surface using contact angle measurements to assess wettability and XPS to confirm the presence of the coating.[15][16]

G cluster_surface_mod Surface Modification Workflow Substrate Substrate Immersion Immersion & Incubation Substrate->Immersion CoatingSolution Coating Solution (Dopamine + Polymer) CoatingSolution->Immersion RinseDry Rinse & Dry Immersion->RinseDry ModifiedSurface Modified Surface RinseDry->ModifiedSurface Characterization Surface Characterization (Contact Angle, XPS) ModifiedSurface->Characterization

Surface modification workflow.

References

Safety Operating Guide

Proper Disposal of 3-Vinylaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 3-Vinylaniline (also known as 3-aminostyrene), a chemical intermediate utilized in various research and development applications, including the synthesis of fine chemicals and functionalized polymers.[1] Adherence to these procedures is crucial for ensuring personnel safety, maintaining a safe laboratory environment, and complying with environmental regulations. All waste containing this compound must be treated as hazardous waste and disposed of through a licensed professional waste disposal service.[2]

Hazard Profile and Safety Overview

This compound is classified as a hazardous substance that poses several risks. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Therefore, handling and disposal require strict adherence to safety protocols to minimize exposure.

Summary of Key Safety and Physical Data

PropertyDataSource
CAS Number 15411-43-5[2]
Molecular Formula C₈H₉N[2][4]
Molecular Weight 119.16 g/mol [2][4]
Appearance Colorless viscous liquid[5]
Density 1.051 g/cm³ at 25 °C[5]
Flash Point 98.9 °C (210.0 °F) - closed cup[5]
Storage Temperature 2 - 8 °C[2]
Hazard Classifications Skin Irritant 2, Eye Irritant 2, STOT SE 3 (Respiratory irritation)
Incompatible Materials Strong oxidizing agents[5][6]

Experimental Protocol: Waste Disposal Procedure

This protocol details the step-by-step methodology for the safe collection and disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling any waste, ensure you are wearing the appropriate PPE:

    • Gloves: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.[2]

    • Eye Protection: Safety glasses with side-shields or chemical splash goggles.[2]

    • Body Protection: A laboratory coat and, if a significant splash risk exists, impervious clothing.[2]

    • Respiratory Protection: All handling of this compound waste should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[6]

2. Waste Segregation and Collection:

  • Liquid Waste:

    • Collect all liquid waste containing this compound (e.g., reaction residues, contaminated solvents) in a designated, properly labeled, and sealed hazardous waste container.

    • The container must be chemically compatible with this compound and any other constituents in the waste stream. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the names of any other chemical components.

  • Solid Waste:

    • Collect all contaminated solid waste (e.g., gloves, absorbent pads, weighing paper, pipette tips) in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix solid and liquid waste in the same container.

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.[2]

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[2]

  • Carefully collect the absorbed material and contaminated debris into a suitable, sealed container for disposal as hazardous waste.[2]

  • Decontaminate the spill area with a suitable solvent, and collect all cleanup materials as hazardous waste.

  • Do not allow the product to enter drains.[2]

4. Container Management and Storage:

  • Keep all hazardous waste containers securely closed at all times, except when adding waste.

  • Store the sealed waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[5][6]

  • The storage area should be secure and accessible only to authorized personnel.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2]

  • Do not attempt to treat or neutralize this compound waste in the laboratory.

  • Contaminated packaging should also be disposed of as unused product in accordance with regulations.[2]

Chemical Incompatibility

When preparing for the disposal of this compound, it is crucial to avoid mixing it with incompatible chemicals to prevent hazardous reactions. The primary incompatibility to be aware of is with strong oxidizing agents .[5][6] Contact with these substances can lead to vigorous reactions, potentially causing fire or explosion.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_spill Spill Management cluster_storage Storage & Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood LiquidWaste Collect Liquid Waste in Labeled, Sealed Container FumeHood->LiquidWaste SolidWaste Collect Solid Waste in Separate Labeled Container FumeHood->SolidWaste Store Store in Designated Satellite Accumulation Area LiquidWaste->Store SolidWaste->Store Spill Spill Occurs Contain Contain with Inert Absorbent Spill->Contain CollectSpill Collect as Hazardous Waste Contain->CollectSpill CollectSpill->Store EHS Arrange for Pickup by EHS/Licensed Contractor Store->EHS

Caption: Workflow for the safe disposal of this compound waste.

This information is intended as a guide for trained laboratory professionals. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical.

References

Personal protective equipment for handling 3-Vinylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of chemicals is paramount. This guide provides immediate and essential safety and logistical information for the use of 3-Vinylaniline (also known as 3-Aminostyrene), focusing on personal protective equipment (PPE), operational protocols, and disposal plans to ensure a safe laboratory environment.

Physicochemical and Hazard Data

Understanding the properties of this compound is the first step in safe handling. The following table summarizes key quantitative data.

PropertyValueReference
Molecular Formula C₈H₉N[1]
Molecular Weight 119.16 g/mol [2]
Appearance Colorless viscous liquid/oil[1][3]
Density 1.051 g/mL at 25 °C[2]
Boiling Point 212.46 °C (estimate)[1][3]
Flash Point 98.9 °C (210.0 °F) - closed cup[1][2]
Refractive Index n20/D 1.611[2]
Storage Temperature 2-8 °C[1][2][3]
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)[2][4]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[2][3]

Personal Protective Equipment (PPE) Protocol

A risk assessment should always precede the handling of this compound to ensure that the selected PPE is appropriate for the concentration and quantity being used.[1]

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved equivalents are mandatory.[1]
Skin Protection Handle with chemical-resistant gloves that have been inspected before use.[1] Use proper glove removal technique to avoid skin contact.[1] An impervious lab coat or clothing is required to prevent skin exposure.[1]
Respiratory Protection If a risk assessment indicates the need for air-purifying respirators, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[1] For sole protection, a full-face supplied-air respirator is necessary.[1]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the procedural steps for safely using this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been tested.

  • Store this compound in a cool, dry, and well-ventilated place in a tightly sealed container, away from light and under an inert gas.[1] Recommended storage is between 2-8°C.[1][2]

2. Handling Procedure:

  • Don the appropriate PPE as specified in the table above.

  • Avoid contact with skin and eyes, and prevent inhalation of vapor or mist.[1]

  • Measure and dispense the chemical carefully to avoid splashes or aerosol generation.

  • Keep containers closed when not in use. Opened containers must be carefully resealed and kept upright to prevent leakage.[1]

3. Post-Handling and Decontamination:

  • After handling, wash hands thoroughly with soap and water.[1]

  • Decontaminate the work area and any equipment used.

  • Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.[1]

Emergency Response Plan

Immediate and appropriate action is critical in the event of an exposure or spill.

Exposure Protocol:

  • General Advice: Consult a physician and show them the Safety Data Sheet (SDS).[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1][5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[6] Consult a physician if irritation persists.[1]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a physician immediately. Never give anything by mouth to an unconscious person.[1][7]

Spill Response Protocol:

  • Personal Precautions: Evacuate personnel to a safe area.[1] Ensure adequate ventilation. Wear appropriate PPE, including respiratory protection, to avoid breathing vapors, mist, or gas.[1]

  • Containment and Cleanup: Prevent the spill from entering drains.[1] Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).[1][8]

  • Disposal: Collect the absorbed material and any contaminated soil into a suitable, closed, and labeled container for disposal as hazardous waste.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

Waste Segregation and Collection:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and list all chemical constituents.[9][10]

  • Solid Waste: Contaminated solid waste, such as gloves, absorbent pads, and weighing paper, must be collected in a separate, sealed, and clearly labeled hazardous waste container.[9]

  • Empty Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste.[10] Subsequent rinses may be permissible for regular disposal if local guidelines allow. All labels must be fully defaced before the container is discarded.[10]

Final Disposal:

  • Do not dispose of this compound waste down the drain or in the regular trash.[6]

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[9]

  • Contaminated packaging should be disposed of as unused product.[1]

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final waste disposal.

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase cluster_emergency Emergency Procedures A Conduct Risk Assessment B Verify Engineering Controls (Fume Hood, Eyewash, Shower) A->B C Select & Inspect PPE B->C D Don Appropriate PPE C->D E Handle Chemical in Fume Hood D->E F Keep Containers Closed E->F M Spill or Exposure Occurs E->M G Decontaminate Work Area F->G H Properly Remove PPE G->H I Wash Hands Thoroughly H->I J Segregate Liquid & Solid Waste I->J K Label Hazardous Waste Containers J->K L Arrange for EHS Pickup K->L N Follow Emergency Plan (Evacuate, Decontaminate, Seek Medical Aid) M->N N->G N->L

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.